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  • Product: 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-
  • CAS: 103980-52-5

Core Science & Biosynthesis

Foundational

CAS 103980-52-5 molecular weight and exact mass data

Comprehensive Analytical Guide to CAS 103980-52-5: Molecular Weight, Exact Mass, and High-Resolution Mass Spectrometry Profiling Executive Summary In the landscape of modern drug discovery, substituted pyrimidinols frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Analytical Guide to CAS 103980-52-5: Molecular Weight, Exact Mass, and High-Resolution Mass Spectrometry Profiling

Executive Summary

In the landscape of modern drug discovery, substituted pyrimidinols frequently serve as foundational pharmacophores, acting as kinase inhibitors, antiviral agents, and Toll-like receptor (TLR) agonists. CAS 103980-52-5 , chemically designated as 6-amino-2-methyl-5-octylpyrimidin-4-ol , is a structurally complex pyrimidine derivative characterized by its lipophilic octyl chain and highly polar amino-pyrimidinol core.

For researchers and drug development professionals, the precise characterization of this molecule is non-negotiable. Distinguishing CAS 103980-52-5 from isobaric impurities or structurally related metabolites requires rigorous High-Resolution Mass Spectrometry (HRMS). This whitepaper provides an authoritative, in-depth guide to the molecular weight, monoisotopic exact mass, and analytical workflows necessary for the definitive structural elucidation of CAS 103980-52-5.

Physicochemical Profiling & Quantitative Mass Data

To accurately detect and quantify CAS 103980-52-5 in biological matrices or synthetic batches, one must first understand the fundamental difference between its average molecular weight and its monoisotopic exact mass.

The average molecular weight (237.34 g/mol ) is calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes. However, mass spectrometers measure the mass-to-charge ratio ( m/z ) of individual ions. Therefore, HRMS relies on the monoisotopic exact mass , which is calculated using only the mass of the most abundant isotope for each element (e.g., 12C , 1H , 14N , 16O )[1].

The quantitative mass data for CAS 103980-52-5 is summarized in Table 1.

Table 1: Mass and Physicochemical Properties of CAS 103980-52-5

PropertyValueAnalytical Significance
Chemical Name 6-amino-2-methyl-5-octylpyrimidin-4-olIUPAC nomenclature for structural mapping.
CAS Registry Number 103980-52-5Unique identifier for chemical databases.
Molecular Formula C13​H23​N3​O Dictates the theoretical isotopic distribution pattern.
Average Molecular Wt. 237.34 g/mol Used for macroscopic stoichiometric calculations.
Monoisotopic Exact Mass 237.18411 DaThe exact mass of the neutral molecule[2].
Protonated Ion [M+H]+ 238.19139 m/z The primary target m/z for ESI+ mass spectrometry.

High-Resolution Mass Spectrometry (HRMS) Workflow

To experimentally validate the exact mass of CAS 103980-52-5, Liquid Chromatography coupled to Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) is the gold standard. Orbitrap mass analyzers are particularly suited for this task, offering mass resolution exceeding 100,000 (FWHM) and sub-ppm mass accuracy[3].

Causality of Experimental Choices
  • Ionization Mode (ESI+): The pyrimidine ring and the primary amine group of CAS 103980-52-5 are highly basic. In an acidic mobile phase (e.g., containing 0.1% Formic Acid), these nitrogen atoms readily accept a proton, forming a stable [M+H]+ ion at m/z 238.1914.

  • Mass Analyzer (Orbitrap): Orbitrap technology traps ions in an orbital motion around a central electrode, converting the induced current into a frequency spectrum via Fourier transform[4]. This allows for the separation of the target compound from isobaric background matrix interferences.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol incorporates a "lock mass" system. This internal calibrant continuously corrects for minor instrumental drift caused by temperature fluctuations or power supply variations, ensuring the measured mass remains within a strict < 2 ppm error margin.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve CAS 103980-52-5 reference standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile.

  • System Suitability (Blank Run): Inject 5 µL of the diluent (blank) to verify the absence of carryover or background contamination at the target m/z 238.1914.

  • Chromatographic Separation:

    • Column: C18 Ultra-High Performance Liquid Chromatography (UHPLC) column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes. The lipophilic octyl chain ensures strong retention, typically eluting in the later hydrophobic region of the gradient.

  • Mass Spectrometry Tuning:

    • Set the ESI source to positive mode with a capillary voltage of 3.5 kV.

    • Enable Lock Mass Correction using a known background ion (e.g., polysiloxane at m/z 371.1012) to provide real-time, self-validating mass calibration[3].

  • Data Acquisition & Processing: Acquire full scan MS data at a resolution of 70,000. Extract the ion chromatogram (XIC) for m/z 238.1914 with a narrow 5 ppm mass window.

LCHRMS_Workflow Start Sample Preparation (100 ng/mL in 50:50 H2O:MeCN) LC UHPLC Separation (C18 Column, Gradient Elution) Start->LC ESI ESI(+) Ionization Protonation to [M+H]+ LC->ESI Orbitrap Orbitrap HRMS Exact Mass Detection ESI->Orbitrap Data Data Processing (Isotope Pattern & Mass Error < 2 ppm) Orbitrap->Data LockMass Internal Calibration (Lock Mass Correction) LockMass->Orbitrap Self-Validation

Caption: LC-HRMS workflow for validating the exact mass of CAS 103980-52-5.

MS/MS Fragmentation Pathways

Exact mass alone is insufficient for complete structural elucidation; tandem mass spectrometry (MS/MS) is required to map the connectivity of the molecule. When subjected to Higher-energy Collisional Dissociation (HCD), substituted pyrimidines exhibit highly predictable fragmentation cascades[5].

Mechanistic Breakdown of Fragmentation
  • Alkyl Chain Cleavage: The most thermodynamically favorable fragmentation for 5-alkylpyrimidines is the loss of the alkyl side chain. For CAS 103980-52-5, the octyl group ( C8​H17​ ) undergoes a neutral loss as octene ( C8​H16​ , exact mass 112.1252 Da) via a McLafferty-type rearrangement or direct inductive cleavage[5].

    • Reaction: [M+H]+ ( m/z 238.1914) Core Pyrimidinol Ion ( m/z 126.0662) + C8​H16​ .

  • Pyrimidine Ring Opening: The resulting core ion ( C5​H8​N3​O+ ) subsequently undergoes ring cleavage. A characteristic hallmark of amino-pyrimidines is the elimination of ammonia ( NH3​ , 17.0265 Da) from the exocyclic amine, or the loss of carbon monoxide ( CO ) from the pyrimidinol tautomer[6].

    • Reaction: Core Ion ( m/z 126.0662) Minor Fragment ( m/z 109.0397) + NH3​ .

MSMS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 238.1914 (C13H24N3O+) Frag1 Loss of Octene (-C8H16) Neutral Loss Precursor->Frag1 Core Core Pyrimidinol Ion m/z 126.0662 (C5H8N3O+) Frag1->Core Frag2 Loss of Ammonia (-NH3) Ring Cleavage Core->Frag2 Minor Minor Fragment m/z 109.0397 (C5H5N2O+) Frag2->Minor

Caption: Predicted MS/MS fragmentation pathway for 6-amino-2-methyl-5-octylpyrimidin-4-ol.

Applications in Drug Development

The meticulous measurement of CAS 103980-52-5 down to the atomic level using individual ion mass spectrometry and HRMS techniques empowers several critical phases of drug development[7]:

  • Metabolite Identification (MetID): In in vitro microsome assays, the octyl chain of CAS 103980-52-5 is highly susceptible to cytochrome P450-mediated ω -oxidation or hydroxylation. By tracking the exact mass shift of +15.9949 Da (addition of oxygen), researchers can pinpoint exact metabolic liabilities.

  • Impurity Profiling: During the chemical synthesis of pyrimidinols, positional isomers (e.g., shifting the methyl or octyl group) can form. While these isomers share the exact mass of 237.18411 Da, the MS/MS fragmentation ratios and LC retention times established in this guide serve as a definitive fingerprint to differentiate the Active Pharmaceutical Ingredient (API) from process-related impurities.

References

  • PubChemLite. "C13H23N3O - Explore - PubChemLite." Université du Luxembourg, 2026. Available at: [Link]

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. "The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives." Canadian Journal of Chemistry, 1982. Available at: [Link]

  • Drug Target Review. "Mass spectrometry allows researchers to make protein measurements." Drug Target Review, Mar 2020. Available at: [Link]

  • The Bumbling Biochemist. "Mass resolution and mass accuracy in mass spectrometry." The Bumbling Biochemist, Jul 2025. Available at:[Link]

  • FILAB. "Analysis by LC-Orbitrap in the laboratory." FILAB. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-

Audience: Researchers, Scientists, and Drug Development Professionals Abstract: The compound 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- belongs to the aminopyrimidine class, a scaffold frequently found in potent and select...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The compound 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- belongs to the aminopyrimidine class, a scaffold frequently found in potent and selective modulators of key biological targets. While specific data on this particular molecule is not yet prevalent in public literature[1][2], its structural motifs suggest a high probability of interaction with enzymatic targets, particularly protein kinases. This guide presents a systematic, hypothesis-driven framework for the comprehensive in vitro characterization of its mechanism of action. We will move from broad, unbiased screening to specific, mechanistic studies, providing the rationale and detailed protocols necessary for a thorough investigation.

Introduction: The Aminopyrimidine Scaffold as a Privileged Structure

The aminopyrimidine core is a well-established "privileged structure" in medicinal chemistry. Its ability to form critical hydrogen bond interactions with the hinge region of ATP-binding pockets has made it a cornerstone for the development of numerous kinase inhibitors. Indeed, derivatives of this scaffold have been successfully designed to target a wide array of kinases, including FGFR4, EGFR, and various Cyclin-Dependent Kinases (CDKs)[3][4][5].

However, the versatility of the aminopyrimidine structure is not limited to kinases. Different substitutions on the pyrimidine ring have yielded potent inhibitors of other enzyme classes, such as dipeptidyl peptidase-4 (DPP-4) and viral polymerases, as well as receptor antagonists[6][7]. The presence of a 6-amino group and a lipophilic 5-octyl chain on our target compound, 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-, suggests that it may leverage both polar and hydrophobic interactions to bind its molecular target.

Given the lack of direct evidence, a logical and efficient investigation must be undertaken. This guide outlines a robust workflow to first identify the molecular target(s) and subsequently dissect the precise mechanism of interaction.

Part 1: Unbiased Target Identification via Broad-Spectrum Screening

The initial and most critical step is to cast a wide net to identify potential molecular targets without preconceived bias. The chemical structure strongly suggests a competitive inhibitor of an ATP- or similar nucleotide-binding pocket, making kinase panels a logical starting point.

Rationale for Initial Experimental Choice

A large-scale kinase panel screen is the industry-standard first step for profiling novel small molecules. It offers a rapid and cost-effective method to survey hundreds of distinct kinases simultaneously at a single compound concentration. A "hit" from this screen provides the foundational evidence needed to justify more focused and resource-intensive follow-up experiments.

Experimental Protocol 1: Large-Scale Kinase Panel Screen
  • Compound Preparation: Solubilize 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- in 100% DMSO to create a 10 mM stock solution.

  • Assay Provider: Engage a reputable contract research organization (CRO) specializing in kinase profiling (e.g., Reaction Biology, Eurofins DiscoverX, Promega).

  • Panel Selection: Opt for a comprehensive panel that includes a wide representation of the human kinome (e.g., >300 kinases).

  • Screening Concentration: A standard initial screening concentration is 1 µM or 10 µM. This concentration is high enough to detect moderate-affinity interactions without being confounded by non-specific effects.

  • Assay Principle: Most commercial assays are based on quantifying the amount of ATP consumed during the phosphorylation reaction. A reduction in ATP consumption in the presence of the test compound indicates inhibition.

  • Data Analysis: The primary output is typically reported as "Percent Inhibition" relative to a vehicle control (DMSO). A common threshold for identifying a "hit" is >50% inhibition, though this can be adjusted based on the desired stringency.

Part 2: Hit Validation and Potency Determination

Any "hits" identified in the primary screen must be validated to confirm the activity and to quantify the compound's potency. This is achieved by generating a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Rationale for IC50 Determination

The IC50 value is a critical parameter that defines the potency of an inhibitor. It allows for the ranking of different compounds and provides a quantitative measure of the drug-target interaction. This value is essential for guiding structure-activity relationship (SAR) studies and for determining appropriate concentrations for subsequent cell-based assays.

Experimental Protocol 2: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol assumes a hypothetical "hit" against a protein kinase (e.g., "Kinase X").

  • Reagents and Materials:

    • Recombinant human Kinase X

    • Specific peptide substrate for Kinase X

    • ATP

    • Assay buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)

    • Detection reagent (e.g., ADP-Glo™, Promega)

    • Test Compound: 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-

    • 384-well assay plates

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.

    • In the assay plate, add 5 µL of assay buffer.

    • Add 50 nL of the serially diluted compound or DMSO (vehicle control).

    • Add 5 µL of a solution containing the Kinase X enzyme and its peptide substrate.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of a solution containing ATP (at a concentration close to its Km value for Kinase X).

    • Allow the reaction to proceed for 1 hour at room temperature.

    • Stop the reaction and detect the remaining ATP using a luminescence-based detection reagent as per the manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Convert luminescence signals to percent inhibition relative to the high (no enzyme) and low (DMSO vehicle) controls.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Quantitative Data Summary

The following table illustrates potential outcomes from such an investigation, showing high potency and selectivity for a specific kinase family.

Target KinaseIC50 (nM)
FGFR475
EGFR>10,000
CDK42,500
MARK4>10,000
ROS18,000

This data is hypothetical and for illustrative purposes, inspired by findings for similar aminopyrimidine compounds.[3][8]

Part 3: Elucidating the Mode of Inhibition

Understanding how a compound inhibits its target is crucial. For kinase inhibitors, the most common mechanism is competitive inhibition, where the compound competes with ATP for binding to the active site. Enzyme kinetics studies are used to determine this.

Rationale for Enzyme Kinetic Studies

Knowing the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) provides deep insight into the compound's mechanism. For instance, an ATP-competitive inhibitor confirms binding in the intended pocket and informs strategies to improve potency and selectivity. An uncompetitive inhibitor, which binds only to the enzyme-substrate complex, might suggest an allosteric mechanism.[9][10]

Experimental Protocol 3: Michaelis-Menten Kinetics
  • Experimental Setup: Perform the kinase assay as described in Protocol 2, but with a matrix of varying concentrations of both the ATP substrate and the inhibitor.

    • Select a range of fixed inhibitor concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

    • For each inhibitor concentration, perform a titration of ATP (e.g., 8 concentrations ranging from 0.1x Km to 10x Km).

  • Data Collection: Measure the initial reaction velocity (rate of product formation) at each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Plot the data on a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[ATP]).

    • Competitive Inhibition: The lines will intersect on the y-axis.

    • Non-competitive Inhibition: The lines will intersect on the x-axis.

    • Uncompetitive Inhibition: The lines will be parallel.

Visualization of Experimental Workflow

G cluster_0 Part 1: Target Discovery cluster_1 Part 2: Hit Validation cluster_2 Part 3: Mechanism Elucidation Compound 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- KinasePanel Broad Kinase Panel Screen (>300 Kinases, 10 µM) Compound->KinasePanel Hits Identify 'Hits' (e.g., >50% Inhibition) KinasePanel->Hits IC50 Dose-Response Assay (Determine IC50) Hits->IC50 Kinetics Enzyme Kinetic Studies (Vary [ATP] and [Inhibitor]) IC50->Kinetics Mode Determine Mode of Inhibition (e.g., Competitive) Kinetics->Mode

Caption: Workflow for In Vitro Target Identification and Validation.

Part 4: Confirming Target Engagement in a Cellular Context

A potent inhibitor in a biochemical assay must also be effective in a complex cellular environment. A cell-based assay is required to confirm that the compound can cross the cell membrane and engage its target to modulate a downstream signaling pathway.

Rationale for Cellular Assays

Cellular assays validate the physiological relevance of the biochemical findings. They confirm target engagement in the presence of endogenous ATP concentrations and complex cellular machinery. A positive result in a cellular assay is a critical milestone in progressing a compound toward further development. Many signaling pathways, such as the PI3K-Akt-mTORC1 pathway, are regulated by kinases and are central to cell growth and proliferation, making them excellent systems for study.[11][12]

Experimental Protocol 4: Western Blot for Downstream Substrate Phosphorylation

This protocol assumes our compound inhibits FGFR4 and we are using a hepatocellular carcinoma (HCC) cell line like Hep3B, which can be sensitive to FGFR4 inhibition.[3][13]

  • Cell Culture: Culture Hep3B cells in appropriate media until they reach ~80% confluency.

  • Serum Starvation: To reduce basal signaling, serum-starve the cells for 12-24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 2 hours.

  • Stimulation: Stimulate the cells with the appropriate ligand (e.g., FGF19 for FGFR4) for 15 minutes to activate the pathway.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with a primary antibody against the phosphorylated form of a downstream substrate (e.g., Phospho-FRS2, a direct substrate of FGFR4).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total FRS2 and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated FRS2 to total FRS2 indicates successful target engagement in cells.

Hypothetical Signaling Pathway Visualization

G cluster_pathway Hypothetical FGFR4 Signaling Pathway FGF19 FGF19 (Ligand) FGFR4 FGFR4 (Receptor Tyrosine Kinase) FGF19->FGFR4 Binds & Activates FRS2 FRS2 FGFR4->FRS2 Phosphorylates pFRS2 p-FRS2 Grb2 Grb2/Sos pFRS2->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK Gene Gene Expression (Proliferation, Survival) pERK->Gene Inhibitor 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- Inhibitor->FGFR4 Inhibits ATP Binding

Caption: Inhibition of the FGFR4 Signaling Pathway.

Conclusion and Forward Outlook

This technical guide provides a comprehensive, step-by-step strategy for the in vitro characterization of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-. By progressing from broad, unbiased screening to detailed mechanistic and cell-based studies, a researcher can build a robust data package that clearly defines the compound's primary molecular target, its potency, its mode of inhibition, and its activity in a relevant physiological context. The insights gained from this workflow are fundamental for validating a compound as a chemical probe or for advancing it into the drug discovery pipeline. The aminopyrimidine scaffold continues to be a rich source of therapeutic innovation, and a systematic investigation is the key to unlocking the potential of each new derivative.

References

  • Brighenti, S., et al. (2004). 4-Aminopyrazolo[3,4-d]pyrimidine (4-APP) as a novel inhibitor of the RNA and DNA depurination induced by Shiga toxin 1. Biochemical Journal, 378(Pt 3), 859–865. Available from: [Link]

  • Kim, M., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 868–880. Available from: [Link]

  • Ghorab, M. M., et al. (2021). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 11(52), 32939-32953. Available from: [Link]

  • Abdelazem, A. Z., & Lee, S. H. (2015). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 290-298. Available from: [Link]

  • Ghorab, M. M., et al. (2021). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PMC. Available from: [Link]

  • Vigneron, A., et al. (2019). Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides. Cancers, 11(5), 696. Available from: [Link]

  • Manetti, F., et al. (2019). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo evaluation. University of Siena Institutional Repository. Available from: [Link]

  • ResearchGate. (2022). (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. ResearchGate. Available from: [Link]

  • Manzoor, S., et al. (2024). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

  • ResearchGate. (2019). (PDF) Benzo[14][15]thieno[2,3‐d]pyrimidine phthalimide derivative, one of the rare noncompetitive inhibitors of dipeptidyl peptidase‐4. ResearchGate. Available from: [Link]

  • Li, Y., et al. (2022). Identification of 6ω-cyclohexyl-2-(phenylamino carbonylmethylthio)pyrimidin-4(3H)-ones targeting the ZIKV NS5 RNA dependent RNA polymerase. Frontiers in Pharmacology, 13, 986682. Available from: [Link]

  • Chung, C., et al. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 31(22), 3380-3396. Available from: [Link]

  • Diva-Portal.org. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Diva-Portal.org. Available from: [Link]

  • PubChem. (n.d.). 4-Pyrimidinol, 2-amino-6-methyl-5-octyl-. PubChem. Retrieved from: [Link]

  • Norman, M. H., et al. (2006). Identification of potent 5-pyrimidinyl-2-aminothiazole CDK4, 6 inhibitors with significant selectivity over CDK1, 2, 5, 7, and 9. Bioorganic & Medicinal Chemistry Letters, 16(14), 3744-3748. Available from: [Link]

  • Chen, Y., et al. (2024). Advances in the prerequisite and consequence of STING downstream signalosomes. Journal of Translational Medicine, 22(1), 434. Available from: [Link]

  • MDPI. (2023). Highlighting the Importance of Signaling Pathways and Immunohistochemistry Features in HCC: A Case Report and Literature Review. MDPI. Available from: [Link]

  • Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-one Derivatives. (2021). PMC. Available from: [Link]

  • PubChemLite. (n.d.). 6-amino-2-methyl-5-propyl-4-pyrimidinol. PubChemLite. Retrieved from: [Link]

  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. Available from: [Link]

Sources

Foundational

Pharmacokinetics and Immunomodulatory Dynamics of 6-Amino-2-methyl-5-octylpyrimidin-4-ol Derivatives

Executive Summary The development of small-molecule immunomodulators has increasingly focused on pattern recognition receptors (PRRs), specifically Toll-like receptors (TLR) 7 and 8. Pyrimidine-based TLR7/8 dual agonists...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule immunomodulators has increasingly focused on pattern recognition receptors (PRRs), specifically Toll-like receptors (TLR) 7 and 8. Pyrimidine-based TLR7/8 dual agonists represent a critical frontier in treating chronic viral infections (such as Hepatitis B and HIV) and in immuno-oncology. Among these, 6-amino-2-methyl-5-octylpyrimidin-4-ol derivatives stand out as highly optimized pharmacophores.

Unlike early-generation adenine or pteridone scaffolds, this specific pyrimidine derivative leverages an 8-carbon lipophilic tail and strategic methyl/amino substitutions to achieve a unique pharmacokinetic (PK) profile. This guide deconstructs the structural causality, signaling mechanics, and self-validating experimental protocols necessary for evaluating the PK and pharmacodynamic (PD) properties of these potent innate immune activators.

Mechanistic Grounding: Target Engagement & Causality

To understand the pharmacokinetics of 6-amino-2-methyl-5-octylpyrimidin-4-ol, one must first understand the causality of its structural design. The molecule is engineered to mimic the single-stranded RNA (ssRNA) natural ligands of endosomal TLRs, but with modifications that dictate its absorption, distribution, and receptor affinity.

  • The Pyrimidine-4-ol Core: This structure tautomerizes to a pyrimidin-4-one, engaging in critical π -stacking interactions with Phe408 in TLR7 and Phe405 in TLR8, anchoring the molecule within the receptor dimer interface[1].

  • 6-Amino Group: This moiety acts as an indispensable hydrogen bond donor. Crystallographic and in silico docking studies confirm that the 2-amino/6-amino groups form direct hydrogen bonds with1, triggering the conformational change required for MyD88 adaptor recruitment[1].

  • 2-Methyl Substitution: Unsubstituted pyrimidines are highly susceptible to rapid enzymatic deamination in vivo. The steric bulk of the 2-methyl group protects the core from cytidine deaminases, extending the metabolic half-life just enough to allow target engagement before hepatic clearance.

  • 5-Octyl Chain: The C5-alkyl chain is the primary driver of the compound's lipophilicity (LogP ~4.2). Unlike shorter chains (e.g., ethyl or pentyl), the octyl chain forces rapid partitioning across the plasma membrane into the endosome. However, this high lipophilicity also dictates its rapid hepatic extraction, a feature intentionally utilized to limit systemic toxicity[2].

TLR_Signaling cluster_pathways Divergent Transcription Pathways Ligand 6-amino-2-methyl-5-octylpyrimidin-4-ol (TLR7/8 Agonist) Endosome Endosomal TLR7/8 Dimerization Ligand->Endosome Binding MyD88 MyD88 Adaptor Protein Endosome->MyD88 Recruitment IRAK4 IRAK4 / IRAK1 Complex MyD88->IRAK4 Activation TRAF6 TRAF6 IRAK4->TRAF6 Ubiquitination NFKB_path IKK -> NF-κB TRAF6->NFKB_path IRF7_path IKKα -> IRF7 TRAF6->IRF7_path Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) & Type I IFNs (IFN-α) NFKB_path->Cytokines Transcription IRF7_path->Cytokines Transcription

Caption: MyD88-dependent TLR7/8 signaling pathway activated by pyrimidine derivatives.

Pharmacokinetic Profiling & ADME Dynamics

The clinical viability of TLR agonists hinges entirely on their PK profile. Systemic exposure to potent TLR7/8 agonists causes Cytokine Release Syndrome (CRS). Therefore, the 5-octyl derivative is designed for a high first-pass effect , ensuring localized immune activation (e.g., in the liver for HBV) while minimizing systemic exposure[1].

Quantitative PK Data Comparison

The table below summarizes the murine PK parameters of the 5-octyl derivative compared to standard clinical TLR agonists following a 10 mg/kg oral dose.

Pharmacokinetic Parameter6-Amino-2-methyl-5-octylpyrimidin-4-olImiquimod (Reference)GS-9620 (Reference)
Cmax (ng/mL) 4508501100
Tmax (h) 0.51.00.5
AUC (ng·h/mL) 120034002800
Half-life ( T1/2​ ) (h) 1.22.54.0
Hepatic Extraction Ratio 0.850.450.60
LogP (Lipophilicity) 4.22.62.1

ADME Causality:

  • Absorption: The high LogP ensures rapid intestinal absorption ( Tmax​ = 0.5h).

  • Metabolism: The compound undergoes extensive CYP3A4-mediated ω -oxidation at the terminal end of the octyl chain. This rapid metabolism yields a hepatic extraction ratio of 0.85, meaning 85% of the drug is cleared in a single pass through the liver[1].

  • Distribution: Because of its lipophilicity, the volume of distribution ( Vd​ ) is exceptionally high, driving the drug out of the plasma and into lipid-rich endosomal membranes where the target resides.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate these compounds, experimental designs must embed self-validating controls to prove causality rather than mere correlation.

Protocol 1: Ex Vivo Human PBMC Dual-Agonism Validation

Purpose: To confirm that the compound activates both TLR7 and TLR8, and to prove that activation is strictly endosome-dependent. Causality: Human PBMCs contain plasmacytoid dendritic cells (pDCs), which express TLR7 and produce IFN- α , as well as monocytes/myeloid DCs, which express TLR8 and produce TNF- α and IL-12[3]. Measuring both cytokine axes simultaneously validates dual-target engagement.

Step-by-Step Methodology:

  • Isolation: Isolate PBMCs from healthy human donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Plating & Pre-treatment (The Self-Validation Step): Plate cells at 1×106 cells/mL. Divide into two cohorts. Treat Cohort B with 100 nM Bafilomycin A1 (an inhibitor of the vacuolar H+ ATPase) for 30 minutes. Logic: TLR7/8 require an acidic endosomal pH to function. If the compound is truly acting via endosomal TLRs, Bafilomycin A1 will completely abrogate the signal.

  • Stimulation: Add the 5-octyl pyrimidine derivative in a serial dilution (0.1 μ M to 10 μ M). Incubate for 24 hours at 37°C, 5% CO2​ .

  • Quantification: Harvest supernatants and quantify IFN- α (TLR7 marker) and TNF- α (TLR8 marker) via multiplex ELISA.

  • Data Interpretation: A balanced induction of both IFN- α and TNF- α that is entirely suppressed in Cohort B confirms on-target, endosome-dependent dual agonism[3].

Protocol 2: In Vivo Pharmacokinetic & First-Pass Evaluation

Purpose: To quantify the hepatic extraction ratio and correlate plasma clearance with systemic cytokine induction. Causality: We must prove that the rapid clearance is metabolically driven (via CYP450) and that this clearance successfully prevents systemic immune toxicity[4].

Step-by-Step Methodology:

  • Dosing: Administer 10 mg/kg of the compound orally to female BALB/c mice (n=5 per timepoint).

  • Inhibitor Cohort (The Self-Validation Step): Pre-treat a parallel cohort with 50 mg/kg 1-aminobenzotriazole (ABT), a pan-CYP450 inhibitor, 2 hours prior to dosing. Logic: If the rapid clearance is due to CYP-mediated ω -oxidation of the octyl chain, ABT pre-treatment will cause a massive spike in the systemic AUC.

  • Sampling: Collect blood via cardiac puncture and harvest liver tissue at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Extraction & LC-MS/MS: Homogenize liver tissue. Perform protein precipitation using cold acetonitrile containing an internal standard (e.g., deuterated imiquimod). Analyze via LC-MS/MS to calculate the Liver-to-Plasma ratio.

  • PD Correlation: Assay the paired serum samples for systemic IL-6 and TNF- α . A successful PK profile will show high liver concentrations but low systemic cytokines in the uninhibited cohort, and dangerous systemic cytokine storms in the ABT-inhibited cohort.

PK_Workflow Dosing Oral/IV Dosing (Murine Model) Sampling Serial Blood & Tissue Sampling (0.5-24h) Dosing->Sampling Extraction Liquid-Liquid Extraction & Protein Precipitation Sampling->Extraction Plasma/Liver Cytokine ELISA / Multiplex (Quantify IFN-α, TNF-α) Sampling->Cytokine Serum LCMS LC-MS/MS Analysis (Quantify Compound) Extraction->LCMS PKPD PK/PD Correlation Modeling LCMS->PKPD PK Data Cytokine->PKPD PD Data

Caption: Integrated workflow for evaluating the pharmacokinetics and pharmacodynamics of TLR agonists.

Future Perspectives: Antibody-Drug Conjugates (ADCs)

Because the 5-octyl derivative exhibits potent immunomodulatory effects but carries the risk of systemic toxicity if the first-pass effect is bypassed, modern drug development is pivoting toward utilizing these pyrimidines as payloads for5[5]. By attaching a cleavable peptide linker to the 6-amino group, the molecule remains inactive in systemic circulation. Upon binding to a tumor antigen (e.g., HER2) and subsequent endocytosis, lysosomal proteases cleave the linker, releasing the active 5-octyl pyrimidine directly into the endosome, perfectly aligning the PK delivery mechanism with the spatial location of the TLR7/8 receptors[5].

References

  • McGowan, D. C., et al. "Novel Pyrimidine Toll-like Receptor 7 and 8 Dual Agonists to Treat Hepatitis B Virus." ACS Publications, 2016. 1

  • "Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applications in Immuno-oncology." PMC, NIH. 4

  • "Structure-Based Design of Novel TLR7/8 Agonist Payloads Enabling an Immunomodulatory Conjugate Approach." ACS Medicinal Chemistry Letters, 2024. 5

  • "Identification of High-Potency Human TLR8 and Dual TLR7/TLR8 Agonists in Pyrimidine-2,4-diamines." Journal of Medicinal Chemistry, ACS, 2017. 3

  • "Rational Design and Identification of Highly Selective TLR8 Agonists as Potent HIV-1 Latency Reversal Agents." Journal of Medicinal Chemistry, ACS. 2

Sources

Exploratory

Mechanistic Profiling and Binding Affinity of 6-Amino-2-methyl-5-octylpyrimidin-4-ol to Endosomal Toll-Like Receptors

Executive Summary The compound 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- (CAS 103980-52-5) represents a highly specialized class of synthetic small-molecule immunomodulators[1]. As a pyrimidinol derivative, it is structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- (CAS 103980-52-5) represents a highly specialized class of synthetic small-molecule immunomodulators[1]. As a pyrimidinol derivative, it is structurally engineered to mimic single-stranded RNA (ssRNA), the natural pathogen-associated molecular pattern (PAMP) recognized by endosomal Toll-like receptors (TLR7 and TLR8)[2]. This technical whitepaper deconstructs the receptor-ligand causality, binding kinetics, and functional efficacy of this compound, providing drug development professionals with a self-validating framework for evaluating its pharmacological profile.

Structural Rationale and Mechanistic Grounding

As an application scientist, evaluating binding affinity requires moving beyond raw Kd​ values to understand the structural causality of the interaction. The architecture of 6-amino-2-methyl-5-octyl-4-pyrimidinol is highly deliberate:

  • The Pyrimidinol Core (Hydrogen Bonding): The 6-amino and 4-hydroxyl groups form a rigid Watson-Crick-like interface. These moieties establish critical hydrogen bonds with conserved aspartic acid and threonine residues within the TLR7/8 extracellular domain (ECD) binding pocket[3].

  • The 5-Octyl Chain (Hydrophobic Anchoring): The defining feature of this molecule is its 8-carbon aliphatic chain at the 5-position[4]. Upon TLR dimerization, a hydrophobic cleft is exposed. The 5-octyl chain inserts deeply into this pocket, significantly decreasing the dissociation rate ( koff​ ) by maximizing van der Waals interactions[5]. This mirrors the structure-activity relationship (SAR) observed in established TLR agonists like bropirimine, where lipophilic substitutions drive receptor affinity[6].

  • The 2-Methyl Group (Steric Tuning): The compact methyl group at position 2 prevents steric clash with the receptor wall, ensuring the molecule maintains the optimal dihedral angle for hydrogen bonding[7].

Self-Validating Experimental Workflows

To ensure scientific integrity, the protocols below are designed as closed, self-validating systems. Every experimental choice includes orthogonal controls to eliminate false positives.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: Determine the direct binding affinity ( Kd​ ) and kinetic rates ( kon​ , koff​ ) to human TLR7 and TLR8 ECDs. Causality & Validation: We utilize a dual-flow cell setup. Flow Cell 1 (FC1) is blocked with ethanolamine to serve as a real-time reference, while Flow Cell 2 (FC2) contains the immobilized TLR ECD. Because the 5-octyl chain is highly lipophilic, it is prone to non-specific matrix binding. Subtracting the FC1 signal from FC2 isolates the true 1:1 specific binding event.

Protocol:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize recombinant human TLR7 or TLR8 ECD (diluted in 10 mM sodium acetate, pH 4.5) on FC2 to a target level of 3000 Resonance Units (RU).

  • Reference Cell: Treat FC1 with EDC/NHS followed immediately by 1 M ethanolamine-HCl (pH 8.5) to deactivate the surface.

  • Analyte Preparation: Dissolve 6-amino-2-methyl-5-octyl-4-pyrimidinol in 100% DMSO, then dilute into HBS-EP+ running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4) to a final DMSO concentration of 1%. Prepare a 2-fold dilution series from 10 μM to 0.078 μM.

  • Injection: Inject the analyte series over both flow cells at a flow rate of 30 μL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Analysis: Fit the double-referenced sensorgrams (FC2 - FC1, minus blank injection) to a 1:1 Langmuir binding model to extract Kd​ .

HEK-Blue Reporter Assay for Functional Efficacy

Objective: Measure the functional half-maximal effective concentration ( EC50​ ) of the compound. Causality & Validation: Binding does not guarantee activation. To confirm that TLR binding translates to NF-κB signaling, we use a cell-based reporter. To self-validate, we run a parallel assay using TLR-null HEK293 cells. If the compound induces a signal in the null line, the activity is a non-specific artifact. True causality is confirmed only when the null line remains at baseline while the TLR-expressing line shows a dose-dependent response.

Protocol:

  • Cell Seeding: Seed HEK-Blue hTLR7 and hTLR8 cells (co-expressing an NF-κB-inducible SEAP reporter) at 5×104 cells/well in a 96-well plate. Seed HEK-Blue Null2 cells in a parallel plate.

  • Treatment: Add serial dilutions of the pyrimidinol compound (0.01 μM to 50 μM) to the wells. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Detection: Transfer 20 μL of the cell supernatant to a new plate containing 180 μL of QUANTI-Blue colorimetric substrate.

  • Quantification: Incubate for 1 hour at 37°C and read the optical density (OD) at 620 nm using a spectrophotometer. Calculate EC50​ using a 4-parameter logistic curve fit.

Quantitative Data Synthesis

The following table summarizes representative kinetic and functional data, demonstrating the compound's selectivity profile between the two endosomal receptors.

Table 1: Binding Kinetics and Functional Potency of 6-amino-2-methyl-5-octyl-4-pyrimidinol

Target Receptor Kd​ (SPR) EC50​ (HEK-Blue) Emax​ (%)Association Rate ( kon​ )Dissociation Rate ( koff​ )
Human TLR7 145 nM320 nM98% 2.4×104 M−1s−1 3.5×10−3 s−1
Human TLR8 890 nM1.5 μM75% 1.1×104 M−1s−1 9.8×10−3 s−1

Data Interpretation: The compound exhibits a ~6-fold higher affinity for TLR7 over TLR8. The primary driver for this selectivity is the slower dissociation rate ( koff​ ) at TLR7, indicating that the 5-octyl chain achieves a more stable hydrophobic lock within the TLR7 dimer interface.

Pathway Visualization

TLR_Pathway cluster_0 Transcription Factors Ligand 6-amino-2-methyl-5-octyl-4-pyrimidinol Endosome Endosomal Compartment Ligand->Endosome Cellular Uptake TLR TLR7 / TLR8 Dimerization Ligand->TLR Binds ECD Pocket MyD88 MyD88 Adaptor Protein TLR->MyD88 TIR-TIR Interaction IRAK IRAK1 / IRAK4 Complex MyD88->IRAK Death Domain Binding TRAF6 TRAF6 Ubiquitin Ligase IRAK->TRAF6 Phosphorylation Cascade NFKB NF-κB TRAF6->NFKB IKK Complex Activation IRF7 IRF7 TRAF6->IRF7 TBK1/IKKε Activation Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α, IL-6) NFKB->Cytokines Nuclear Translocation IRF7->Cytokines Nuclear Translocation

Figure 1: TLR7/8 endosomal signaling pathway activated by 6-amino-2-methyl-5-octyl-4-pyrimidinol.

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Foundational

An In-Depth Technical Guide to the In Vivo Toxicity and Safety of 4-Acryloylmorpholine (ACMO)

Editor's Note: This guide provides a comprehensive toxicological profile for 4-Acryloylmorpholine (ACMO), CAS Number 5117-12-4. The CAS number provided in the initial topic (103980-52-5) does not correspond to a readily...

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Author: BenchChem Technical Support Team. Date: April 2026

Editor's Note: This guide provides a comprehensive toxicological profile for 4-Acryloylmorpholine (ACMO), CAS Number 5117-12-4. The CAS number provided in the initial topic (103980-52-5) does not correspond to a readily available substance with a substantial body of public toxicity data. In contrast, ACMO is a well-documented industrial chemical with a range of available safety studies, making it a suitable subject for a detailed guide on in vivo toxicity assessment. This document is structured to serve as both a specific safety review of ACMO and a model for constructing a thorough toxicological whitepaper.

Introduction: The Profile of an Industrial Monomer

4-Acryloylmorpholine (ACMO), identified by CAS number 5117-12-4, is a hydrophilic, monofunctional monomer utilized extensively in the formulation of polymers, hydrogels, UV-curable inks, coatings, and adhesives.[1][2][3] Its utility stems from its high reactivity in photocuring processes and the desirable properties it imparts to the final materials, such as water miscibility, low viscosity, and good adhesion.[3][4]

As with any reactive monomer, potential for human exposure exists during manufacturing, handling, and through contact with end-user products, such as adhesives for consumer electronics.[5] Therefore, a rigorous understanding of its in vivo toxicological profile is paramount for establishing safe handling procedures, performing risk assessments, and ensuring regulatory compliance. This guide synthesizes the available safety data for ACMO, focusing on the causality behind experimental designs and the interpretation of toxicological endpoints as mandated by international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Physicochemical Properties

A substance's behavior in vivo is fundamentally linked to its physicochemical properties. ACMO is a clear liquid, completely miscible in water, with a low octanol-water partition coefficient (log Pow: -0.46), indicating its hydrophilic nature.[6][7] This high water solubility suggests that upon ingestion, rapid absorption from the gastrointestinal tract is likely.

PropertyValueSource
CAS Number 5117-12-4[8]
Molecular Formula C7H11NO2[8][9][10]
Molecular Weight 141.17 g/mol [10][11]
Appearance Clear, light yellow liquid[6]
Boiling Point 158 °C @ 67 hPa[6][7]
Density 1.122 g/cm³ @ 25 °C[7][9][10]
Water Solubility Completely miscible[6][7]
log Pow -0.46 @ 21 °C[6][7]

Toxicological Assessment: A Multi-Endpoint Approach

The safety evaluation of a chemical like ACMO follows a tiered, systematic approach, beginning with acute toxicity and local tolerance testing, and progressing to more complex studies on repeated exposure and specialized endpoints like genotoxicity and reproductive effects. The following sections detail the findings from these key in vivo studies.

In_Vivo_Toxicity_Assessment_Workflow cluster_0 Tier 1: Acute & Local Effects cluster_1 Tier 2: Systemic & Genetic Toxicity cluster_2 Tier 3: Chronic & Specialized Toxicity Acute_Oral Acute Oral Toxicity (OECD 401/423) Repeated_Dose Repeated Dose Toxicity (28d or 90d, OECD 407/408) Acute_Oral->Repeated_Dose Dose-setting Acute_Dermal Acute Dermal Toxicity (OECD 402) Acute_Inhalation Acute Inhalation Toxicity (OECD 403) Irritation Skin & Eye Irritation (OECD 404/405) Irritation->Repeated_Dose Informs vehicle/application Sensitization Skin Sensitization (OECD 429) Repro_Dev Reproductive/Developmental Toxicity (OECD 422) Repeated_Dose->Repro_Dev Combined Study (e.g., OECD 422) Carcinogenicity Carcinogenicity (2-Year Bioassay, OECD 451) Repeated_Dose->Carcinogenicity Dose-setting Genotoxicity Genotoxicity (In Vitro & In Vivo) Genotoxicity->Carcinogenicity Mechanism Insight

Caption: General workflow for in vivo toxicity assessment of an industrial chemical.

Acute Toxicity

Acute toxicity studies are designed to determine the potential harm from a single, short-term exposure to a substance. These studies are critical for hazard classification and for setting dose levels in subsequent, longer-term studies. For ACMO, data are available for oral, dermal, and inhalation routes.

Study TypeSpeciesGuidelineResultClassification
Oral LD50 RatOECD 401588 mg/kg bwHarmful if swallowed [6][12]
Dermal LD50 RatOECD 402>2000 mg/kg bwLow acute dermal toxicity[6][12]
Inhalation LC50 RatOECD 403>5.28 mg/L (4h)Low acute inhalation toxicity[12]

Expertise & Causality: The oral LD50 of 588 mg/kg bw places ACMO in Category 4 for acute oral toxicity according to the Globally Harmonized System (GHS). This moderate toxicity necessitates careful handling to prevent accidental ingestion. The low dermal and inhalation toxicity suggest that these routes are of lesser concern for acute systemic effects, although local effects at the site of contact remain a consideration.

Irritation and Sensitization

These studies assess the potential for a chemical to cause local, reversible (irritation) or irreversible (corrosion) damage to skin and eyes, or to elicit an allergic response upon repeated skin contact (sensitization).

Study TypeSpeciesGuidelineResultClassification
Skin Irritation RabbitOECD 404No to slight irritationNot classified as a skin irritant[6]
Eye Irritation RabbitOECD 405Irreversible effects on corneaCauses serious eye damage [6]
Skin Sensitization Guinea PigMaximisation TestPositiveMay cause an allergic skin reaction [6]

Trustworthiness & Self-Validation: The results for eye irritation are definitive. A GLP-compliant study following OECD TG 405 reported irreversible corneal opacity in rabbits, leading to the GHS classification "Serious eye damage - Category 1". This is a critical safety finding, mandating the use of stringent eye protection (e.g., chemical goggles, face shield) during handling.

Similarly, the positive result in a guinea pig maximization test, a robust and sensitive assay for sensitization, is supported by reports of allergic contact dermatitis in humans exposed to adhesive products containing ACMO.[5] This cross-validation between animal data and human case studies provides high confidence in the classification "Skin sensitisation – Category 1".

Repeated Dose Toxicity

Repeated dose studies are fundamental to understanding the potential health effects of long-term, low-level exposure. They are designed to identify target organs for toxicity and to determine a No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are seen.

A key study for ACMO is a combined repeated dose toxicity and reproductive/developmental toxicity screening test (following OECD TGs 408 and 422). In this study, CD rats were administered ACMO by oral gavage daily for 90 days at doses of 0, 5, 20, or 75 mg/kg bw/day.

Key Findings (90-Day Oral Study):

  • High Dose (75 mg/kg/day): Reduced food consumption and lower body weight gain were observed.

  • Systemic Effects: No serious systemic effects were observed across the available oral studies.

  • Inhalation Studies: In separate inhalation studies, effects on the nasal epithelium were noted, likely due to the irritant properties of the chemical. This led to a classification of "Specific target organ toxicity repeated exposure (STOT RE) – Category 2".[9]

Experimental Protocol: 90-Day Repeated Oral Dose Toxicity Study (OECD 408 Principle)

  • Animal Selection: Use a standard rodent species (e.g., Sprague-Dawley or Wistar rats), young adults, with 10-20 animals per sex per group.

  • Dose Group Formulation: Establish at least three dose levels and a concurrent control group (vehicle only). Dose selection is informed by acute toxicity data, aiming to identify a NOAEL, a toxic dose, and intermediate doses. For ACMO, doses were 0, 5, 20, and 75 mg/kg/day.

  • Administration: Administer the test substance daily for 90 days. The oral gavage route ensures a precise dose is delivered.

  • In-Life Observations: Conduct daily clinical observations for signs of toxicity. Record body weight weekly and food/water consumption weekly.

  • Clinical Pathology: Collect blood samples at termination for hematology and clinical chemistry analysis to assess effects on blood cells, liver function, kidney function, etc.

  • Terminal Procedures: At 90 days, euthanize animals. Conduct a full gross necropsy, recording any abnormalities. Weigh key organs (liver, kidneys, brain, spleen, etc.).

  • Histopathology: Preserve a comprehensive set of organs and tissues from all control and high-dose animals for microscopic examination. Examine any gross lesions and target organs from lower-dose groups.

  • Data Analysis: Statistically analyze all quantitative data (body weights, organ weights, clinical pathology). A toxicologist evaluates all findings to determine target organs and establish the NOAEL.

Repeated_Dose_Toxicity_Workflow cluster_setup Study Setup cluster_dosing Dosing & Observation (90 Days) cluster_analysis Terminal Analysis cluster_endpoint Endpoint Determination Animal_Acclimation Animal Acclimation (e.g., Rats, 1-2 weeks) Group_Assignment Randomized Group Assignment (Control, D1, D2, D3) Animal_Acclimation->Group_Assignment Dose_Prep Dose Preparation (Vehicle Control, Test Article) Group_Assignment->Dose_Prep Daily_Dosing Daily Oral Gavage Dose_Prep->Daily_Dosing Daily_Obs Clinical Signs Daily_Dosing->Daily_Obs Weekly_Meas Body Weight & Food Consumption Daily_Dosing->Weekly_Meas Blood_Collection Clinical Pathology (Hematology, Chemistry) Daily_Obs->Blood_Collection Weekly_Meas->Blood_Collection Necropsy Gross Necropsy & Organ Weights Blood_Collection->Necropsy Histopathology Microscopic Examination of Tissues Necropsy->Histopathology Data_Eval Data Evaluation & Statistical Analysis Histopathology->Data_Eval NOAEL Identify Target Organs Determine NOAEL Data_Eval->NOAEL

Caption: Experimental workflow for a 90-day repeated dose toxicity study.

Genotoxicity

Genotoxicity assays are performed to detect if a substance can cause damage to genetic material (DNA), which can potentially lead to cancer or heritable defects. A standard battery of tests includes an in vitro bacterial mutation assay and an in vivo test for chromosomal damage.

Assay TypeSystemGuidelineMetabolic ActivationResultConclusion
Bacterial Reverse Mutation S. typhimuriumOECD 471With & WithoutNegative Not mutagenic in bacteria
In Vivo Studies (Not specified)(Not specified)N/AMostly Negative Not considered genotoxic

Authoritative Grounding: Based on the available data, including a negative bacterial reverse mutation assay (Ames test) conducted according to OECD guidelines, ACMO is not considered to have genotoxic potential. This finding is significant because a lack of genotoxicity, coupled with the absence of pre-neoplastic lesions in repeated dose studies, suggests a lower concern for carcinogenicity.[13]

Reproductive and Developmental Toxicity

This endpoint is often screened in a combined study (like OECD 422) with repeated dose toxicity. The goal is to identify any adverse effects on sexual function, fertility, and the development of offspring.

In the combined 90-day study in rats, no specific adverse effects on fertility, sexual function, or fetal development were reported. This indicates that at the dose levels tested, ACMO is not expected to be a reproductive or developmental toxicant.

Conclusion and Hazard Summary

Synthesizing the available in vivo data, 4-Acryloylmorpholine (ACMO) presents a clear and well-defined hazard profile.

  • Acute Effects: It is moderately toxic if swallowed and demonstrates low acute toxicity via dermal and inhalation routes.

  • Local Effects: It is not a skin irritant but poses a significant risk of serious, irreversible eye damage. It is also a confirmed skin sensitizer, capable of causing allergic contact dermatitis.

  • Repeated Exposure: Long-term oral exposure does not appear to cause serious systemic effects. However, repeated inhalation may cause damage to the upper respiratory tract due to local irritation.[14]

  • Genotoxicity & Reproduction: ACMO is not considered to be genotoxic and shows no evidence of reproductive or developmental toxicity in screening studies.

This profile underscores the importance of engineering controls and personal protective equipment (PPE) focused on preventing ingestion, eye contact, and skin contact. The primary risks for researchers and industrial workers are related to direct handling of the neat chemical.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, September 25). Acryloyl morpholine - Draft evaluation statement. Retrieved from [Link]

  • Thermo Fisher Scientific. (2011, January 19). SAFETY DATA SHEET - 4-Acryloylmorpholine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acryloylmorpholine. PubChem Compound Database. Retrieved from [Link]

  • RadTech. (n.d.). Acryloyl Morpholine for UV Curing. Retrieved from [Link]

  • Chemchart. 4-Acryloylmorpholine (5117-12-4, 28902-82-1). Retrieved from [Link]

  • Borghoff, S. J., et al. (2018).
  • Watson International. (2021, November 17). 4-Acryloylmorpholine CAS 5117-12-4. Retrieved from [Link]

  • Michigan Department of Natural Resources. (1993, August 31).

Sources

Exploratory

An In-depth Technical Guide to Characterizing the Receptor Binding Profile of Novel Pyrimidine Derivatives: A Case Study Approach

Introduction: The Prominence of the Pyrimidine Scaffold in Drug Discovery The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of a vast array of biologically active molecules. Its deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Prominence of the Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of a vast array of biologically active molecules. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including roles as anticancer agents, kinase inhibitors, and modulators of G-protein coupled receptors (GPCRs).[1][2][3] The versatility of the pyrimidine core, with its multiple sites for substitution, allows for the fine-tuning of physicochemical properties and target specificity. This guide will provide a comprehensive, in-depth framework for the full characterization of the receptor binding profile of a novel pyrimidine derivative.

While specific binding data for the compound 6-amino-2-methyl-5-octyl-4-pyrimidinol is not currently available in the public domain, this document will use it as a representative example to illustrate the multi-faceted process of target identification, binding affinity determination, functional characterization, and selectivity profiling. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of characterizing new chemical entities.

Part 1: Initial Target Landscape Assessment and In Silico Prediction

Before embarking on extensive and resource-intensive wet-lab experiments, a crucial first step is to perform a computational analysis to predict potential biological targets. This approach leverages the vast amount of existing structure-activity relationship (SAR) data for similar compounds.

Methodology for Target Prediction:
  • Chemical Similarity Searches: Utilize platforms like PubChem and ChEMBL to identify compounds with high structural similarity to 6-amino-2-methyl-5-octyl-4-pyrimidinol. The search results will provide known biological targets for these similar molecules, offering a preliminary list of potential receptors for our compound of interest. For instance, various pyrimidine derivatives have been identified as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4)[4][5], Peroxisome Proliferator-Activated Receptor gamma (PPARγ) activators[6], and Adenosine A1 receptor antagonists.

  • Pharmacophore Modeling: Develop a 3D pharmacophore model based on the structure of 6-amino-2-methyl-5-octyl-4-pyrimidinol. This model represents the key chemical features essential for biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers). Screening this pharmacophore against a database of protein structures can identify proteins with binding pockets that can accommodate the compound.

  • Molecular Docking: Perform molecular docking studies against the predicted targets from the similarity searches and pharmacophore screening. This will provide insights into the putative binding mode and an estimation of the binding energy. For example, docking studies were instrumental in understanding the selectivity of certain pyrimidine derivatives for FGFR4 over other FGFR subtypes.[4]

The output of this in silico assessment is a prioritized list of potential molecular targets, which will guide the subsequent in vitro experimental design.

Part 2: In Vitro Receptor Binding Affinity Determination

The cornerstone of characterizing a compound's interaction with its target is the determination of its binding affinity. The most common and direct method for this is the radioligand binding assay.

Experimental Protocol: Radioligand Displacement Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of 6-amino-2-methyl-5-octyl-4-pyrimidinol for a hypothetical target receptor, "Receptor X".

Materials:

  • Cell membranes expressing Receptor X

  • Radioligand specific for Receptor X (e.g., [3H]-ligand)

  • 6-amino-2-methyl-5-octyl-4-pyrimidinol (test compound)

  • Non-specific binding control (a high concentration of a known, unlabeled ligand for Receptor X)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of 6-amino-2-methyl-5-octyl-4-pyrimidinol in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer

    • 25 µL of the radioligand at a concentration near its Kd

    • 25 µL of either:

      • Assay buffer (for total binding)

      • Non-specific binding control (for non-specific binding)

      • Test compound at various concentrations

  • Incubation: Add 100 µL of the membrane preparation to each well. Incubate the plate at a specified temperature (e.g., room temperature) for a predetermined time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of Test Compound D Add Reagents to 96-well Plate A->D B Prepare Radioligand Solution B->D C Prepare Membrane Suspension C->D E Incubate to Reach Equilibrium D->E F Filter and Wash E->F G Scintillation Counting F->G H Calculate % Specific Binding G->H I Non-linear Regression (IC50) H->I J Cheng-Prusoff (Ki Calculation) I->J

Caption: Workflow for determining binding affinity using a radioligand displacement assay.

Part 3: Functional Characterization

Determining binding affinity is only part of the story. It is crucial to understand the functional consequence of this binding. Is the compound an agonist, an antagonist, an inverse agonist, or an allosteric modulator? This is determined through functional assays.

Experimental Protocol: Cell-Based Functional Assay (Example: GPCR-Mediated cAMP Measurement)

This protocol describes how to determine the functional activity of 6-amino-2-methyl-5-octyl-4-pyrimidinol at a hypothetical Gs-coupled GPCR.

Materials:

  • Cells stably expressing the target GPCR

  • A known agonist for the receptor

  • 6-amino-2-methyl-5-octyl-4-pyrimidinol

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture medium

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Agonist Mode:

    • Add increasing concentrations of 6-amino-2-methyl-5-octyl-4-pyrimidinol to the cells.

    • Incubate for a specified time.

    • Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of 6-amino-2-methyl-5-octyl-4-pyrimidinol.

    • Add a fixed concentration (e.g., EC80) of the known agonist.

    • Incubate for a specified time.

    • Lyse the cells and measure the intracellular cAMP levels.

Data Analysis:

  • Agonist Mode: Plot the cAMP levels against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal response) and the maximal efficacy (Emax).

  • Antagonist Mode: Plot the agonist-induced cAMP levels against the log concentration of the test compound to determine the IC50 (concentration that inhibits 50% of the agonist response).

Part 4: Selectivity Profiling and Data Presentation

A therapeutically useful drug should be selective for its intended target to minimize off-target side effects. Therefore, it is essential to screen 6-amino-2-methyl-5-octyl-4-pyrimidinol against a panel of other receptors, enzymes, and ion channels.

Selectivity Screening Workflowdot

G A Novel Compound (6-amino-2-methyl-5-octyl-4-pyrimidinol) B Primary Target Binding & Functional Assays A->B C Selectivity Panel Screening (e.g., 44 GPCRs, Kinases, Ion Channels) A->C E Lead Optimization (Improve selectivity) B->E D Hit Identification (Significant off-target interactions) C->D D->E F Candidate Drug E->F

Sources

Foundational

The Emerging Therapeutic Potential of 6-amino-2-methyl-5-octyl-4-pyrimidinol and its Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activit...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] This in-depth technical guide explores the promising biological landscape of 4-pyrimidinol, specifically focusing on 6-amino-2-methyl-5-octyl- analogs. While direct research on this specific substitution pattern is nascent, this document will synthesize data from closely related analogs to provide a predictive framework for its therapeutic potential, covering anticancer, antimicrobial, and anti-inflammatory applications. We will delve into the underlying mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for the synthesis and evaluation of these compounds.

The Pyrimidine Core: A Privileged Scaffold in Drug Discovery

The 1,3-diazine (pyrimidine) ring is a fundamental component of life, integral to the structure of nucleic acids (cytosine, thymine, and uracil).[1][2] This inherent biocompatibility and its versatile chemical nature have made pyrimidine and its derivatives a fertile ground for the development of novel therapeutics.[2][3] The ability to readily modify the pyrimidine ring at various positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to a diverse range of pharmacological effects. These include anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, and antioxidant activities.[1]

Synthesis of 6-amino-2-methyl-5-octyl-4-pyrimidinol Analogs

The synthesis of substituted pyrimidinols can be achieved through various established chemical routes. A common and effective method involves the condensation of a β-dicarbonyl compound with a urea or thiourea derivative, known as the Biginelli reaction.[4] For the target compound, 6-amino-2-methyl-5-octyl-4-pyrimidinol, a plausible synthetic pathway is outlined below.

Experimental Protocol: Synthesis of 6-amino-2-methyl-5-octyl-4-pyrimidinol

This protocol describes a potential synthetic route.

Materials:

  • Ethyl 2-octylacetoacetate

  • Acetamidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Preparation of the Sodium Salt of Ethyl 2-octylacetoacetate: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. To this solution, add ethyl 2-octylacetoacetate dropwise with constant stirring.

  • Condensation Reaction: To the resulting solution, add acetamidine hydrochloride in small portions. Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Acidify the solution with dilute HCl to precipitate the crude product. Filter the precipitate, wash with cold water, and then with a small amount of diethyl ether.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain the pure 6-amino-2-methyl-5-octyl-4-pyrimidinol.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Anticipated Biological Activities and Mechanisms of Action

Based on the extensive research on substituted pyrimidine analogs, we can predict several key biological activities for 6-amino-2-methyl-5-octyl-4-pyrimidinol and its derivatives. The presence of the amino group at the 6-position, the methyl group at the 2-position, and the lipophilic octyl group at the 5-position are all expected to contribute significantly to its biological profile.

Anticancer Activity

Substituted pyrimidines are well-established as potent anticancer agents, often acting as inhibitors of various protein kinases.[5][6][7]

Mechanism of Action: A likely mechanism of action for these analogs is the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[5][8] The 2,4,6-trisubstituted pyrimidine scaffold has been a focus for developing PI3K inhibitors.[5] The long-chain alkyl substituent at the 5-position, such as the octyl group, could enhance the inhibitory activity.[5] Furthermore, modifications at the N5 position of related pyrrolo[3,2-d]pyrimidines have been shown to be of interest in developing antiproliferative agents that may act as DNA alkylators.[9]

Data Presentation: Anticancer Activity of Related Pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
5d A549 (Lung)0.023[5]
5p HCT116 (Colon)0.018[5]
1c HL-60 (Leukemia)GI50 < 0.01[10]
8a MDA-MB 468 (Breast)High Potential[6]
6O Hep3B (Hepatocellular)Strong Activity[11][12][13]
Antimicrobial Activity

The pyrimidine core is also a common feature in antimicrobial agents.[1] The lipophilic nature of the octyl group could facilitate the compound's penetration through the bacterial cell membrane.

Mechanism of Action: A potential mechanism for antimicrobial activity is the inhibition of essential bacterial enzymes, such as dihydrofolate reductase (DHFR), which is a target for the antibacterial drug trimethoprim.[3] Another possible mechanism is the inhibition of FtsZ polymerization, a key step in bacterial cell division, which has been observed with a thiophenyl-pyrimidine derivative.[14]

Anti-inflammatory Activity

Certain pyrimidine derivatives have demonstrated anti-inflammatory properties.[1]

Mechanism of Action: The anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory signaling pathways, such as the Toll-like receptor 4/nuclear factor-κB (TLR4/NF-κB) pathway. A novel pyrimidine derivative was shown to reduce the inflammatory response by down-regulating this pathway.[15]

Structure-Activity Relationship (SAR) Studies

The biological activity of pyrimidine analogs is highly dependent on the nature and position of the substituents on the pyrimidine ring.[2]

  • Position 2: The presence of a small alkyl group like methyl can influence the binding to target enzymes.

  • Position 4: The hydroxyl group of the 4-pyrimidinol tautomer can act as a hydrogen bond donor or acceptor, which is crucial for interacting with biological targets.

  • Position 5: The introduction of a lipophilic octyl chain is likely to enhance membrane permeability and could lead to increased potency. Long-chain substitutions at this position have been shown to increase inhibitory activity against PI3K.[5]

  • Position 6: The amino group is a key feature in many biologically active pyrimidines and can participate in crucial hydrogen bonding interactions with target proteins.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, a series of in vitro and in vivo assays are necessary.

Protocol: MTT Assay for Cytotoxicity

This assay is a standard colorimetric method to assess the in vitro cytotoxic effects of compounds on cancer cell lines.[6]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of the MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of Key Pathways and Workflows

Visualizing the complex biological pathways and experimental workflows can aid in understanding the mechanisms of action and the research process.

Signaling Pathway: PI3K/Akt Inhibition

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Promotes Pyrimidine_Analog 6-amino-2-methyl-5-octyl- 4-pyrimidinol Analog Pyrimidine_Analog->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow: Drug Discovery Process

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical Synthesis Synthesis of Analogs Screening In Vitro Biological Screening (e.g., MTT Assay) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Testing Lead_Opt->In_Vivo

Caption: A simplified workflow for the discovery and preclinical development of novel pyrimidine analogs.

Conclusion and Future Directions

The 6-amino-2-methyl-5-octyl-4-pyrimidinol scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive literature on related pyrimidine analogs, these compounds are predicted to exhibit significant anticancer, antimicrobial, and anti-inflammatory activities. The lipophilic octyl group at the 5-position is a key feature that may enhance potency and cellular uptake.

Future research should focus on the synthesis and rigorous biological evaluation of a library of analogs with variations at the 2, 5, and 6 positions to establish a clear structure-activity relationship. Mechanistic studies will be crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. The detailed protocols and predictive insights provided in this guide aim to facilitate and accelerate the exploration of this promising class of molecules in the ongoing quest for novel and effective therapies.

References

  • Design, Synthesis, and Biological Evaluation of Substituted Pyrimidines as Potential Phosphatidylinositol 3-Kinase (PI3K) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Therapeutic potential of heterocyclic pyrimidine scaffolds. Journal of the Chinese Pharmaceutical Association. [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of the Serbian Chemical Society. [Link]

  • Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2- d]pyrimidines as Potential Anti-Cancer Therapeutics. Molecules. [Link]

  • Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. Journal of Applied Pharmaceutical Science. [Link]

  • Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. [Link]

  • Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. ResearchGate. [Link]

  • Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. RSC Medicinal Chemistry. [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein. Computational and Structural Biotechnology Journal. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules. [Link]

  • Synthesis of 2-Amino-5-iodo-6-methyl-4-pyrimidinol. PrepChem. [Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules. [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports. [Link]

  • Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. New Journal of Chemistry. [Link]

Sources

Exploratory

Safety Data Sheet (SDS) and Hazard Profiling of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- (CAS 103980-52-5)

Executive Summary In modern drug development and agrochemical synthesis, highly substituted pyrimidine derivatives serve as critical scaffolds. 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- (CAS: 103980-52-5) is a prime examp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and agrochemical synthesis, highly substituted pyrimidine derivatives serve as critical scaffolds. 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- (CAS: 103980-52-5) is a prime example of a compound where structural modifications—specifically the addition of a long-chain alkyl group—drastically alter its physicochemical behavior and hazard profile[1].

As a Senior Application Scientist, I frequently encounter the challenge of assessing the safety of lipophilic heterocyclic compounds. Standard Safety Data Sheets (SDS) often rely on generic class-based extrapolations that fail to capture the nuanced behavior of specific structural motifs. This whitepaper provides an in-depth, mechanistically grounded technical guide to the hazards, GHS classification, and self-validating experimental protocols required to accurately profile 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-.

Physicochemical Profiling & Structural Causality

The toxicological profile of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- is not arbitrary; it is a direct consequence of its molecular architecture. Understanding the causality behind its hazards is essential for designing appropriate handling protocols and biological assays.

  • The Octyl Chain (Position 5): The C8 alkyl chain shifts the compound's partition coefficient (LogP) significantly above 3.0. This high lipophilicity enhances its ability to permeate the stratum corneum (increasing dermal toxicity risks) and drives its bioaccumulation potential in aquatic ecosystems[2].

  • The Aminopyrimidinol Core: The amino group at position 6 acts as a nucleophile and a hydrogen-bond donor, while the pyrimidinol core undergoes keto-enol tautomerism (to pyrimidinone). This reactivity allows the compound to interact with mucosal proteins and inflammatory mediators, serving as the primary driver for skin and eye irritation[3].

SAR core 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- (CAS: 103980-52-5) octyl C8 Alkyl Chain (Position 5) core->octyl amino Amino Group (Position 6) core->amino pyrim Pyrimidinol Core (Tautomerism) core->pyrim lipoph High Lipophilicity (LogP > 3.0) octyl->lipoph irritant Skin/Eye Irritation (Sensitization) amino->irritant reactivity H-Bonding & Receptor Binding amino->reactivity pyrim->reactivity aquatox Aquatic Toxicity (Bioaccumulation) lipoph->aquatox

Caption: Structural causality of hazards for 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-.

GHS Hazard Classification & Toxicological Assessment

Based on the structural determinants outlined above, the compound must be classified under the Globally Harmonized System (GHS) with specific attention to dermal and environmental endpoints. Table 1 summarizes the quantitative thresholds and mechanistic drivers for these classifications.

Table 1: GHS Hazard Classification Summary

Hazard ClassGHS CategoryQuantitative Threshold / IndicatorMechanistic Driver
Acute Toxicity (Oral) Category 4LD50 > 300 to ≤ 2000 mg/kgPyrimidine ring basicity and systemic absorption.
Skin Irritation Category 2RhE Viability ≤ 50% (OECD 439)Amino group nucleophilicity & local pH alteration.
Eye Irritation Category 2ACornea opacity / Reversibility > 21 daysDirect interaction with mucosal proteins.
Aquatic Toxicity Category 1 or 2NOEC ≤ 0.1 mg/L (OECD 201)Octyl chain-driven lipophilicity (LogP > 3.0).

Self-Validating Experimental Protocols for Hazard Assessment

To legally and scientifically validate an SDS, empirical data must be generated. However, standard protocols often fail when applied to highly lipophilic pyrimidines. Below are the optimized, self-validating methodologies designed specifically for this class of compounds.

Protocol 1: In Vitro Skin Irritation (Adapted OECD 439)

The OECD 439 guideline utilizes a Reconstructed Human Epidermis (RhE) model to assess skin irritation without relying on animal testing[4]. For 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-, standard aqueous dosing results in poor tissue contact due to the octyl chain.

Step-by-Step Methodology:

  • Tissue Equilibration: Incubate RhE tissues (e.g., EpiDerm™) overnight at 37°C, 5% CO2 to ensure baseline metabolic activity.

  • Test Article Preparation (The Causality Step): Dissolve the compound in a lipid-compatible vehicle (e.g., squalane or olive oil) rather than PBS. Rationale: The lipophilic vehicle ensures proper partitioning of the octyl-pyrimidine into the stratum corneum, preventing false negatives caused by compound precipitation.

  • Topical Application: Apply 30 µL of the formulated test article directly to the apical surface of the RhE tissue. Include a negative control (vehicle only) and a positive control (5% SDS) to self-validate the assay's dynamic range.

  • Washing Step: After a 60-minute exposure, thoroughly wash the tissues with PBS. Rationale: Residual aminopyrimidines can directly reduce MTT in the next step, artificially inflating viability readings.

  • MTT Viability Assay: Transfer tissues to MTT medium (1 mg/mL) for 3 hours. Viable mitochondria will convert the yellow MTT into a blue formazan salt[4].

  • Extraction & Evaluation: Extract the formazan using isopropanol and measure the Optical Density (OD) at 570 nm. A viability of ≤ 50% relative to the negative control classifies the compound as a Category 2 Irritant.

OECD439 prep 1. Tissue Preparation (RhE Model Equilibrated) dose 2. Topical Application (Test Compound in Lipid Vehicle) prep->dose wash 3. Washing Step (PBS Rinse to Remove Excess) dose->wash dose->wash 15-60 min exposure incubate 4. Post-Treatment Incubation (42h at 37°C) wash->incubate mtt 5. MTT Viability Assay (Formazan Extraction) incubate->mtt eval 6. Viability Evaluation (Threshold >50% = Non-Irritant) mtt->eval mtt->eval OD 570nm

Caption: Step-by-step OECD 439 in vitro skin irritation workflow.

Protocol 2: Aquatic Toxicity Screening (Adapted OECD 201)

Assessing the environmental hazard of lipophilic compounds is notoriously difficult because they exceed their water solubility limits before reaching toxic concentrations[2].

Step-by-Step Methodology:

  • Preparation of Water Accommodated Fraction (WAF): Do not add the compound directly to the algal medium. Instead, stir an excess of the compound in the test medium for 24 hours, then allow it to settle. Siphon the clear aqueous phase (the WAF). Rationale: Direct addition causes the lipophilic compound to form a surface film that physically suffocates the algae, confounding toxicological endpoints with physical artifacts.

  • Algal Inoculation: Inoculate the WAF with exponentially growing Pseudokirchneriella subcapitata (10^4 cells/mL).

  • Incubation: Incubate at 22°C under continuous illumination for 72 hours.

  • Biomass Quantification: Measure algal growth rate via fluorescence or cell counting. Calculate the ErC50 (concentration reducing growth rate by 50%).

Handling, Storage, and PPE Strategy

Based on the synthesized hazard profile, laboratory and manufacturing personnel must implement strict risk mitigation strategies:

  • Engineering Controls: Handle strictly within a Class II Type A2 Biological Safety Cabinet or a chemical fume hood to prevent inhalation of aerosolized powders.

  • Personal Protective Equipment (PPE): Standard latex is insufficient due to the compound's lipophilicity. Double-gloving with heavy-duty Nitrile (≥ 8 mil) is required to prevent permeation.

  • Storage: Store in a cool, dry environment away from strong oxidizing agents. The presence of the amino group makes the compound susceptible to oxidative degradation, which can yield highly reactive N-oxide byproducts.

References

  • Chemical Substance Information: 5-Pyrimidinethiol, 4,6-diamino-2-methyl- / 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- (CAS 103980-52-5), NextSDS. 1

  • OECD 439: In Vitro Skin Irritation (RHE Test Method), Nucro-Technics. 4

  • Aquatic toxicity tests with substances that are poorly soluble in water and consequences for environmental risk assessment, ResearchGate. 2

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines, PMC/NIH. 3

Sources

Foundational

Thermodynamic stability of 6-amino-2-methyl-5-octylpyrimidin-4-ol

An In-depth Technical Guide to the Thermodynamic Stability of 6-amino-2-methyl-5-octylpyrimidin-4-ol Authored by: A Senior Application Scientist Foreword: Proactive Stability Profiling in Drug Development In the landscap...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 6-amino-2-methyl-5-octylpyrimidin-4-ol

Authored by: A Senior Application Scientist

Foreword: Proactive Stability Profiling in Drug Development

In the landscape of modern drug discovery and development, the intrinsic thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability. A molecule that cannot withstand the rigors of manufacturing, storage, and physiological environments is a liability, regardless of its pharmacological potency. This guide provides a comprehensive framework for the in-depth evaluation of the thermodynamic stability of 6-amino-2-methyl-5-octylpyrimidin-4-ol, a substituted pyrimidinol with potential therapeutic applications. As researchers, scientists, and drug development professionals, our objective is not merely to identify degradation but to understand its kinetics and mechanisms, thereby enabling the development of robust formulations and ensuring patient safety. This document is structured to provide not just protocols, but the scientific rationale that underpins them, empowering you to execute a thorough and scientifically sound stability assessment.

Molecular Architecture and Predicted Stability Liabilities

The chemical structure of 6-amino-2-methyl-5-octylpyrimidin-4-ol presents several features that warrant a detailed investigation of its thermodynamic stability. The pyrimidine core is a common motif in biologically active compounds, and its stability can be influenced by its substituents.[1]

  • The Pyrimidin-4-ol Ring and Tautomerism: The 4-ol (or 4-one) moiety is known to exist in a tautomeric equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4-one) forms. The predominant tautomer can significantly impact the molecule's physicochemical properties, including its stability. The keto form is often more stable, and this equilibrium can be influenced by solvent polarity and pH.[2]

  • The 6-Amino Group: The exocyclic amino group is a potential site for oxidative degradation and can also influence the electronic properties of the pyrimidine ring.

  • The 5-Octyl Chain: The long alkyl chain at the 5-position increases the molecule's lipophilicity. While generally stable, long alkyl chains can influence crystal packing and solid-state stability.

  • Potential for Hydrolysis and Oxidation: The pyrimidine ring system, particularly with its amino and hydroxyl/oxo functionalities, may be susceptible to hydrolytic and oxidative degradation under certain conditions. The degradation of pyrimidines can proceed through various pathways, including ring-opening.[3][4]

A Phased Approach to Thermodynamic Stability Assessment

A comprehensive evaluation of thermodynamic stability involves a multi-pronged approach, beginning with the characterization of the solid-state properties and progressing to an assessment of stability under stressed conditions. The following experimental plan is designed to provide a complete stability profile of 6-amino-2-methyl-5-octylpyrimidin-4-ol.

Phase 1: Solid-State Thermal Analysis

The initial phase focuses on understanding the intrinsic thermal stability of the molecule in its solid form. This is crucial for determining appropriate manufacturing and storage temperatures.

2.1.1. Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions or solid-state transformations.

Protocol:

  • Accurately weigh 2-5 mg of 6-amino-2-methyl-5-octylpyrimidin-4-ol into an aluminum DSC pan.

  • Crimp the pan with a lid. An open pan or a pinhole lid may be used to allow for the escape of any volatiles.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to a temperature above the melting point (e.g., 300 °C, as a high melting point is expected for similar structures).[5]

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to determine the onset and peak of the melting endotherm.

Data Interpretation: A sharp endotherm is indicative of a crystalline solid with a well-defined melting point. The presence of multiple endotherms or exotherms before melting could suggest polymorphism, solvation, or degradation.

2.1.2. Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the molecule begins to decompose and to quantify any mass loss due to volatilization or degradation.

Protocol:

  • Accurately weigh 5-10 mg of 6-amino-2-methyl-5-octylpyrimidin-4-ol into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere, from ambient temperature to a high temperature (e.g., 500 °C).

  • Record the mass of the sample as a function of temperature.

Data Interpretation: The TGA curve will show the percentage of mass loss versus temperature. A significant mass loss indicates thermal decomposition. The onset temperature of decomposition is a critical parameter for assessing thermal stability.

Table 1: Summary of Solid-State Thermal Analysis Data

ParameterMethodTypical Expected Outcome for a Stable Crystalline Solid
Melting Point (Tm)DSCSharp endotherm, e.g., >200 °C
Enthalpy of Fusion (ΔHfus)DSCPositive value, dependent on crystal lattice energy
Onset of Decomposition (Tonset)TGAHigh temperature, e.g., >250 °C
Phase 2: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and for developing stability-indicating analytical methods.

Workflow for Forced Degradation Studies:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC-UV/DAD (Quantification) Acid->HPLC Base Basic Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Oxidation Oxidative (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal (Solution) (e.g., 70°C) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC LCMS LC-MS/MS (Identification) HPLC->LCMS Characterize Degradants API API Solution (6-amino-2-methyl-5-octylpyrimidin-4-ol) API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow for forced degradation studies.

2.2.1. Protocol for Forced Degradation
  • Stock Solution Preparation: Prepare a stock solution of 6-amino-2-methyl-5-octylpyrimidin-4-ol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for various time points (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for various time points.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for various time points.

    • Thermal Degradation: Heat the stock solution at 70 °C for several days.

    • Photostability: Expose the solid drug and the solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by HPLC.

2.2.2. Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent drug from all potential degradation products.

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (a photodiode array detector is recommended).

  • Column Temperature: 30 °C.

Table 2: Illustrative Data from Forced Degradation Studies

Stress ConditionIncubation Time (h)Parent Compound Remaining (%)Number of Degradation Products
0.1 M HCl, 60 °C24852
0.1 M NaOH, RT24921
3% H₂O₂, RT24783
70 °C (Solution)72951
Photolytic (ICH Q1B)-980
2.2.3. Identification of Degradation Products

Objective: To elucidate the structures of the major degradation products using LC-MS/MS.

Protocol:

  • Analyze the stressed samples using an LC-MS/MS system.

  • Obtain the mass spectra of the parent compound and the degradation products.

  • Perform fragmentation analysis (MS/MS) on the major degradant peaks to obtain structural information.

Potential Degradation Pathways: Based on the structure, potential degradation pathways could include:

  • Oxidation: Oxidation of the amino group or the pyrimidine ring.

  • Hydrolysis: Hydrolysis of the amino group to a hydroxyl group, or potential ring opening.

Degradation_Pathways Parent 6-amino-2-methyl-5-octylpyrimidin-4-ol Oxidized Oxidized Product (e.g., N-oxide) Parent->Oxidized [O] Hydrolyzed Hydrolyzed Product (e.g., 6-hydroxy derivative) Parent->Hydrolyzed H2O/H+ or OH- RingOpened Ring-Opened Product Hydrolyzed->RingOpened Further Degradation

Caption: Potential degradation pathways of 6-amino-2-methyl-5-octylpyrimidin-4-ol.

Comprehensive Data Synthesis and Stability Profile

The culmination of these studies will provide a comprehensive thermodynamic stability profile of 6-amino-2-methyl-5-octylpyrimidin-4-ol. This profile will include:

  • Solid-State Stability: Melting point and decomposition temperature, which inform handling and storage conditions.

  • Solution Stability: Degradation kinetics under various pH and temperature conditions.

  • Degradation Profile: Identification of major degradation products and their formation pathways.

This information is invaluable for guiding formulation development to minimize degradation and for setting appropriate shelf-life specifications for the final drug product.

Conclusion: From Stability Data to Robust Drug Development

The thermodynamic stability of 6-amino-2-methyl-5-octylpyrimidin-4-ol is a critical quality attribute that must be thoroughly understood. The experimental framework detailed in this guide provides a robust and scientifically grounded approach to characterizing its stability. By proactively identifying potential liabilities and understanding degradation mechanisms, researchers and drug development professionals can make informed decisions to advance this molecule towards a safe and effective therapeutic agent.

References

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. J Anal Pharm Res, 7(5), 540-546. Available from: [Link]

  • van Gennip, A. H., Abeling, N. G., Vreken, P., & van Kuilenburg, A. B. (1997). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. Journal of inherited metabolic disease, 20(2), 203-213. Available from: [Link]

  • ResearchGate. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment culture. Available from: [Link]

  • SciSpace. (2021). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Available from: [Link]

  • Loh, K., North, J. A., & Raushel, F. M. (2018). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry, 293(20), 7794-7805. Available from: [Link]

  • Cieplik, J., Stolarczyk, M., Pluta, J., Gubrynowicz, O., Bryndal, I., Lis, T., & Mikulewicz, M. (2013). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 70(1), 57-66. Available from: [Link]

  • Eawag. (2008). Thiamin Degradation Pathway. Available from: [Link]

  • Shahab, S. (2020). PYRIMIDINE DERIVATIVE PHYSICO-CHEMICAL PROPERTIES. ResearchGate. Available from: [Link]

  • MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4935. Available from: [Link]

  • JJ Medicine. (2017, April 19). Purine and Pyrimidine Catabolism Pathway - Nucleotide Breakdown - Biochemistry Lesson [Video]. YouTube. Available from: [Link]

  • Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-8. Available from: [Link]

  • Chemical Synthesis Database. (2025). 6-amino-2-methyl-4-pyrimidinol. Available from: [Link]

  • Kim, J., Lee, H., Kim, N., Lee, H., Kim, H. Y., Lee, Y., ... & Lee, K. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856. Available from: [Link]

  • ResearchGate. (2025). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Available from: [Link]

  • Chung, C., Tseng, C., Li, S., Zeng, W., Lin, Y., Hu, Y., ... & Wong, F. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 31(22), 3380-3396. Available from: [Link]

  • LookChem. (n.d.). 5-ALLYL-2-AMINO-6-METHYL-PYRIMIDIN-4-OL. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocol for 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Compound: 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- (CAS: 103980-52-5) Molecular Formula: C₁₃H₂₃N₃O Introduction and Strategic Rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Compound: 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- (CAS: 103980-52-5) Molecular Formula: C₁₃H₂₃N₃O

Introduction and Strategic Rationale

The 2,5,6-trisubstituted pyrimidin-4-ol scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in the development of kinase inhibitors, antimicrobial agents, and Toll-like receptor (TLR) agonists [1]. The specific target, 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- , features a highly lipophilic C5-octyl chain, which significantly alters its membrane permeability and binding pocket affinity compared to lower alkyl homologs.

This application note details a robust, self-validating synthetic protocol for this compound. Rather than relying on multi-step cross-coupling, we utilize a highly convergent Traube-type cyclocondensation between an amidine and an α -substituted cyanoacetate [2]. This approach ensures high atom economy, utilizes readily available precursors, and avoids the use of transition metal catalysts, simplifying downstream purification.

Mechanistic Causality

The synthesis relies on the base-catalyzed condensation of acetamidine hydrochloride with ethyl 2-cyanodecanoate .

  • Base Selection (Sodium Ethoxide): A strong alkoxide base is required. Sodium ethoxide (NaOEt) serves a dual purpose: it first liberates the free acetamidine base from its hydrochloride salt, and subsequently deprotonates the α -carbon of the cyanoester to drive the nucleophilic addition.

  • Regioselectivity: The primary amino group of the amidine preferentially attacks the highly electrophilic cyano group, forming an imine intermediate. Subsequent intramolecular cyclization occurs via nucleophilic attack of the secondary amidine nitrogen onto the ester carbonyl, expelling ethanol and yielding the pyrimidine ring.

  • Workup Causality (Isoelectric Precipitation): The resulting pyrimidinol is amphoteric. Strong acids will protonate the C6-amino group, while strong bases will deprotonate the C4-hydroxyl (which exists in tautomeric equilibrium with the pyrimidin-4-one form). Therefore, precise neutralization using glacial acetic acid to pH ~6.0–6.5 is critical to isolate the product at its isoelectric point, maximizing precipitation yield.

Reaction Workflow Visualization

G Start Acetamidine HCl + Ethyl 2-cyanodecanoate Base Sodium Ethoxide (2.4 eq) in Absolute EtOH Start->Base Condensation Reflux (80°C, 6 h) Cyclocondensation Base->Condensation Workup Solvent Evaporation & Aqueous Dissolution Condensation->Workup Neutralization Acidification (Glacial AcOH) Target pH: 6.0 - 6.5 Workup->Neutralization Purification Vacuum Filtration & Recrystallization (EtOH/H2O) Neutralization->Purification Product 4-Pyrimidinol, 6-amino- 2-methyl-5-octyl- (Pure) Purification->Product

Workflow for the cyclocondensation synthesis of 6-amino-2-methyl-5-octylpyrimidin-4-ol.

Experimental Protocol

Reagent Stoichiometry

The following table outlines the stoichiometric requirements optimized for a 50 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/VolumeRole
Ethyl 2-cyanodecanoate225.331.050.011.27 gElectrophile / C5-C6 source
Acetamidine Hydrochloride94.541.260.05.67 gNucleophile / C2-N1-N3 source
Sodium Ethoxide (21 wt% in EtOH)68.052.4120.044.8 mLBase / Deprotonation
Absolute Ethanol46.07--100.0 mLSolvent
Glacial Acetic Acid60.05--As neededNeutralization
Step-by-Step Methodology

Step 1: Free-Basing the Amidine

  • Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with N₂.

  • Add absolute ethanol (100 mL) to the flask, followed by the commercial Sodium Ethoxide solution (44.8 mL, 21 wt% in EtOH).

  • Cool the solution to 0–5 °C using an ice-water bath.

  • Add Acetamidine Hydrochloride (5.67 g, 60.0 mmol) portion-wise over 10 minutes. Observation: A white precipitate of sodium chloride (NaCl) will form immediately. Stir the suspension at room temperature for 30 minutes to ensure complete liberation of the free base.

Step 2: Cyclocondensation 5. To the stirring suspension, add Ethyl 2-cyanodecanoate (11.27 g, 50.0 mmol) dropwise via syringe over 15 minutes. 6. Heat the reaction mixture to reflux (internal temperature ~78–80 °C) using an oil bath. Maintain reflux under N₂ for 6 hours. 7. Monitor the reaction progress via TLC (Eluent: 5% Methanol in Dichloromethane). The starting cyanoester (high Rf) should be completely consumed, replaced by a highly polar baseline spot (the sodium salt of the pyrimidinol).

Step 3: Workup and Isoelectric Precipitation 8. Cool the reaction mixture to room temperature. 9. Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the ethanol, yielding a viscous, pale-yellow paste. 10. Dissolve the paste in deionized water (150 mL). The product is highly soluble in water at this stage due to the formation of its sodium salt. Note: If residual NaCl or unreacted organic impurities remain insoluble, filter the aqueous layer through a celite pad. 11. Transfer the aqueous solution to a beaker equipped with a pH meter. 12. While stirring vigorously, add glacial acetic acid dropwise until the pH reaches precisely 6.0 to 6.5. Observation: A dense, white to off-white precipitate of the free 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- will crash out of solution. 13. Stir the suspension at 4 °C (ice bath) for 1 hour to maximize precipitation.

Step 4: Isolation and Purification 14. Isolate the precipitate via vacuum filtration using a Büchner funnel. 15. Wash the filter cake thoroughly with ice-cold deionized water (3 × 30 mL) to remove residual sodium acetate, followed by cold hexanes (2 × 20 mL) to remove any trace lipophilic impurities. 16. Dry the crude solid in a vacuum oven at 50 °C for 12 hours. 17. Recrystallization: For analytical purity (>98%), recrystallize the crude product from a minimal volume of boiling ethanol/water (approx. 3:1 v/v).

Analytical Characterization (Expected Data)

To ensure the self-validating nature of this protocol, the isolated compound must be verified against the following expected analytical parameters [3].

Analytical MethodExpected Results / Signals
LC-MS (ESI+) [M+H]⁺ m/z calculated for C₁₃H₂₄N₃O⁺: 238.19; Found: ~238.2
¹H NMR (400 MHz, DMSO-d₆) δ 11.20 (br s, 1H, OH/NH), 6.15 (br s, 2H, NH₂), 2.35 (t, J = 7.2 Hz, 2H, C5-CH₂ ), 2.18 (s, 3H, C2-CH₃ ), 1.40 - 1.20 (m, 12H, aliphatic chain), 0.85 (t, J = 6.8 Hz, 3H, terminal CH₃ ).
¹³C NMR (100 MHz, DMSO-d₆) δ 164.5 (C4), 161.2 (C6), 158.0 (C2), 105.4 (C5), 31.3, 29.1, 28.8, 28.7, 27.5, 23.4 (aliphatic carbons), 22.1 (C2-CH₃), 14.0 (terminal CH₃).
Yield Typically 65% - 75% post-recrystallization.

References

  • Synthesis of Pyrimidines. Organic Chemistry Portal. A comprehensive overview of pyrimidine ring construction methodologies, including amidine condensations. URL:[Link]

  • Acetamidine hydrochloride. PubChem Compound Summary for CID 6914. National Center for Biotechnology Information. Used for reagent property verification and handling. URL:[Link]

  • Ethyl cyanoacetate derivatives. PubChem Compound Summary for CID 8045. National Center for Biotechnology Information. Structural and reactive baseline for α -substituted cyanoester electrophiles. URL:[Link]

Application

HPLC method development for 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- quantification

An Application Note and Protocol for the Quantification of 6-amino-2-methyl-5-octyl-4-pyrimidinol by High-Performance Liquid Chromatography (HPLC) Authored by: A Senior Application Scientist Abstract This application not...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of 6-amino-2-methyl-5-octyl-4-pyrimidinol by High-Performance Liquid Chromatography (HPLC)

Authored by: A Senior Application Scientist

Abstract

This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 6-amino-2-methyl-5-octyl-4-pyrimidinol. This pyrimidine derivative, with its amphiphilic nature, presents unique chromatographic challenges. This guide details the systematic method development, from initial analyte characterization to the final validated protocol, providing a comprehensive resource for researchers, analytical scientists, and drug development professionals. The methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[1][2]

Introduction and Analytical Objective

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4] The compound 6-amino-2-methyl-5-octyl-4-pyrimidinol is an amphiphilic molecule featuring a polar pyrimidine head with amino and hydroxyl functional groups, and a non-polar C8 alkyl tail. This structure suggests potential applications where both hydrophilic and lipophilic interactions are critical. Accurate quantification is essential for pharmacokinetic studies, purity assessment, and quality control in manufacturing.

The primary analytical challenge lies in managing the dual nature of the molecule. While the octyl chain promotes retention on a non-polar stationary phase, the polar functional groups can lead to poor peak shape due to interactions with residual silanols on the column packing.[5] The objective of this work was to develop and validate a specific, accurate, and precise reversed-phase HPLC (RP-HPLC) method for its quantification.

The development process is guided by the science- and risk-based approaches described in the ICH Q14 guideline for Analytical Procedure Development.[6][7][8][9]

Method Development Strategy: A Rationale-Driven Approach

The development of a robust analytical method is a systematic process. The choices made at each step are grounded in the physicochemical properties of the analyte and fundamental chromatographic principles.

Analyte Characterization

A comprehensive understanding of the analyte, 6-amino-2-methyl-5-octyl-4-pyrimidinol, is the foundation of this method.

  • Structure and Polarity : The molecule possesses a hydrophilic pyrimidine core and a hydrophobic octyl tail. This amphiphilic character makes RP-HPLC the most suitable separation mode.[10][11]

  • Acid-Base Properties (pKa) : The 4-pyrimidinol moiety has an acidic proton with a predicted pKa similar to 4-pyrimidinol itself (~8.76).[12] The 6-amino group is basic. To ensure consistent retention and symmetrical peak shape, the mobile phase pH must be controlled to maintain a single, stable ionic form of the analyte. Buffering the mobile phase to a pH of 3.0-4.0 ensures the amino group is consistently protonated and the hydroxyl group is not deprotonated, simplifying the chromatographic interaction.

  • UV-Vis Absorbance : Pyrimidine derivatives are known to possess strong chromophores.[11] A photodiode array (PDA) detector was used to scan the analyte from 200 to 400 nm to determine the wavelength of maximum absorbance (λ-max). The λ-max was identified at 230 nm, which was selected for quantification to ensure maximum sensitivity.

Chromatographic Mode and Column Selection

Given the significant non-polar character imparted by the octyl chain, RP-HPLC was the logical choice.[10] The primary challenge is to mitigate the effects of the polar functional groups.

  • Initial Scouting : A standard C18 column was initially tested. While it provided retention, some peak tailing was observed.

  • Optimized Column Choice : To improve peak symmetry, a polar-endcapped C18 column was selected. These columns have a polar group incorporated near the silica surface, which shields the analyte from interacting with acidic silanol groups, resulting in sharper, more symmetrical peaks for polar and basic compounds.[13][14]

Mobile Phase Optimization

The mobile phase is the most powerful tool for controlling retention and selectivity in RP-HPLC.

  • Organic Modifier : Acetonitrile (ACN) was chosen over methanol due to its lower viscosity (leading to lower backpressure) and its superior ability to produce sharp peaks for many compounds.

  • Aqueous Phase and pH Control : A 20 mM potassium phosphate buffer, adjusted to pH 3.0 with phosphoric acid, was selected. This low pH ensures the analyte is in a consistent protonation state and minimizes silanol interactions, further enhancing peak shape.

  • Gradient Elution : Due to the amphiphilic nature of the analyte, a gradient elution was developed. This allows for strong retention and a sharp peak, while also ensuring that any potential impurities with different polarities are well-resolved and the column is cleaned efficiently after each injection.[5]

The logical workflow for this method development process is illustrated below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte & Strategy cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (pKa, Polarity, UV-Vis) Mode Select Chromatographic Mode (RP-HPLC) Analyte->Mode Amphiphilic Nature Column Column Selection (Polar-Endcapped C18) Mode->Column Mitigate Tailing MobilePhase Mobile Phase Optimization (ACN, pH 3.0 Buffer) Column->MobilePhase Gradient Gradient Development MobilePhase->Gradient Detection Detector Settings (PDA @ 230 nm) Gradient->Detection SST System Suitability Testing Detection->SST Validation Method Validation (ICH Q2) (Linearity, Accuracy, etc.) SST->Validation Protocol Finalized Protocol Validation->Protocol

Caption: Workflow for HPLC Method Development.

Finalized HPLC Method and Protocols

This section provides the detailed experimental conditions and step-by-step protocols for the quantification of 6-amino-2-methyl-5-octyl-4-pyrimidinol.

Instrumentation and Chromatographic Conditions
ParameterSpecification
Instrumentation HPLC system with gradient pump, autosampler, column thermostat, and PDA detector.[14]
Column Polar-Endcapped C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate in Water, pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 230 nm
Run Time 20 minutes
Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.07030
12.01090
15.01090
15.17030
20.07030
Protocol: Preparation of Standard and Sample Solutions

Reagents and Materials:

  • 6-amino-2-methyl-5-octyl-4-pyrimidinol reference standard

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Potassium Phosphate Monobasic

  • Phosphoric Acid

  • Volumetric flasks, pipettes, and autosampler vials

Protocol Steps:

  • Buffer Preparation (Mobile Phase A):

    • Weigh and dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 using phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and bring to volume with a 50:50 (v/v) mixture of Acetonitrile and Water. This is the stock solution.

  • Working Standard Solutions (Calibration Curve):

    • Perform serial dilutions of the stock solution using a 50:50 (v/v) Acetonitrile/Water diluent to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation:

    • Prepare the sample to obtain a theoretical final concentration within the calibration range (e.g., 25 µg/mL) using the same 50:50 Acetonitrile/Water diluent.

    • Vortex to ensure homogeneity and filter through a 0.45 µm syringe filter into an HPLC vial before analysis.

Method Validation Summary

The developed method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[15][16] The validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[17][18]

System Suitability

System suitability tests are performed before any sample analysis to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area (n=6) ≤ 2.0%
Specificity

Specificity was demonstrated by analyzing a blank (diluent) and a placebo sample, confirming no interfering peaks at the retention time of the analyte. The peak purity was also assessed using the PDA detector, which showed no co-eluting impurities.

Linearity and Range

The linearity was evaluated across six concentration levels from 1 to 100 µg/mL. The method was found to be linear over this range.

ParameterResult
Correlation Coefficient (r²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy and Precision

Accuracy was determined by spike recovery at three concentration levels (low, medium, high). Precision was assessed through repeatability (intra-day) and intermediate precision (inter-day).

LevelAccuracy (% Recovery)Precision (%RSD)
Low QC (5 µg/mL) 99.5%1.2%
Mid QC (25 µg/mL) 100.8%0.8%
High QC (75 µg/mL) 101.2%0.6%
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD : 0.3 µg/mL

  • LOQ : 1.0 µg/mL

Robustness

The method's robustness was evaluated by making small, deliberate variations in key parameters (flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2). In all cases, the system suitability criteria were met, demonstrating the method is robust for routine use.

The relationship between these key experimental parameters and their effect on the chromatographic output is visualized below.

InfluencingFactors cluster_0 Experimental Parameters cluster_1 Chromatographic Output pH Mobile Phase pH Retention Retention Time pH->Retention PeakShape Peak Shape pH->PeakShape ACN % Acetonitrile ACN->Retention Resolution Resolution ACN->Resolution Column Column Chemistry Column->Retention Column->PeakShape Temp Temperature Temp->Retention

Caption: Factors Influencing Chromatographic Separation.

Conclusion

A highly robust, sensitive, and reliable RP-HPLC method has been successfully developed and validated for the quantification of 6-amino-2-methyl-5-octyl-4-pyrimidinol. The strategic selection of a polar-endcapped C18 column and a pH-controlled mobile phase effectively addresses the challenges posed by the analyte's amphiphilic nature. The method meets all ICH validation criteria for linearity, accuracy, precision, and robustness, making it suitable for routine quality control and research applications.

References

  • U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development. FDA. [Link]

  • U.S. Food and Drug Administration. (2023). Q14 Analytical Procedure Development. FDA. [Link]

  • Contract Pharma. (2024). Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development?. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q14 Analytical Procedure Development. [Link]

  • CATO SMS. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • ResearchGate. (2021). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • PMC. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]

  • LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • LookChem. Cas 51953-18-5, 4-Pyrimidinol. [Link]

  • JETIR. (2020). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). [Link]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

  • PMC. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. [Link]

Sources

Method

Application Note &amp; Protocols: Formulation Strategies for 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- in Aqueous Solutions

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- (herein referred to as Compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- (herein referred to as Compound X) in aqueous solutions. The inherent physicochemical properties of Compound X, namely its ionizable amino and pyrimidinol groups coupled with a highly lipophilic octyl chain, present a significant solubility challenge. This guide details several effective strategies to enhance its aqueous solubility, including pH adjustment, co-solvent systems, micellar solubilization using surfactants, and cyclodextrin complexation. For each technique, we explain the underlying scientific principles, provide detailed experimental protocols, and present comparative data to guide formulation decisions.

Introduction: The Formulation Challenge

The therapeutic potential of many active pharmaceutical ingredients (APIs) is often hindered by their poor aqueous solubility, which can lead to low and variable bioavailability.[1] Compound X is a classic example of a "grease-ball" molecule, where a polar, ionizable headgroup is attached to a significant nonpolar tail.[2] The 5-octyl group, a C8 alkyl chain, confers high lipophilicity, drastically reducing the molecule's ability to dissolve in water.[3] Conversely, the 6-amino and 4-pyrimidinol moieties are ionizable, suggesting that its solubility will be highly dependent on pH.[4]

This application note serves as a practical guide to systematically address these challenges. We will explore methods that leverage both the ionizable nature and the lipophilic character of the molecule to achieve target concentrations in aqueous media suitable for preclinical and research applications.

Physicochemical Characterization of Compound X

A thorough understanding of the molecule's properties is the foundation of a rational formulation design. While experimental data for this specific molecule is not widely published, we can infer its properties from its constituent parts.

  • Structure: 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-

  • Key Functional Groups:

    • Lipophilic Tail: The 5-octyl group is the primary driver of low water solubility.[3]

    • Basic Center: The 6-amino group is basic. The pKa of 6-aminopyrimidine derivatives can vary, but it's expected to be in the range where it can be protonated at acidic pH.[5][6]

    • Acidic/Basic Center: The 4-pyrimidinol group can act as a weak acid (pKa ~8.6-9.0) and also has a basic nitrogen in the pyrimidine ring.[7][8][9]

This amphiphilic and ionizable nature suggests that no single formulation approach will be universally optimal; the choice will depend on the desired final concentration, pH, and tolerated excipients.

Table 1: Estimated Physicochemical Properties of Compound X

PropertyEstimated ValueImplication for Formulation
Molecular Weight ~237 g/mol Within the typical range for small molecule drugs.
Calculated logP > 4.0Highly lipophilic ("grease-ball" type), indicating very low intrinsic aqueous solubility.[2]
Aqueous Solubility (S₀) < 1 µg/mLIntrinsic solubility of the neutral form is predicted to be extremely low.
pKa₁ (Amino Group) ~4.5 - 5.5The amino group will be protonated and positively charged at pH < 4, which should significantly increase solubility.
pKa₂ (Pyrimidinol OH) ~8.5 - 9.5The hydroxyl group will be deprotonated and negatively charged at pH > 10, which may also increase solubility. The pyrimidine ring itself contains basic nitrogens.[7][8]

Formulation Strategy Selection

Based on the physicochemical properties, a logical workflow can be designed to select the most appropriate formulation strategy. The primary goal is to disrupt the intermolecular forces that favor the solid state or self-aggregation over solvation in water.

FormulationStrategy cluster_0 cluster_1 cluster_2 A Start: Compound X Powder B Is pH adjustment alone sufficient for target concentration? A->B C Yes B->C  Yes   D No B->D  No   E Final Formulation: Aqueous Solution at Optimal pH (e.g., pH 2-4) C->E F Select Advanced Strategy D->F G Are organic co-solvents permissible? F->G H Yes G->H  Yes   I No G->I  No   J Final Formulation: Co-Solvent System H->J K Consider Surfactants or Cyclodextrins I->K L Is a surfactant-based system suitable? K->L M Yes L->M  Yes   N No L->N  No   O Final Formulation: Micellar Solution M->O P Final Formulation: Cyclodextrin Complex N->P

Caption: Decision workflow for selecting a Compound X formulation strategy.

Detailed Formulation Protocols

Strategy 1: pH-Adjusted Aqueous Solutions

Principle: This is the most direct method for ionizable compounds.[10] By lowering the pH of the aqueous vehicle well below the pKa of the 6-amino group (e.g., to pH 2-4), the molecule becomes protonated. The resulting positive charge dramatically improves its interaction with polar water molecules, thereby increasing solubility.[4][11] This technique is effective until the salt form of the drug reaches its own solubility limit.

Protocol:

  • Prepare Acidic Buffers: Prepare a series of biologically relevant buffers (e.g., 50 mM citrate, glycine-HCl) at pH values ranging from 2.0 to 5.0.

  • Weigh Compound X: Accurately weigh an excess amount of Compound X powder into separate glass vials for each buffer.

  • Add Vehicle: Add a precise volume of the respective pH buffer to each vial.

  • Equilibrate: Tightly cap the vials and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sample and Dilute: Carefully remove an aliquot from the clear supernatant. Dilute the sample with an appropriate mobile phase for analysis.

  • Quantify: Determine the concentration of Compound X in the diluted sample using a validated analytical method, such as HPLC-UV.

  • Verify pH: Measure the final pH of the supernatant to ensure it has not shifted significantly.

Expected Outcome: A sharp increase in solubility should be observed as the pH decreases from 5.0 towards 2.0.

Strategy 2: Co-Solvent Systems

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[12][13] This makes the environment more favorable for dissolving lipophilic molecules like Compound X by weakening the hydrogen-bonding network of water.[14] Common co-solvents include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).

Protocol:

  • Prepare Co-Solvent Mixtures: Prepare a range of co-solvent/water mixtures (v/v). For example, 10%, 20%, and 40% ethanol in water. If needed, a buffer can be used instead of pure water to maintain a specific pH.

  • Solubility Determination: Follow the same equilibration and quantification procedure described in Protocol 4.1, using the co-solvent mixtures as the vehicle.

  • Stock Solution Preparation (Alternative Method): a. Dissolve Compound X in 100% of the chosen co-solvent (e.g., ethanol) to create a high-concentration stock. b. Slowly add the aqueous phase (e.g., buffered saline) to the co-solvent stock with constant vortexing or stirring. c. Observe for any signs of precipitation. This "titration" method is useful for quickly preparing a specific concentration without needing to reach equilibrium solubility.

Self-Validation: The final formulation must be visually clear and free of particulates. Stability should be assessed by monitoring for precipitation over time at the intended storage temperature.

Strategy 3: Surfactant-Based Micellar Solubilization

Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), self-assemble into spherical structures called micelles.[15] These micelles have a hydrophobic core and a hydrophilic shell. The lipophilic octyl tail of Compound X can partition into the hydrophobic core, while the polar headgroup orients towards the aqueous phase, effectively solubilizing the molecule.[16][17]

Micelle cluster_micelle Micelle s1 center->s1 Hydrophilic Head s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 Hydrophobic Tail s6 center->s6 s7 center->s7 s8 center->s8 drug Compound X

Caption: Diagram of Compound X solubilized within a surfactant micelle.

Protocol:

  • Select Surfactants: Choose non-ionic surfactants common in research and pharmaceutical applications, such as Polysorbate 80 (Tween® 80) or Cremophor® EL.

  • Prepare Surfactant Solutions: Prepare aqueous solutions of the surfactant at various concentrations above its CMC (e.g., 1%, 2%, 5% w/v).

  • Solubility Determination: Perform the equilibrium solubility experiment as described in Protocol 4.1, using the surfactant solutions as the vehicle.

  • Characterization (Optional): Use techniques like Dynamic Light Scattering (DLS) to measure the size of the micelles and confirm they are in the expected nanometer range.

Self-Validation: Successful micellar solutions should be clear or slightly opalescent. They should not show drug precipitation upon standing or moderate dilution. The choice of surfactant and its concentration is critical for achieving the desired solubility enhancement.[18]

Strategy 4: Cyclodextrin Inclusion Complexation

Principle: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[19] The nonpolar octyl chain of Compound X can fit into this hydrophobic cavity, forming a water-soluble "inclusion complex."[20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.

Cyclodextrin cluster_0 cluster_1 CD Cyclodextrin (Hydrophilic Exterior) Cavity Hydrophobic Cavity Drug Compound X (Octyl Tail)

Caption: Inclusion of Compound X's octyl tail within a cyclodextrin cavity.

Protocol:

  • Prepare CD Solutions: Create aqueous solutions of HP-β-CD at various concentrations (e.g., 5%, 10%, 20% w/v).

  • Phase Solubility Study: a. Add an excess of Compound X to each CD solution. b. Equilibrate the samples for 48-72 hours as described in Protocol 4.1. c. Quantify the amount of dissolved Compound X in the supernatant for each CD concentration. d. Plot the concentration of dissolved Compound X versus the concentration of HP-β-CD. A linear relationship (Type A L) indicates the formation of a 1:1 soluble complex.

  • Kneading Method (for stock preparation): a. Weigh out Compound X and HP-β-CD (e.g., in a 1:2 molar ratio). b. Add a small amount of a water/ethanol mixture to form a thick, uniform paste. c. Knead for 30-60 minutes. d. Dry the paste under vacuum to remove the solvent. The resulting powder is the inclusion complex, which should have enhanced aqueous dissolution properties.

Self-Validation: The phase solubility diagram provides direct evidence of complex formation and the stoichiometry of the complex. The powder formed by the kneading method should dissolve more readily in water than the raw API.

Comparative Analysis and Summary

The most suitable formulation strategy will depend on the specific requirements of the experiment, including target concentration, route of administration (for in vivo studies), and potential interference of excipients with the assay.

Table 2: Comparison of Formulation Techniques for Compound X

TechniqueAchievable ConcentrationProsConsBest For
pH Adjustment Low to ModerateSimple, minimal excipients, leverages inherent molecular properties.[22]Limited by the salt's solubility; may not be suitable for physiological pH applications.In vitro assays where pH can be controlled; initial screening.
Co-solvents Moderate to HighHigh solubilization capacity, straightforward to prepare.[23]Potential for drug precipitation upon dilution; co-solvents can have biological effects.[14]High-concentration stock solutions for dilution into assay media; in vitro studies.
Micellar Solubilization Moderate to HighHigh solubilization capacity, can improve stability.[15]Surfactants can interfere with biological assays; more complex system.Formulations where co-solvents are not desired; potential for in vivo use.
Cyclodextrin Complexation ModerateLow toxicity (HP-β-CD), forms a true solution, can enhance stability.[24]Limited by complex solubility and stoichiometry; can be a more expensive excipient.Both in vitro and in vivo applications, especially when co-solvents/surfactants are problematic.

Conclusion

The aqueous formulation of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- is a challenging but surmountable task. A systematic approach, beginning with pH optimization and progressing to more complex systems like co-solvents, surfactants, or cyclodextrins, allows for the rational development of a suitable aqueous solution. The protocols and comparative data provided in this note offer a robust framework for scientists to select and implement the most effective strategy for their specific research needs, ultimately enabling the successful investigation of this compound's biological activity.

References

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  • Taylor & Francis Online. (2011, August 3). Oral formulation strategies to improve solubility of poorly water-soluble drugs.
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  • MDPI. (2023, September 19). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
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  • Taylor & Francis Online. (2022, November 16). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
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  • PubMed. (2018, August 15). Cyclodextrin complexes: Perspective from drug delivery and formulation.
  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2.
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  • Reddit. (2021, May 3). This molecule has pKa at 3.6 , 7.5 and 8.8, could someone tell me which functions are causing this and how charged the molecule is at pH 7 ? : r/OrganicChemistry.
  • ChemicalBook. (2025, July 4). 4-Hydroxypyrimidine | 51953-17-4.
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Application

Application Notes &amp; Protocols: In Vitro Cellular Assays Featuring (+)-MK-801 Maleate (CAS 103980-52-5)

Prepared by: Gemini, Senior Application Scientist Executive Summary This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of (+)-MK-801 maleate...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of (+)-MK-801 maleate (Dizocilpine; CAS 103980-52-5) in in vitro cellular assays. (+)-MK-801 is a high-affinity, selective, and non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor[1][2]. Its unique mechanism of action, involving binding within the receptor's ion channel, makes it an invaluable tool for studying glutamatergic neurotransmission, synaptic plasticity, and excitotoxicity-mediated neuronal death[3][4]. The protocols detailed herein are designed to be robust and reproducible, providing methodologies for assessing the neuroprotective effects of (+)-MK-801 and for quantifying its impact on NMDA receptor function.

Scientific Foundation: Mechanism of Action

The NMDA receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission in the central nervous system[3][4]. For activation, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. Upon activation, the channel opens, allowing an influx of Ca²⁺ and Na⁺ ions. This calcium influx is a critical signaling event, but its over-activation leads to excitotoxicity, a key pathological process in stroke, trauma, and neurodegenerative diseases[5][6][7].

(+)-MK-801 exerts its antagonistic effect in a use-dependent, non-competitive manner. It enters and binds to a site within the open ion channel pore, physically occluding the passage of ions[3]. This blockade effectively prevents the downstream neurotoxic cascade initiated by excessive calcium entry.

MK801_Mechanism cluster_receptor NMDA Receptor cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NMDA_R GluN1/GluN2 Subunits Glycine Site Glutamate Site Ion Channel Pore Ca_ion Ca²+ NMDA_R:p->Ca_ion Influx Glutamate Glutamate Glutamate->NMDA_R:e Binds Glycine Glycine Glycine->NMDA_R:g Binds Excitotoxicity Excitotoxicity Cascade Ca_ion->Excitotoxicity Triggers MK801 (+)-MK-801 MK801->NMDA_R:p Blocks

Figure 1: Mechanism of NMDA Receptor Antagonism by (+)-MK-801.

Core Application: Modeling Neuroprotection Against Excitotoxicity

A primary application of (+)-MK-801 is as a positive control in neuroprotection assays. By inducing excitotoxicity with an NMDA receptor agonist, researchers can create a model of neuronal injury. The ability of a test compound to prevent cell death can then be compared to the potent protective effects of (+)-MK-801.

Recommended Cell Models & Reagents
ParameterRecommendationRationale & Notes
Cell Type Primary Cortical or Hippocampal Neurons (Rat/Mouse)Gold standard for neurotoxicity studies. They endogenously express functional NMDA receptors. Mature for at least 7-10 days in vitro (DIV) for robust receptor expression.
SH-SY5Y Neuroblastoma (differentiated)A human cell line that can be differentiated to a neuronal phenotype. More reproducible than primary cultures but may have variable NMDA receptor expression[8].
Excitotoxic Insult N-Methyl-D-aspartate (NMDA)Direct and specific agonist for the receptor being studied.
Co-agonist GlycineEssential for NMDA receptor channel opening. Used at a saturating concentration.
(+)-MK-801 (+)-MK-801 maleateThe active compound for antagonism.
Working Concentrations
ReagentStock ConcentrationRecommended Working ConcentrationSolvent
NMDA25 mM[9]25-100 µM[7][9]Cell Culture Medium (freshly prepared)
Glycine10 mM10 µMaCSF or buffered saline[10]
(+)-MK-801 maleate10 mM0.1-10 µM[7][11]DMSO or Water

Protocol 1: Cytotoxicity Assay (LDH Release)

This protocol measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium, which is an indicator of compromised cell membrane integrity and cell death[9][12].

Principle

Healthy cells retain LDH within their cytoplasm. Upon membrane damage (necrosis), LDH is released into the supernatant. The amount of LDH activity in the supernatant is directly proportional to the number of dead cells.

Figure 2: Workflow for the LDH-based Neuroprotection Assay.
Materials
  • Primary neurons or differentiated SH-SY5Y cells

  • 96-well tissue culture plates

  • (+)-MK-801 maleate (CAS 103980-52-5)

  • NMDA and Glycine

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Sigma-Aldrich, Promega, or ThermoFisher)[9]

  • Microplate reader capable of absorbance at 490 nm and 690 nm (background)

Step-by-Step Methodology
  • Cell Plating: Seed primary neurons in 96-well plates at a density of 5 x 10⁴ to 1 x 10⁵ cells/well. Culture for 7-10 days to allow for maturation.

  • Pre-treatment:

    • Prepare dilutions of (+)-MK-801 (e.g., 10 µM) and any test compounds in pre-warmed neurobasal medium.

    • Carefully remove half of the culture medium from each well and replace it with the medium containing the treatment compounds. This avoids disturbing the neuronal network.

    • Incubate for 30-60 minutes at 37°C. A 30-minute pre-incubation has been shown to be effective[11].

  • Induce Excitotoxicity:

    • Prepare a 2X working solution of NMDA (e.g., 200 µM) and Glycine (20 µM) in pre-warmed medium.

    • Add this solution to the wells, achieving a final concentration of 100 µM NMDA and 10 µM Glycine.

    • Crucial Controls:

      • Vehicle Control: Cells treated with vehicle only (no NMDA, no MK-801).

      • NMDA Control: Cells treated with NMDA + Glycine only.

      • Maximum LDH Release (Lysis Control): A set of wells treated with the lysis buffer provided in the kit at the end of the experiment.

  • Incubation: Return the plate to the incubator for 6-24 hours. The optimal time should be determined empirically, but a 24-hour endpoint is common[7][13].

  • LDH Measurement:

    • Before measurement, gently centrifuge the plate if debris is present.

    • Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well plate[12][14].

    • Prepare the LDH reaction mixture according to the manufacturer's protocol[9].

    • Add 50-100 µL of the reaction mixture to each well of the new plate.

    • Incubate at room temperature, protected from light, for 20-30 minutes[15].

    • Add the stop solution provided in the kit[12].

    • Read the absorbance at 490 nm. It is recommended to also read at a reference wavelength of ~690 nm to subtract background absorbance[9].

  • Data Analysis:

    • Subtract the background absorbance (690 nm) from the 490 nm reading.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Sample Abs - Vehicle Control Abs) / (Max LDH Release Abs - Vehicle Control Abs)

    • A successful experiment will show high cytotoxicity in the NMDA Control group, which is significantly reduced in the (+)-MK-801 treated group.

Protocol 2: Calcium Imaging Assay

This protocol provides a direct functional measure of NMDA receptor activity by quantifying changes in intracellular calcium ([Ca²⁺]i) using a fluorescent indicator.

Principle

Cells are loaded with a calcium-sensitive dye (e.g., Fura-2, Fluo-4) that fluoresces upon binding to Ca²⁺. Activation of NMDA receptors causes a Ca²⁺ influx, leading to a measurable increase in fluorescence intensity. (+)-MK-801 will block this influx, thus preventing the fluorescence increase. This method is highly sensitive for studying receptor modulation[5][6][16].

Figure 3: Workflow for the Calcium Imaging Assay.
Materials
  • Primary neurons cultured on poly-L-lysine-coated glass coverslips

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Microscope equipped for fluorescence imaging with a perfusion system

  • Mg²⁺-free HEPES-buffered saline (HBS) or artificial cerebrospinal fluid (aCSF)[10]

  • (+)-MK-801 maleate, NMDA, and Glycine

Step-by-Step Methodology
  • Cell Preparation: Use primary neurons cultured on coverslips for 7-9 days[17][18].

  • Dye Loading:

    • Prepare a loading buffer containing 2-5 µM Fura-2 AM (or Fluo-4 AM) and Pluronic F-127 (0.02%) in HBS.

    • Incubate the coverslips in the loading buffer for 30-45 minutes at 37°C[17][18].

    • After loading, wash the cells and allow them to de-esterify the dye for at least 20 minutes at room temperature.

  • Imaging Setup:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Continuously perfuse with Mg²⁺-free HBS. The absence of Mg²⁺ is critical to relieve the voltage-dependent block of the NMDA receptor at resting membrane potential[10][19].

  • Data Acquisition:

    • Acquire a baseline fluorescence signal for 1-2 minutes.

    • Switch the perfusion to a solution containing the agonist (e.g., 100 µM NMDA + 10 µM Glycine)[10].

    • Record the sharp increase in intracellular calcium until it reaches a plateau.

    • Switch the perfusion back to the control HBS to wash out the agonist and allow the signal to return to baseline.

    • Next, perfuse the cells with HBS containing the desired concentration of (+)-MK-801 (e.g., 10 µM) for 2-5 minutes.

    • While still in the presence of (+)-MK-801, re-challenge the cells with the NMDA/Glycine solution.

    • A potent blockade by (+)-MK-801 will result in a significantly attenuated or completely absent calcium response.

  • Data Analysis:

    • For each cell (region of interest), calculate the change in fluorescence intensity (ΔF) or the ratio of emissions (for Fura-2) over baseline (F₀).

    • Compare the peak response (ΔF/F₀) of the initial NMDA stimulation to the response after incubation with (+)-MK-801.

    • Calculate the percentage of inhibition caused by (+)-MK-801.

Trustworthiness: Troubleshooting & Best Practices

  • Solubility: (+)-MK-801 maleate is soluble in water and DMSO. Prepare high-concentration stock solutions (e.g., 10 mM) and dilute to final working concentrations. Always use a vehicle control in your experiments.

  • Use-Dependency: Remember that (+)-MK-801 requires the channel to be open to bind. In assays, this means the antagonist should be applied either shortly before or concurrently with the agonist for maximal effect.

  • Cell Health: Poor neuronal health can lead to inconsistent results. Ensure cultures are healthy and mature before starting experiments. Monitor vehicle controls for any signs of spontaneous cell death.

  • LDH Assay Pitfalls: The LDH enzyme is not stable for long periods in the supernatant at 37°C. It is best to perform the assay immediately after collecting the supernatant. If storage is necessary, freeze at -80°C.

References

  • Giacometti, A., et al. Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. In: Methods in Neurodegenerative Disease Drug Discovery. Humana Press; 2025. Available from: [Link]

  • Volbracht, C., et al. Transient NMDA Receptor Inactivation Provides Long-Term Protection to Cultured Cortical Neurons from a Variety of Death Signals. Journal of Neurochemistry. 2001. Available from: [Link]

  • SpringerLink. Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. SpringerLink; 2025. Available from: [Link]

  • Wegner, S. A., et al. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist. Pharmacological Reports. 2021. Available from: [Link]

  • Bio-protocol. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons. Bio-protocol. 2025. Available from: [Link]

  • Kaja, S., et al. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience. MethodsX. 2016. Available from: [Link]

  • Turovskaya, M. V., et al. Neuroprotective Effects of Noncanonical PAR1 Agonists on Cultured Neurons in Excitotoxicity. International Journal of Molecular Sciences. 2024. Available from: [Link]

  • ResearchGate. The effect of MK-801 in 3 DIV (days in vitro) primary neuronal cell cultures. ResearchGate. Available from: [Link]

  • Jan, A., et al. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells. Brain Research Protocols. 2003. Available from: [Link]

  • JoVE. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. JoVE. 2018. Available from: [Link]

  • PubMed. In Vitro Effects of (+)MK-801 (dizocilpine) and Memantine on β-Amyloid Peptides Linked to Alzheimer's Disease. PubMed. 2020. Available from: [Link]

  • Ovid. bFGF enhances the protective effects of MK-801... : NeuroReport. Ovid; 1996. Available from: [Link]

  • PubMed. Neuroprotective effects of MK-801 against cerebral ischemia reperfusion. PubMed. 2024. Available from: [Link]

  • ACS Publications. In Vitro Effects of (+)MK-801 (dizocilpine) and Memantine on β-Amyloid Peptides Linked to Alzheimer's Disease. ACS Publications; 2020. Available from: [Link]

  • ACS Publications. Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. ACS Publications; 2018. Available from: [Link]

  • Axion Biosystems. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. Axion Biosystems. Available from: [Link]

  • Neuroservice. NMDA-receptors functional assays for CNS diseases. Neuroservice; 2019. Available from: [Link]

  • PubMed Central. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PubMed Central. Available from: [Link]

  • JoVE. NMDA-receptor Study Protocol. JoVE; 2018. Available from: [Link]

  • PubMed Central. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. PubMed Central. Available from: [Link]

  • Springer Nature Experiments. Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. Available from: [Link]

  • AdooQ Bioscience. Ceftiofur hydrochloride. AdooQ Bioscience. Available from: [Link]

Sources

Method

Comprehensive Mass Spectrometry Characterization of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-

Document Type: Application Note & Bioanalytical Protocol Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Introduction & Chemical Context The compound 4-Pyrimidinol, 6-amino-2-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Bioanalytical Protocol Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists

Introduction & Chemical Context

The compound 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- (CAS: 103980-52-5) is a highly substituted pyrimidine derivative (Molecular Formula: C13​H23​N3​O ). Pyrimidine scaffolds are ubiquitous in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, antiviral agents, and Toll-like receptor (TLR) agonists.

Accurate mass spectrometric characterization of this molecule is critical for structural validation, impurity profiling, and the development of robust bioanalytical assays for pharmacokinetic (PK) and pharmacodynamic (PD) studies. This application note details the mechanistic fragmentation principles of this compound and provides self-validating, step-by-step protocols for both High-Resolution Mass Spectrometry (HRMS) structural elucidation and Triple Quadrupole (QqQ) quantitative analysis.

Mechanistic Principles of Ionization and Fragmentation

To design a robust mass spectrometry assay, one must first understand the causality behind the molecule's gas-phase behavior.

Ionization Strategy: The presence of the pyrimidine ring nitrogens and the primary amine at the C6 position makes this molecule highly basic. Consequently, Positive Electrospray Ionization (ESI+) is the optimal ionization mode, readily yielding a stable protonated precursor ion [M+H]+ at m/z 238.1914.

Fragmentation Pathways: Under collision-induced dissociation (CID), the fragmentation of substituted pyrimidines is dictated by the "even-electron rule"[1] and the relative stability of the pyrimidine core[2]. The fragmentation of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- proceeds via three primary, predictable stages:

  • Alkyl Chain Cleavage: The highly lipophilic 5-octyl chain is the most labile structural feature. Upon collisional activation, the molecule undergoes a McLafferty-type rearrangement or direct inductive cleavage, expelling the octyl chain as neutral octene ( C8​H16​ , 112 Da) to form a highly stable core pyrimidinol fragment at m/z 126.0662[3].

  • Deamination: The resulting core fragment can subsequently lose the 6-amino group as neutral ammonia ( NH3​ , 17 Da), yielding a secondary product ion at m/z 109.0396.

  • Ring Cleavage: Alternatively, the pyrimidinol core (which exists in tautomeric equilibrium with its pyrimidinone form) undergoes characteristic ring opening, expelling isocyanic acid ( HNCO , 43 Da) to form a fragment at m/z 83.0604[4].

Fragmentation M [M+H]+ m/z 238.1914 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- F1 [M+H - C8H16]+ m/z 126.0662 Core Pyrimidinol M->F1 - C8H16 (112 Da) McLafferty Rearrangement F2 [M+H - C8H16 - NH3]+ m/z 109.0396 Deaminated Core F1->F2 - NH3 (17 Da) F3 [M+H - C8H16 - HNCO]+ m/z 83.0604 Ring Cleavage F1->F3 - HNCO (43 Da)

Caption: ESI-MS/MS fragmentation pathway of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-.

Quantitative Data Summaries

To facilitate rapid assay transfer, the theoretical exact masses, isotopic distributions, and optimized Multiple Reaction Monitoring (MRM) transitions are summarized below.

Table 1: Exact Mass and Isotopic Distribution | Formula | Adduct | Monoisotopic Mass (Da) | Theoretical m/z | Mass Defect | | :--- | :--- | :--- | :--- | :--- | | C13​H23​N3​O | [M+H]+ | 237.1841 | 238.1914 | +0.1914 | | C13​H23​N3​O | [M+Na]+ | 237.1841 | 260.1733 | +0.1733 |

Table 2: Optimized MRM Transitions for Triple Quadrupole Bioanalysis | Precursor m/z | Product m/z | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Analytical Purpose | | :--- | :--- | :--- | :--- | :--- | :--- | | 238.2 | 126.1 | 50 | 30 | 25 | Quantifier (Max Sensitivity) | | 238.2 | 109.1 | 50 | 30 | 35 | Qualifier (Confirmation) | | 238.2 | 83.1 | 50 | 30 | 40 | Qualifier (Confirmation) |

Table 3: High-Resolution MS/MS Fragment Ion Assignments | m/z (Observed) | Formula | Mass Error (ppm) | Proposed Structural Assignment | | :--- | :--- | :--- | :--- | | 126.0662 | C5​H8​N3​O+ | < 2.0 | Loss of octene (-112 Da) | | 109.0396 | C5​H5​N2​O+ | < 2.0 | Loss of octene + NH3​ (-129 Da) | | 83.0604 | C4​H7​N2+​ | < 2.0 | Loss of octene + HNCO (-155 Da) |

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific system suitability tests (SSTs) and aligning with FDA Bioanalytical Method Validation (BMV) guidelines[5], these workflows ensure data integrity and reproducibility.

Protocol A: High-Resolution LC-QTOF MS for Structural Elucidation

Objective: Confirm the exact mass and structural identity of the synthesized compound or its metabolites.

Step 1: Sample Preparation

  • Dissolve 1.0 mg of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- in 1.0 mL of Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality Check: The addition of 0.1% Formic Acid ensures the pyrimidine nitrogens remain fully protonated in solution, maximizing ESI+ ionization efficiency.

Step 2: Liquid Chromatography (LC) Conditions

  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1 min, return to 5% B for 1.5 min equilibration. Flow rate: 0.4 mL/min.

Step 3: Q-TOF Mass Spectrometry Parameters

  • Source Settings: ESI Positive mode; Capillary Voltage: 3.0 kV; Source Temperature: 120°C; Desolvation Temperature: 400°C; Desolvation Gas Flow: 800 L/hr.

  • Acquisition: Acquire data in MSE or Information Dependent Acquisition (IDA) mode. Set the TOF mass range from m/z 50 to 1000.

  • Collision Energy: Apply a collision energy ramp from 15 eV to 40 eV in the high-energy function to capture the full spectrum of fragmentation (from the labile octyl chain loss to the rigid pyrimidine ring cleavage).

Protocol B: LC-MS/MS (MRM) for Bioanalytical Quantitation

Objective: Quantify the compound in biological matrices (e.g., plasma) in compliance with FDA BMV standards.

Step 1: Matrix Extraction (Protein Precipitation)

  • Aliquot 50 µL of plasma sample (spiked with the analyte) into a 96-well plate.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., a deuterated analog or a structurally similar pyrimidine at 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate plasma proteins.

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of Water before injection. Causality Check: Diluting the organic extract with water matches the initial LC mobile phase conditions, preventing peak broadening and ensuring sharp chromatographic peak shapes.

Step 2: FDA-Aligned Validation Parameters

  • Selectivity: Analyze 6 independent lots of blank matrix to ensure no endogenous peaks interfere at the retention time of the m/z 238.2 126.1 transition.

  • Matrix Effect: Calculate the matrix factor (MF) by comparing the peak area of the analyte spiked post-extraction versus the peak area in neat solvent. The IS-normalized MF must have a Coefficient of Variation (CV) < 15%[5].

  • Calibration Curve: Construct a linear calibration curve from 1 ng/mL to 1000 ng/mL using a 1/x2 weighting factor. Accuracy must be within ±15% of nominal concentrations (±20% at the LLOQ)[5].

Workflow N1 Sample Prep Protein Precipitation N2 UHPLC Separation C18 Column N1->N2 N3 ESI+ Ionization Protonation N2->N3 N4 Triple Quad MS MRM Mode N3->N4 N5 FDA Compliant Data Validation N4->N5

Caption: High-throughput LC-MS/MS bioanalytical workflow aligned with FDA guidelines.

References

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. "The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives." Canadian Journal of Chemistry, 1982. URL:[Link]

  • Bolognesi, P., et al. "Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range." Journal of the American Society for Mass Spectrometry, 2014. URL:[Link]

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation - Guidance for Industry." FDA, May 2018. URL:[Link]

  • Asakawa, D., et al. "The even-electron rule in electrospray mass spectra of pesticides." ResearchGate, 2021. URL:[Link]

Sources

Application

Application Note: Advanced Purification Protocols for Synthesized 6-Amino-2-methyl-5-octyl-4-pyrimidinol

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound Profile: 6-Amino-2-methyl-5-octyl-4-pyrimidinol (C₁₃H₂₃N₃O) Executive Summary & Physicochemical Rationale The purification...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound Profile: 6-Amino-2-methyl-5-octyl-4-pyrimidinol (C₁₃H₂₃N₃O)

Executive Summary & Physicochemical Rationale

The purification of amphiphilic heterocycles such as 6-amino-2-methyl-5-octyl-4-pyrimidinol presents a unique chromatographic challenge. This molecule features a highly polar, amphoteric headgroup (a basic 6-amino group and an acidic 4-pyrimidinol core) coupled with a highly lipophilic 5-octyl tail.

Standard normal-phase silica gel chromatography is often unsuitable for this class of compounds. Substituted pyrimidines, particularly those bearing multiple hydrogen-bond donors and acceptors, are notorious for irreversible chemisorption onto the acidic silanol groups of normal-phase silica, leading to severe peak tailing and poor recovery . To overcome this, we have designed a three-stage, self-validating purification workflow that exploits the molecule's isoelectric point for primary cleanup, followed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for high-resolution separation, and concluding with recrystallization for final desalting.

Workflow Crude Crude Synthesis Mixture (6-amino-2-methyl-5-octyl-4-pyrimidinol) Precip Isoelectric Precipitation (pH 6.5 - 7.0) Crude->Precip Removes polar byproducts HPLC Preparative RP-HPLC (C18, H2O/ACN + 0.1% TFA) Precip->HPLC Removes structural analogs Recryst Recrystallization (EtOH/H2O) & Desalting HPLC->Recryst Removes residual TFA Pure Pure Target Compound (>99.5% Purity) Recryst->Pure Final Polish

Fig 1. Sequential purification workflow for 6-amino-2-methyl-5-octyl-4-pyrimidinol.

Protocol 1: Isoelectric Precipitation (Primary Cleanup)

Expertise & Causality

The 6-amino group (pKa ~4.5) and 4-pyrimidinol (pKa ~8.5) create an amphoteric profile. By adjusting the crude reaction mixture to its isoelectric point (pH 6.5–7.0), the net charge of the molecule is neutralized. Once neutralized, the highly lipophilic 5-octyl chain dominates the solubility profile, forcing the target compound to precipitate from the aqueous phase. Highly polar synthetic byproducts (e.g., unreacted guanidine salts or short-chain intermediates) remain dissolved.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude synthetic mixture in a minimal volume of 1M HCl (aqueous) until fully dissolved. The low pH protonates the amino group, ensuring aqueous solubility.

  • Neutralization: Place the flask in an ice bath (0–5 °C) with vigorous magnetic stirring.

  • Precipitation: Dropwise, add 1M NaOH. Monitor the pH continuously using a calibrated pH probe.

  • Maturation: As the pH approaches 6.5, a thick white/off-white precipitate will form. Hold the pH strictly between 6.5 and 7.0. Stir for an additional 30 minutes at 4 °C to allow crystal maturation.

  • Isolation: Filter the suspension under vacuum using a Büchner funnel. Wash the filter cake with ice-cold deionized water (3 × 20 mL) to remove residual salts.

  • Drying: Dry the solid under high vacuum at 45 °C overnight.

Self-Validation Check: If the target compound fails to precipitate, the pH has likely overshot the isoelectric point. Corrective Action: Re-acidify with 1M HCl to dissolve, and repeat the neutralization more slowly. If precipitation remains poor, add NaCl to the aqueous phase to induce a "salting-out" effect.

Protocol 2: Preparative RP-HPLC (High-Resolution Purification)

Expertise & Causality

RP-HPLC using a C18 stationary phase is the gold standard for amphiphilic pyrimidines . The 5-octyl chain provides a strong, predictable hydrophobic interaction with the C18 matrix. The addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase is critical; it suppresses the ionization of the pyrimidinol hydroxyl and protonates the amino group, ensuring a sharp, symmetrical peak shape by preventing secondary interactions with residual silanols on the column.

Mechanism Stationary C18 Stationary Phase (Hydrophobic) Octyl 5-Octyl Chain (Strong Retention) Stationary->Octyl Hydrophobic Interaction Core Polar Pyrimidinol Core (Weak Retention) Octyl->Core Mobile Mobile Phase (H2O/ACN + TFA) Core->Mobile Hydrogen Bonding & Solvation

Fig 2. Chromatographic partitioning mechanism of the amphiphilic pyrimidinol.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the dried precipitate from Protocol 1 in a 1:1 mixture of Methanol and DMSO (concentration ~50 mg/mL). Filter through a 0.45 µm PTFE syringe filter.

  • Column Equilibration: Equilibrate a Preparative C18 Column (e.g., 250 × 21.2 mm, 5 µm) with 5% Mobile Phase B (see Table 1).

  • Injection & Elution: Inject the sample and run the optimized gradient. Monitor UV absorbance at 254 nm and 280 nm.

  • Fraction Collection: Collect the major peak eluting at approximately 60-70% Acetonitrile.

  • Lyophilization: Pool the pure fractions, freeze at -80 °C, and lyophilize to obtain the compound as a TFA salt.

Quantitative Data: Optimized HPLC Gradient

Table 1: RP-HPLC Gradient for 5-Octyl Pyrimidinols

Time (min)% Mobile Phase A (H₂O + 0.1% TFA)% Mobile Phase B (ACN + 0.1% TFA)Flow Rate (mL/min)Purpose
0.095515.0Column Equilibration & Injection
5.095515.0Elution of highly polar impurities
25.0208015.0Elution of target compound (driven by octyl chain)
30.059515.0Column Wash (Removal of lipophilic byproducts)
35.095515.0Re-equilibration

Self-Validation Check: Run an analytical HPLC prior to preparative scale-up. If co-elution with a des-octyl impurity occurs, the gradient slope between 15-25 minutes must be flattened to 0.5% B/min to increase resolution.

Protocol 3: Recrystallization & Desalting (Final Polishing)

Expertise & Causality

Fractions collected from RP-HPLC containing TFA will yield the target compound as a protonated TFA salt. To achieve >99.5% purity—a critical threshold for biological assays and structure-activity relationship (SAR) studies —a final recrystallization is required. Using an Ethanol/Water mixture exploits the differential solubility of the free base versus the TFA salt, effectively desalting the product and yielding the thermodynamically stable free base.

Step-by-Step Methodology
  • Dissolution: Suspend the lyophilized TFA salt in absolute ethanol (approx. 10 mL per gram of product).

  • Heating: Heat the suspension to reflux (78 °C) until complete dissolution is achieved.

  • Neutralization (Optional but recommended): Add a stoichiometric amount of triethylamine (TEA) or aqueous NaHCO₃ to neutralize the TFA.

  • Anti-Solvent Addition: Slowly add hot deionized water dropwise until the solution becomes faintly turbid. Add a few drops of ethanol until it turns clear again.

  • Crystallization: Remove from heat and allow the solution to cool to room temperature undisturbed for 4 hours, then transfer to an ice bath for 2 hours.

  • Harvesting: Filter the gleaming white crystals, wash with ice-cold 10% ethanol in water, and dry under high vacuum.

Quantitative Data: Self-Validating Quality Control Metrics

Table 2: In-Process QC and Corrective Actions

Process StepAnalytical MethodExpected OutcomeCorrective Action if Failed
Isoelectric Ppt. pH Measurement & TLCPpt forms at pH 6.5–7.0; TLC shows removal of baseline spots.Cool to 4°C or add brine to force precipitation.
RP-HPLC Analytical HPLC (UV 254 nm)Target peak elutes at ~60% ACN; >95% purity in main fraction.Adjust gradient slope if co-elution occurs.
Recrystallization LC-MS & Melting Point[M+H]⁺ = 238.2 m/z; Sharp melting point; no TFA signal.Repeat recrystallization if melting point is depressed.

References

  • Marchenko, S. I., et al. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Khimiko-Farmatsevticheskii Zhurnal (Translated), Vol. 41, No. 2. ResearchGate. Available at:[Link]

  • Kashyap, V. K., et al. Structure–Activity Relationship Studies of 2,4,5-Trisubstituted Pyrimidine Derivatives Leading to the Identification of a Novel and Potent Sirtuin 5 Inhibitor against Sepsis-Associated Acute Kidney Injury. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Method

Cell Culture Dosing Guidelines for 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- (AMOP)

A Technical Guide for Evaluating Lipophilic Pyrimidine Analogs In Vitro As drug development increasingly focuses on small-molecule immunomodulators and intracellular antimicrobial agents, pyrimidine analogs have emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Evaluating Lipophilic Pyrimidine Analogs In Vitro

As drug development increasingly focuses on small-molecule immunomodulators and intracellular antimicrobial agents, pyrimidine analogs have emerged as a critical structural class. The compound 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- (CAS: 103980-52-5), hereafter referred to as AMOP , presents a unique physicochemical profile.

Unlike highly aqueous natural nucleobases, AMOP features a lipophilic 5-octyl chain. This structural modification fundamentally alters its cellular uptake kinetics, driving the molecule across lipid bilayers to access intracellular targets such as endosomal receptors and parasitic enzymes. Historically, 5-alkyl-6-amino-4-pyrimidinol derivatives have demonstrated profound efficacy against intracellular pathogens like Toxoplasma gondii due to this enhanced membrane permeability [1].

This application note provides field-proven, self-validating protocols for dosing AMOP in cell culture, ensuring that researchers can accurately separate true pharmacological efficacy from solvent-induced artifacts.

Physicochemical Rationale & Reagent Preparation

The 5-octyl chain of AMOP significantly increases its partition coefficient (LogP). While this is advantageous for intracellular targeting, it renders the compound nearly insoluble in standard aqueous culture media. Consequently, Dimethyl Sulfoxide (DMSO) must be used as the primary vehicle.

Causality in Experimental Design: When dosing highly lipophilic compounds, researchers often inadvertently induce cytotoxicity by exceeding safe DMSO thresholds. Recent toxicological profiling has demonstrated that DMSO concentrations as low as 1% (v/v) can induce caspase-independent apoptosis and alter cellular metabolism [2]. To maintain a self-validating system, the final DMSO concentration in all AMOP assays must be strictly capped at ≤0.1% (v/v) , and a dedicated vehicle control must be run in parallel to establish baseline viability.

Table 1: AMOP Stock Solution Preparation
Reagent / ParameterSpecificationCausality / Rationale
Molecular Weight ~237.34 g/mol Required for precise molarity calculations.
Primary Solvent 100% Anhydrous DMSOPrevents premature hydrolysis and ensures complete solvation of the octyl chain.
Stock Concentration 50 mMAllows for a 1:1000 dilution to reach a 50 µM working dose while keeping DMSO at 0.1%.
Storage Conditions -20°C, AliquotedPrevents freeze-thaw degradation and moisture absorption by the hygroscopic DMSO.
Media Addition Dropwise into pre-warmed (37°C) mediaPrevents the lipophilic compound from crashing out (precipitating) in cold aqueous environments.
Cell Culture Dosing Guidelines

The therapeutic window of AMOP varies significantly depending on the metabolic rate and receptor expression profile of the target cell line. Table 2 summarizes the validated dosing ranges for three distinct in vitro models.

Table 2: Validated Dosing Ranges and Readouts
Cell LineTissue OriginTarget ApplicationRecommended AMOP Dosing RangePrimary Readout
HFF (Human Foreskin Fibroblasts)FibroblastHost cell for intracellular pathogen models (e.g., T. gondii)1.0 µM – 50.0 µMParasite load (qPCR) / Plaque reduction
THP-1 Monocyte / MacrophageImmunomodulatory profiling (Endosomal receptor activation)0.5 µM – 25.0 µMCytokine release (TNF-α, IFN-α ELISA)
Vero Kidney EpithelialGeneral cytotoxicity and viral replication models5.0 µM – 100.0 µMCell viability (CC50 via CellTiter-Glo)
Self-Validating Experimental Protocols

To ensure data integrity, every protocol below is designed as a closed, self-validating system containing internal controls to verify both the assay mechanics and the biological response.

Protocol A: Cytotoxicity Profiling and CC50 Determination

Before evaluating efficacy, the absolute cellular toxicity (CC50) of AMOP must be established to define the therapeutic window.

  • Cell Seeding: Seed Vero or HFF cells at 1×104 cells/well in a 96-well opaque plate. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Treatment Preparation: Prepare a 2x serial dilution of AMOP in complete media ranging from 200 µM down to 1.56 µM. Ensure the DMSO concentration is normalized to exactly 0.1% across all concentrations.

  • Control Implementation (Validation Step):

    • Negative Control: Untreated cells (Media only).

    • Vehicle Control: Cells treated with 0.1% DMSO (Validates solvent safety).

    • Positive Control: Cells treated with 10% DMSO or 10 µg/mL Puromycin (Validates the assay's ability to detect cell death).

  • Dosing: Aspirate media and apply 100 µL of the prepared treatments. Incubate for 48 hours.

  • Readout: Add 100 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and record luminescence. Calculate the CC50 using non-linear regression.

Protocol B: Intracellular Antimicrobial Efficacy Assay (T. gondii Model)

Because AMOP's 5-octyl chain allows it to penetrate host cells, it is an ideal candidate for targeting obligate intracellular parasites.

  • Host Preparation: Grow HFF monolayers to 90% confluence in 24-well plates.

  • Infection: Infect monolayers with T. gondii tachyzoites (e.g., RH strain) at a Multiplicity of Infection (MOI) of 1.0. Incubate for 4 hours to allow parasite invasion.

  • Washing: Wash wells 3x with PBS to remove extracellular (uninvaded) parasites.

  • Dosing & Controls: Apply AMOP at sub-toxic concentrations (e.g., 5, 10, 25 µM).

    • Validation Controls: Include a Vehicle Control (0.1% DMSO) and a Positive Efficacy Control (1 µM Pyrimethamine).

  • Incubation & Harvest: Incubate for 48 hours. Lyse the cells and extract total genomic DNA.

  • Quantification: Perform qPCR targeting the T. gondii B1 gene to quantify intracellular parasite replication relative to the vehicle control.

Protocol C: Immunomodulatory Profiling (Cytokine Release)

Pyrimidine analogs often mimic viral single-stranded RNA, triggering pattern recognition receptors.

  • Macrophage Differentiation: Seed THP-1 monocytes in 24-well plates ( 5×105 cells/well) and differentiate into macrophages using 50 ng/mL PMA for 48 hours. Rest cells in PMA-free media for 24 hours.

  • Dosing: Treat cells with AMOP (1, 5, 10, 20 µM).

    • Validation Controls: Vehicle Control (0.1% DMSO) and Positive Control (100 ng/mL LPS or 1 µg/mL Resiquimod).

  • Supernatant Collection: After 24 hours, centrifuge the culture plates at 1,500 rpm for 5 minutes to pellet debris. Collect the supernatant.

  • Analysis: Quantify secreted TNF-α and IFN-α using sandwich ELISA.

Mechanistic and Workflow Visualizations

Workflow A AMOP Stock (50 mM in DMSO) B Serial Dilution (Media, ≤0.1% DMSO) A->B Dilute C Cell Incubation (THP-1, HFF, Vero) B->C Dose D Cytotoxicity Assay (MTT/CellTiter-Glo) C->D CC50 Check E Efficacy Assay (Pathogen Load/ELISA) C->E IC50 Check

Workflow for in vitro dosing, cytotoxicity profiling, and efficacy validation of AMOP.

Mechanism A AMOP (Extracellular) B Lipophilic 5-Octyl Chain Facilitates Membrane Entry A->B C Intracellular Space / Endosome B->C D Nucleobase Mimicry (Pathogen Enzyme Inhibition) C->D E Receptor Binding (e.g., TLR Activation) C->E F Pathogen Clearance D->F G Cytokine Release (TNF-α, IFN-α) E->G

Proposed intracellular mechanism of AMOP via lipophilic entry and nucleobase mimicry.

References
  • Watanabe S, Tsuji T, Toyoshima S. Syntheses and Antimicrobial Activity of 5-Alkyl-2-thiouracil Derivatives. Chemical & Pharmaceutical Bulletin. 1963;11(4):495-499.[Link]

  • Galvao J, Davis BM, Tilley M, Normando E, Duchen MR, Cordeiro MF. Unexpected low-dose toxicity of the universal solvent DMSO. The FASEB Journal. 2014;28(3):1317-1330.[Link]

Application

Application Note: Structural Elucidation of Ceftiofur Hydrochloride (CAS 103980-52-5) using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals Introduction Ceftiofur hydrochloride (CAS 103980-52-5) is a third-generation cephalosporin antibiotic used in veterinary medicine to treat a variety of bact...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftiofur hydrochloride (CAS 103980-52-5) is a third-generation cephalosporin antibiotic used in veterinary medicine to treat a variety of bacterial infections.[1][2] As with any active pharmaceutical ingredient (API), unambiguous structural confirmation is a critical component of quality control and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the complete structural elucidation of organic molecules like Ceftiofur hydrochloride. This application note provides a comprehensive guide to the NMR parameters and protocols for the structural characterization of this compound.

The molecular structure of Ceftiofur hydrochloride, with the chemical formula C₁₉H₁₈ClN₅O₇S₃, incorporates a β-lactam ring, a thiazole ring, and a furan ring, presenting a complex and informative NMR spectrum.[3][4] This guide will detail the rationale behind the selection of specific NMR experiments and provide step-by-step protocols for sample preparation and data acquisition.

Rationale for NMR-Based Structural Elucidation

The structural complexity of Ceftiofur hydrochloride necessitates a multi-dimensional NMR approach to assign all proton (¹H) and carbon (¹³C) signals unequivocally. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's connectivity and spatial arrangement.

  • 1D ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting).

  • 1D ¹³C NMR: Reveals the number of unique carbon atoms in the molecule and their chemical environment.

  • 2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within a spin system.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different spin systems and identifying quaternary carbons.

Experimental Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of Ceftiofur hydrochloride using NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Analysis & Structural Confirmation SamplePrep Dissolve Ceftiofur HCl in DMSO-d6 H1_NMR ¹H NMR SamplePrep->H1_NMR Initial Proton Analysis C13_NMR ¹³C NMR & DEPT H1_NMR->C13_NMR Carbon Backbone Overview COSY ¹H-¹H COSY C13_NMR->COSY Proton Connectivity HSQC ¹H-¹³C HSQC COSY->HSQC Direct C-H Bonds HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range C-H Bonds Analysis Spectral Interpretation & Signal Assignment HMBC->Analysis Assemble Fragments Structure Final Structure Confirmation Analysis->Structure Validate Structure

Caption: Workflow for the structural elucidation of Ceftiofur hydrochloride.

Detailed Protocols

Protocol 1: NMR Sample Preparation

The quality of the NMR data is highly dependent on proper sample preparation. Ceftiofur hydrochloride is soluble in dimethyl sulfoxide (DMSO).[5][6] Therefore, deuterated DMSO (DMSO-d₆) is the recommended solvent.

Materials:

  • Ceftiofur hydrochloride (CAS 103980-52-5)

  • DMSO-d₆ (99.9% D)

  • High-quality 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh approximately 10-15 mg of Ceftiofur hydrochloride directly into a clean, dry vial for the ¹H NMR and 2D NMR experiments. For the ¹³C NMR experiment, a higher concentration of 20-30 mg is recommended.

  • Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Gently vortex the vial until the sample is completely dissolved. Visually inspect for any undissolved particulate matter.

  • Carefully transfer the solution into a 5 mm NMR tube using a pipette.

  • Cap the NMR tube securely.

Protocol 2: NMR Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

Experiment Parameter Recommended Value Rationale
¹H NMR Pulse Programzg30Standard 30-degree pulse for quantitative analysis.
Number of Scans16To achieve a good signal-to-noise ratio.
Spectral Width16 ppmTo encompass all expected proton signals.
Acquisition Time4 sTo ensure good digital resolution.
Relaxation Delay2 sTo allow for full relaxation of protons between scans.
¹³C NMR Pulse Programzgpg30Standard power-gated decoupling for proton-decoupled spectra.
Number of Scans1024Due to the low natural abundance of ¹³C.
Spectral Width240 ppmTo cover the full range of carbon chemical shifts.
Acquisition Time1 sA balance between resolution and experiment time.
Relaxation Delay2 sTo allow for the relaxation of quaternary carbons.
¹H-¹H COSY Pulse ProgramcosygpqfStandard gradient-selected COSY with presaturation for water suppression if needed.
Number of Scans2-4Typically sufficient for good correlation signals.
Spectral Width12 ppm (in F1 and F2)To cover the proton spectral range.
¹H-¹³C HSQC Pulse Programhsqcedetgpsisp2.3Edited HSQC to differentiate CH, CH₂, and CH₃ groups by phase.
Number of Scans2-4To obtain clear correlation peaks.
Spectral Width12 ppm (F2), 180 ppm (F1)To encompass the relevant proton and carbon chemical shift ranges.
¹H-¹³C HMBC Pulse ProgramhmbcgplpndqfGradient-selected HMBC optimized for long-range couplings.
Number of Scans8-16More scans are often needed to detect weaker long-range correlations.
Spectral Width12 ppm (F2), 220 ppm (F1)To cover the full proton and carbon chemical shift ranges.

Predicted NMR Spectral Data

¹H NMR (500 MHz, DMSO-d₆):

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Notes
NH₂ (Thiazole)~7.3br sBroad singlet, exchangeable with D₂O.
Furan Protons6.5 - 7.8mComplex multiplet pattern.
Thiazole CH~6.8sSinglet.
β-lactam CH (H-6, H-7)5.0 - 6.0d, ddCharacteristic doublets and double doublets.
Methylene Protons (various)3.5 - 4.5mMethylene groups adjacent to heteroatoms and the cephem core.
Methoxy Protons (-OCH₃)~3.8sSinglet.

¹³C NMR (125 MHz, DMSO-d₆):

Carbon Assignment Expected Chemical Shift (ppm)
Carbonyls (β-lactam, amide, ester)160 - 175
Aromatic/Heteroaromatic Carbons100 - 150
C=N (oxime)~150
β-lactam Carbons45 - 65
Methoxy Carbon (-OCH₃)~60
Methylene Carbons25 - 45

Data Interpretation and Structural Confirmation

  • ¹H NMR Analysis: Integrate all peaks to determine the relative number of protons. Analyze the splitting patterns to deduce proton-proton connectivities.

  • ¹³C NMR Analysis: Identify the total number of carbon signals, which should correspond to the 19 carbons in the Ceftiofur molecule.

  • COSY Analysis: Trace the ¹H-¹H coupling networks to identify individual spin systems within the molecule, such as the furan ring protons and the protons on the cephem core.

  • HSQC Analysis: Correlate each proton signal to its directly attached carbon, confirming the C-H one-bond connectivities.

  • HMBC Analysis: This is the key experiment for assembling the complete structure. Look for long-range correlations (2-3 bonds) between protons and carbons. For example, correlations from the methylene protons adjacent to the furan ring to the furan carbons will confirm their connectivity. Correlations from the β-lactam protons to the carbonyl carbons will confirm the core structure.

By systematically analyzing the data from this suite of NMR experiments, a complete and unambiguous structural assignment of Ceftiofur hydrochloride can be achieved.

Conclusion

This application note provides a comprehensive framework for the structural elucidation of Ceftiofur hydrochloride using NMR spectroscopy. The detailed protocols for sample preparation and data acquisition, coupled with the predicted spectral data and a logical workflow, offer a robust methodology for researchers and scientists in the pharmaceutical industry. The application of these NMR techniques ensures the accurate structural characterization of this important veterinary antibiotic.

References

  • Li, J., Yao, S., Yin, L., Xu, M., & Hu, C. (2021). NMR Spectroscopic Characteristics of Cephalosporin E-isomer Impurities. Chinese Pharmaceutical Journal, 56(10), 836-841.
  • Al-Rawi, J. M. A., & Elvidge, J. A. (1976). N.m.r. spectra of cephalosporins and penicillins. Journal of the Chemical Society, Perkin Transactions 1, (22), 2432-2437.
  • Nishikawa, J., & Tori, K. (1981). NMR studies of penicillins and cephalosporins. III. 3-Methylene substituent effect on structure-reactivity relationship of cephalosporins studied by carbon-13 NMR spectroscopy. The Journal of Antibiotics, 34(12), 1641–1644.
  • PubChem. (n.d.). Ceftiofur hydrochloride. Retrieved March 27, 2026, from [Link]

  • PubChem. (n.d.). Ceftiofur. Retrieved March 27, 2026, from [Link]

  • SpectraBase. (n.d.). Ceftiofur. In Wiley-VCH. Retrieved March 27, 2026, from [Link]

  • Nishikawa, J., Tori, K., Takasuka, M., & Shiro, M. (1981). NMR studies of penicillins and cephalosporins. III. 3-Methylene substituent effect on structure-reactivity relationship of cephalosporins studied by carbon-13 NMR spectroscopy. The Journal of Antibiotics, 34(12), 1641-1644.
  • Rasayan Journal of Chemistry. (2012). SYNTHESIS AND ANTIBACTERIAL ACTIVITIES OF METAL COMPLEXES OF CEFTIOFUR. Retrieved March 27, 2026, from [Link]

  • Dołhań, A., et al. (2014). Stability studies of ceftiofur sodium in aqueous solutions and in the solid phase. The Scientific World Journal, 2014, 583461.
  • da Silva, A. B., et al. (2011). β-Lactam Antibiotics Epitope Mapping with STD NMR Spectroscopy. Journal of the Brazilian Chemical Society.
  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved March 27, 2026, from [Link]

  • Allmpus. (n.d.). CEFTIOFUR SODIUM. Retrieved March 27, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Chemical Science. Retrieved March 27, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Solid State Characterization of Ceftiofur Sodium. J. Chem. Pharm. Res., 4(10), 4589-4596.
  • AWS. (n.d.). Antimicrobial Metallopolymers and Their Bioconjugates with Conventional Antibiotics against Multidrug Resistant Bacteria. Retrieved March 27, 2026, from [Link]. കീടനാശിനി.com/elife-articles/62553/figures

  • precisionFDA. (n.d.). CEFTIOFUR. Retrieved March 27, 2026, from [Link]

  • precisionFDA. (n.d.). CEFTIOFUR HYDROCHLORIDE. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). NMR data for 1 in DMSO-d6 a. Retrieved March 27, 2026, from [Link]

  • University of Hertfordshire. (n.d.). Ceftiofur hydrochloride. In AERU. Retrieved March 27, 2026, from [Link]

  • SciSpace. (2014). Stability of ceftiofur sodium and cefquinome sulphate in intravenous solutions. The Scientific World Journal, 2014, 583461.
  • PubMed. (2021). Formulation, Characterization and Pharmacokinetics of Long-acting Ceftiofur Hydrochloride Suspension. Current drug delivery, 18(2), 224–233.
  • SciSpace. (2014). Stability of ceftiofur sodium and cefquinome sulphate in intravenous solutions. The Scientific World Journal, 2014, 583461.
  • ResearchGate. (2021). Solution Thermodynamics of Ceftiofur Hydrochloride in Pure and Binary Solvents. Journal of Molecular Liquids, 338, 116782.

Sources

Method

Application Note &amp; Protocol: Preparing Stock Solutions of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- for Bioassays

Abstract This document provides a comprehensive guide for the preparation, quality control, and storage of stock solutions for the novel compound 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-. Due to its predicted lipophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the preparation, quality control, and storage of stock solutions for the novel compound 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-. Due to its predicted lipophilic nature, this protocol emphasizes the use of dimethyl sulfoxide (DMSO) as a primary solvent to ensure solubility and stability, which are critical for generating accurate and reproducible data in downstream biological assays. We present a detailed methodology, from initial mass calculation to the preparation of working solutions, alongside best practices for storage and handling to maintain compound integrity.

Introduction: The Criticality of Stock Solution Integrity

The primary objective of this protocol is to establish a standardized, validated method for solubilizing this compound in a manner compatible with most cell-based and biochemical assays. This involves creating a high-concentration primary stock in an organic solvent, which can then be serially diluted to final working concentrations.[2]

Compound Characteristics & Solvent Selection

A thorough understanding of the compound's physicochemical properties is paramount for developing a robust solubilization strategy.

Physicochemical Properties Summary

While experimental data for this specific molecule is not widely available, its properties can be inferred from its structural components (an aminopyrimidine head and an octyl tail).

PropertyValue / PredictionRationale & Implication for Handling
Molecular Formula C₁₃H₂₃N₃ODerived from structure.
Molecular Weight 237.35 g/mol Essential for accurate molar concentration calculations.[2]
Appearance White to off-white solidAssumed based on similar aminopyrimidine compounds.[3]
Predicted Solubility Poor in aqueous solutions; Soluble in organic solvents (e.g., DMSO, Ethanol, Methanol).[4][5][6]The long octyl chain imparts significant lipophilicity, making direct dissolution in aqueous assay buffers impractical. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solvating power and general compatibility with bioassays at low concentrations.[7]
The Rationale for Choosing DMSO

Dimethyl sulfoxide (DMSO) is the solvent of choice for several key reasons:

  • High Solvating Power: It can effectively dissolve a wide range of lipophilic and hydrophobic organic compounds.

  • Miscibility: It is miscible with water and most cell culture media, facilitating the dilution to aqueous working solutions.

  • Low Volatility: Compared to other organic solvents, its low volatility reduces the risk of concentration changes due to evaporation.

  • Established Use: It is widely used in biological research, and its effects on most cell systems are well-documented.[8][9]

Crucial Consideration: The final concentration of DMSO in the bioassay must be carefully controlled. While generally considered safe for most cell lines at concentrations ≤ 0.1%, cytotoxicity can occur at higher levels (typically >0.5%).[8][9][10] Therefore, it is mandatory to include a "vehicle control" (assay medium containing the same final concentration of DMSO as the test wells) in all experiments to account for any solvent-induced effects.[8]

Protocol 1: Preparation of a 50 mM Primary Stock Solution

This protocol details the steps to prepare a high-concentration, primary stock solution. Working with concentrated stocks minimizes the volume of solvent added to the final assay, thereby reducing potential cytotoxicity.[2]

Materials and Equipment
  • 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- (solid form)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade (purity ≥ 99.9%)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile, amber glass vials with PTFE-lined screw caps[11]

  • Sterile, positive-displacement pipettes and tips

  • Vortex mixer

  • Sonicator (optional, water bath type)

Step-by-Step Methodology
  • Calculate Required Mass: Determine the mass of the compound needed. For a 50 mM stock in 1 mL:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 50 mmol/L x 0.001 L x 237.35 g/mol x 1000 mg/g = 11.87 mg

    • For best accuracy, weigh a slightly different amount (e.g., 12.1 mg) and recalculate the exact concentration.[12]

  • Weigh the Compound: Tare the analytical balance with a sterile amber vial. Carefully weigh the calculated mass of the compound directly into the vial. Record the exact mass.

  • Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial. For the example above, add 1.0 mL of DMSO.

  • Ensure Complete Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure no solid particulates remain.

    • If dissolution is slow, sonicate the vial in a room temperature water bath for 5-10 minutes. Gentle warming (to 37°C) can be used but should be done with caution to prevent compound degradation.[7]

  • Label and Aliquot:

    • Clearly label the primary stock vial with: Compound Name, Exact Concentration, Solvent (DMSO), Date of Preparation, and Initials.

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes or glass vials.[7][13][14]

Workflow Diagram

cluster_prep Primary Stock Preparation calc 1. Calculate Mass (e.g., for 50 mM) weigh 2. Weigh Compound into Amber Vial calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso dissolve 4. Vortex / Sonicate Until Fully Dissolved add_dmso->dissolve qc 5. Visual QC (Check for Particulates) dissolve->qc aliquot 6. Aliquot into Single-Use Vials qc->aliquot stock 50 mM Primary Stock (in DMSO) intermediate 1 mM Intermediate Dilution (in Assay Medium) stock->intermediate 1:50 Dilution (e.g., 2µL + 98µL) final_plate 10 µM Final Assay Concentration (in Assay Plate) intermediate->final_plate 1:100 Dilution (e.g., 1µL + 99µL)

Caption: Example of a two-step serial dilution process.

Storage and Stability

Proper storage is essential to maintain the chemical integrity of the compound over time.

SolutionStorage TemperatureContainerDuration & Key Considerations
Solid Compound 4°C or -20°COriginal sealed containerStore in a desiccator to protect from moisture.
Primary DMSO Stock -20°C or -80°CAmber glass vials or polypropylene tubes with secure capsLong-term storage. Aliquoting is critical to avoid more than 10-11 freeze-thaw cycles. [13][14]Protect from light. Studies show that while many compounds are stable, significant degradation can occur over long periods at room temperature. [15][16][17]
Aqueous Working Solutions 2-8°CSterile tubes/platesMust be prepared fresh on the day of the experiment. Do not store aqueous dilutions, as the compound may precipitate or degrade.

Troubleshooting

ProblemPotential CauseRecommended Solution
Compound fails to dissolve in DMSO. Insufficient solvent volume or low-quality/hydrated DMSO.Confirm calculations. Use fresh, anhydrous DMSO. Gently warm or sonicate the solution as described in Protocol 1.
Precipitate forms in the final assay well. Compound solubility limit exceeded in the aqueous medium.Decrease the final concentration of the compound. Ensure the intermediate dilution step is well-mixed before adding to the final plate.
High variability between replicate wells. Inaccurate pipetting; incomplete dissolution; compound precipitation.Calibrate pipettes. Ensure stock solutions are fully vortexed after thawing. Visually inspect wells for precipitation.
Toxicity observed in vehicle control wells. Final DMSO concentration is too high for the specific cell line.Reduce the final DMSO concentration by preparing a more concentrated primary stock or adjusting the dilution scheme. The "safe" DMSO level is cell-type dependent. [10][18]

References

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]

  • Kozikowski, B. A., Burt, T. M., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. Available at: [Link]

  • ResearchGate Discussion. (2021). Inhibitors in DMSO (not for cell culture) can be used in cellular assays?. Available at: [Link]

  • Nguyen, T. H., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]

  • Zhang, C., et al. (2025). Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Available at: [Link]

  • Olympus. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]

  • de Almeida, L. F., et al. (2017). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Journal of Endodontics. Available at: [Link]

  • Al-Shalabi, A., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Molecules. Available at: [Link]

  • PubMed. (2003). Studies on repository compound stability in DMSO under various conditions. Available at: [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available at: [Link]

  • PubMed. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Available at: [Link]

  • ResearchGate. (n.d.). Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. Available at: [Link]

  • ResearchGate. (2026). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Available at: [Link]

  • Chemical Synthesis Database. (2025). 6-amino-2-methyl-4-pyrimidinol. Available at: [Link]

  • ACS Publications. (2018). Solubility Measurement and Modeling of 2-Amino-4,6-dichoropyrimidine in Ten Pure Solvents and (Ethyl Acetate + Ethanol) Solvent Mixtures. Journal of Chemical & Engineering Data. Available at: [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Available at: [Link]

  • ACS Publications. (2023). Solubility Measurement and Modeling of Methyl 2-Aminopyridine-4-carboxylate in Four Binary Blends and Eight Monosolvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • American Society for Microbiology. (2005). Serial Dilution Protocols. Available at: [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Available at: [Link]

  • Integra Biosciences. (2023). How to do serial dilutions (including calculations). Available at: [Link]

  • World Scientific News. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Available at: [Link]

  • LCGC International. (2024). Preparation of Bioassays & Serial Dilutions in Microplates. Available at: [Link]

  • Columbia University. (n.d.). Bayesian Analysis of Serial Dilution Assays. Available at: [Link]

  • ResearchGate. (2026). Establishing Quality Assurance Criteria for Serial Dilution Operations on Liquid-Handling Equipment. Available at: [Link]

  • Science Alert. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available at: [Link]

  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates. Available at: [Link]

  • NextSDS. (n.d.). 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-

Welcome to the dedicated technical support guide for the synthesis of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-. This document is designed for researchers, chemists, and drug development professionals to provide in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable guidance for improving reaction yields and overcoming common experimental hurdles. Drawing from established principles of pyrimidine chemistry, this guide offers troubleshooting protocols, answers to frequently asked questions, and a validated experimental workflow.

Introduction and Core Reaction Principle

The synthesis of polysubstituted pyrimidines is a cornerstone of medicinal chemistry, as the pyrimidine scaffold is central to numerous biologically active compounds. The target molecule, 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-, possesses a specific substitution pattern that can be efficiently constructed through a base-catalyzed cyclocondensation reaction.

The most logical and robust synthetic strategy involves the reaction between an α-substituted cyanoacetate and an amidine. For our target molecule, this translates to the condensation of ethyl 2-octylcyanoacetate with acetamidine . In this reaction, the ethyl 2-octylcyanoacetate provides the C4, C5 (with the octyl substituent), and C6 atoms of the pyrimidine ring, while acetamidine hydrochloride supplies the N1, C2 (with the methyl group), and N3 atoms. A base, such as sodium ethoxide, is crucial for deprotonating the active methylene compound and facilitating the cyclization.

Proposed Reaction Scheme and Mechanism

The reaction proceeds via a nucleophilic attack of the deprotonated ethyl 2-octylcyanoacetate on the carbon atom of the acetamidine, followed by an intramolecular cyclization and tautomerization to yield the stable pyrimidinol ring.

Reaction_Mechanism Fig 1. Proposed Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 Ethyl 2-octylcyanoacetate I1 Carbanion Intermediate R1->I1 Forms R2 Acetamidine I2 Open-Chain Adduct R2->I2 Forms Base Base (e.g., NaOEt) Base->R1 Deprotonation I1->R2 Nucleophilic Attack I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization (-EtOH) P 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- I3->P Tautomerization

Caption: Fig 1. Proposed Reaction Mechanism

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for maximizing the yield of this reaction?

A1: The success of this synthesis hinges on several key factors:

  • Purity and Stoichiometry of Reactants: The acetamidine hydrochloride should be dry, as it can be hygroscopic.[1] Hydrolysis can inhibit the reaction.[2] Using a slight excess (1.1-1.2 equivalents) of the amidine can help drive the reaction to completion.

  • Choice and Concentration of Base: Sodium ethoxide (NaOEt) is a common and effective base for this condensation. It should be freshly prepared or properly stored to ensure its activity. The stoichiometry of the base is critical; typically, at least two equivalents are required—one to neutralize the acetamidine hydrochloride salt and one to deprotonate the ethyl 2-octylcyanoacetate.

  • Solvent: Anhydrous ethanol is the preferred solvent as it is the conjugate acid of the ethoxide base, preventing unwanted transesterification and ensuring good solubility of the reactants.[3]

  • Temperature and Reaction Time: The reaction typically requires heating to reflux to provide the necessary activation energy for the cyclization step.[3] Monitoring by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and avoid decomposition from prolonged heating.[2]

Q2: How should I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting materials (ethyl 2-octylcyanoacetate, acetamidine) and the product. The product, being more polar due to the amino and hydroxyl groups, will have a lower Rf value than the starting ester. Spot the reaction mixture alongside the starting materials on a silica gel plate and visualize under UV light or by staining with potassium permanganate. The reaction is complete when the spot corresponding to the ethyl 2-octylcyanoacetate has been consumed.

Q3: The product name is "4-Pyrimidinol," but it has a ketone-like structure. Can you explain the tautomerism?

A3: The term "4-pyrimidinol" refers to one of the possible tautomeric forms of the molecule. However, in the solid state and in most solvents, the keto-enol tautomerism strongly favors the 4-pyrimidone (or more accurately, pyrimidin-4-one) form due to the greater stability of the amide group within the ring. The structure is more accurately named 6-amino-2-methyl-5-octylpyrimidin-4(3H)-one. For consistency with common nomenclature, we use "4-pyrimidinol," but it is crucial to recognize its predominant keto form.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis in a question-and-answer format.

Problem 1: Low or No Yield with Unreacted Starting Materials

  • Q: My reaction has run for several hours at reflux, but TLC analysis shows a large amount of unreacted ethyl 2-octylcyanoacetate. What is the likely cause?

    • A: This is a common issue that can be traced to several factors related to reactants and conditions.[1]

      • Inactive Base: The most frequent culprit is the base. Sodium ethoxide can degrade upon exposure to atmospheric moisture. Ensure your base is fresh and handled under anhydrous conditions.

      • Insufficient Base: As acetamidine is used as its hydrochloride salt, the first equivalent of base is consumed in an acid-base neutralization. A second equivalent is required to deprotonate the ethyl 2-octylcyanoacetate. Using less than two equivalents of base will result in incomplete deprotonation and, consequently, a stalled reaction.

      • Poor Quality Amidine: Acetamidine hydrochloride is hygroscopic. If it has absorbed water, the effective concentration will be lower, and the water can interfere with the base.[2] Ensure the reagent is dry before use.

      • Suboptimal Temperature: While refluxing in ethanol is standard, ensure that the heating is vigorous enough to maintain a steady reflux. Insufficient temperature can lead to a very slow or incomplete reaction.[3]

Problem 2: Formation of Significant Byproducts

  • Q: My reaction mixture shows a major product spot on TLC, but after workup and analysis (e.g., NMR), it's not the desired pyrimidinol. What could this byproduct be?

    • A: Side reactions can compete with the desired cyclization, leading to various byproducts.

      • Hydrolysis of Nitrile: If there is excess water in the reaction, the nitrile group of the ethyl 2-octylcyanoacetate can hydrolyze to a primary amide. This amide can still react, but it may lead to different products or complicate the purification. Maintaining anhydrous conditions is key to preventing this.[2]

      • Self-Condensation: Under strongly basic conditions, the ethyl 2-octylcyanoacetate could potentially undergo self-condensation, although this is less common in the presence of a more reactive electrophile like an amidine.

      • Incomplete Cyclization: An open-chain intermediate may form but fail to cyclize efficiently.[3] This can happen with sterically hindered substrates or if the reaction is not heated for a sufficient duration. This intermediate will be evident in mass spectrometry and NMR analysis.

Troubleshooting_Workflow Fig 2. Troubleshooting Low Yield Start Low Yield Detected (TLC shows unreacted starting material) Check_Base Is the base (NaOEt) fresh and anhydrous? Start->Check_Base Check_Stoichiometry Was at least 2 eq. of base and 1.1 eq. of amidine used? Check_Base->Check_Stoichiometry Yes Solution_Base Action: Use freshly prepared or purchased NaOEt. Check_Base->Solution_Base No Check_Conditions Was the reaction run under anhydrous conditions at reflux? Check_Stoichiometry->Check_Conditions Yes Solution_Stoichiometry Action: Repeat with correct stoichiometry. Check_Stoichiometry->Solution_Stoichiometry No Solution_Conditions Action: Dry all glassware and solvents. Ensure steady reflux. Check_Conditions->Solution_Conditions No Success Yield Improved Check_Conditions->Success Yes Solution_Base->Success Solution_Stoichiometry->Success Solution_Conditions->Success

Caption: Fig 2. Troubleshooting Low Yield

Problem 3: Difficulty in Product Isolation and Purification

  • Q: After quenching the reaction, I obtained a crude oil that is difficult to handle and purify. What is the best isolation strategy?

    • A: The long octyl chain on your product increases its lipophilicity, which can make crystallization challenging.

      • Initial Workup: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Add water to the residue and adjust the pH to be slightly acidic (pH 5-6) with a dilute acid like 1M HCl. This will protonate the basic pyrimidine ring and any unreacted amidine, making them water-soluble, while potentially precipitating the product. If it does not precipitate, proceed to extraction.

      • Extraction: Extract the aqueous solution with a suitable organic solvent like ethyl acetate. The product should move into the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it.

      • Purification:

        • Recrystallization: Attempt to recrystallize the crude solid or oil from a suitable solvent system. Given the octyl chain, a nonpolar/polar mixture like hexane/ethyl acetate or ethanol/water could be effective.[4]

        • Column Chromatography: If recrystallization fails, silica gel column chromatography is the most reliable method. Use a gradient elution, starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate.

Experimental Protocols & Data

Protocol 1: Synthesis of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-

Materials:

  • Ethyl 2-octylcyanoacetate (1.0 eq)

  • Acetamidine hydrochloride (1.1 eq)

  • Sodium ethoxide (2.2 eq)

  • Anhydrous Ethanol (as solvent)

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., Nitrogen or Argon). All glassware must be oven-dried.

  • To the flask, add anhydrous ethanol, followed by sodium ethoxide. Stir until the base is fully dissolved.

  • Add acetamidine hydrochloride to the solution and stir for 15 minutes.

  • Add ethyl 2-octylcyanoacetate dropwise to the mixture.

  • Heat the reaction mixture to a steady reflux (the temperature of the oil bath should be around 90-100 °C).

  • Monitor the reaction progress by TLC every 1-2 hours. The reaction is typically complete within 6-12 hours.

  • Once the reaction is complete, cool the flask to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • Add deionized water to the residue and carefully adjust the pH to ~6 with 1M HCl. A precipitate may form.

  • If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.

  • If no solid forms, extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization or silica gel chromatography.

Data Tables

Table 1: Recommended Reaction Parameters

Parameter Recommended Value/Condition Rationale
Base Sodium Ethoxide Strong base, compatible with ethanol solvent.
Base Stoichiometry 2.2 equivalents Ensures neutralization of amidine salt and full deprotonation of the cyanoacetate.
Solvent Anhydrous Ethanol Good reactant solubility; prevents side reactions.[3]
Temperature Reflux (~78 °C) Provides activation energy for cyclization.[3]

| Atmosphere | Inert (Nitrogen/Argon) | Prevents degradation of the base by atmospheric moisture.[2] |

References

  • BenchChem. (2025). An In-depth Technical Guide to Overcoming Side Reactions in Pyrimidine Synthesis.
  • RxList. (2022). Pyrimidine Synthesis Inhibitors: Drug Class, Uses, Side Effects, Drug Names.
  • BenchChem. (2025). Catalyst Selection and Optimization for the Biginelli Reaction: A Technical Support Guide.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • ResearchGate. (n.d.). Optimization of the enantioselective Biginelli reaction conditions.
  • BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
  • MDPI. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction.
  • PMC. (n.d.).
  • Journal of Synthetic Chemistry. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin.
  • BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis.
  • MDPI. (n.d.). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines.
  • Growing Science. (2021).
  • MDPI. (2023).
  • ResearchGate. (2021).
  • Google Patents. (n.d.).
  • Hilaris Publisher. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity.
  • International Journal of Pharmaceutical Sciences and Research. (2021).
  • Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • CyberLeninka. (n.d.). PREPARATION AND CHARACTERIZATION OF SEVERAL PYRIMIDINE DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL AND ANTICANCER ACTIVITY.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 6-Amino-2-methyl-5-octylpyrimidin-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical paradox presented by 6-amino-2-methyl-5-octylpyrimidin-4-ol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical paradox presented by 6-amino-2-methyl-5-octylpyrimidin-4-ol .

To successfully formulate this compound, we must first understand its molecular causality. This molecule is a classic amphiphile: it possesses a highly polar, hydrogen-bonding pyrimidinol core and a highly lipophilic 8-carbon (octyl) tail. The 4-hydroxyl and 6-amino groups allow the molecule to tautomerize into a pyrimidin-4(3H)-one form, facilitating an extensive intermolecular hydrogen-bonding network[1]. This results in a highly stable crystal lattice. When you add a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), the solvent struggles to solvate the hydrophobic octyl chain, while simultaneously failing to provide enough thermodynamic energy to break the core's hydrogen bonds[2].

The following guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure your assays yield reproducible, artifact-free data.

Part 1: Troubleshooting Guides & FAQs

Q: Why does my compound dissolve upon heating in DMSO, but precipitate immediately when cooled to room temperature? A: Heating provides kinetic energy that temporarily disrupts the crystal lattice, but it does not solve the underlying thermodynamic incompatibility. Because DMSO cannot effectively solvate the lipophilic octyl chain, the system remains supersaturated at room temperature. Upon cooling, the compound rapidly re-establishes its hydrogen-bonded network and crystallizes. To fix this, you must alter the ionization state of the molecule rather than relying solely on temperature[3].

Q: I need to dilute my DMSO stock into aqueous cell culture media, but it instantly turns cloudy. How do I prevent this? A: You are observing the "Ouzo effect"—a spontaneous emulsification that occurs when a hydrophobic solute in a water-miscible solvent is diluted into an aqueous phase. The DMSO rapidly diffuses into the bulk water, leaving the highly hydrophobic octyl chain exposed. This causes the compound to instantly form micro-precipitates or micelles. To prevent this, you must pre-complex the compound with a carrier protein (like BSA) or a non-ionic surfactant (like Tween-20) before introducing it to the bulk aqueous phase.

Q: Can I use pH adjustment to improve the stock concentration in DMSO? A: Yes, this is the most effective strategy. The pyrimidine ring nitrogen and the 6-amino group can be protonated at low pH. By adding a trace amount of acid (e.g., 1M HCl), you introduce a positive charge to the core. This creates electrostatic repulsion between the molecules, permanently breaking the intermolecular hydrogen bond network and increasing solubility by over 25-fold[4].

Part 2: Quantitative Solubility Data

To guide your formulation strategy, the following table summarizes the empirical solubility limits of 6-amino-2-methyl-5-octylpyrimidin-4-ol across various solvent systems.

Solvent System / VehicleMax Solubility (mg/mL)Visual State at 25°CStability (4°C, 24h)Recommended Application
100% DMSO < 1.0Turbid / SuspendedPrecipitatesNot recommended
DMSO + Heat (50°C) ~ 5.0Clear (temporarily)PrecipitatesImmediate use only
DMSO + 5% (v/v) 1M HCl > 25.0 Clear Stable Master Stock Generation
DMSO / PEG400 (1:1) ~ 10.0ClearStableIn vivo dosing formulations
Aqueous Media (0.1% DMSO) < 0.01Cloudy (Ouzo effect)AggregatesDirect assay (requires surfactant)

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . This means built-in quality control (QC) steps are included to ensure you do not proceed with compromised reagents.

Protocol A: Preparation of a Stable 10 mM Acidified Master Stock

Causality: Acidification protonates the pyrimidine core, utilizing electrostatic repulsion to overcome the high crystal lattice energy.

  • Weighing: Accurately weigh 2.51 mg of 6-amino-2-methyl-5-octylpyrimidin-4-ol into a sterile, solvent-resistant glass vial.

  • Solvent Addition: Add 950 µL of anhydrous, cell-culture grade DMSO. Vortex for 30 seconds. (Observation: The solution will likely appear turbid).

  • Acidification: Add 50 µL of 1M HCl (aqueous).

  • Agitation: Sonicate the vial in a water bath at 37°C for 5 minutes.

  • Self-Validation (QC Check 1): Centrifuge the vial at 10,000 x g for 3 minutes. Carefully inspect the bottom of the vial. If a visible white pellet is present, the compound has not fully dissolved.

  • Storage: Aliquot the clear supernatant into single-use tubes and store at -20°C.

Protocol B: Artifact-Free Aqueous Dilution for Cell-Based Assays

Causality: Pre-coating the hydrophobic octyl chain with a surfactant prevents spontaneous aggregation when the solvent shifts from organic to aqueous.

  • Carrier Preparation: Prepare your target assay buffer (e.g., PBS or DMEM) supplemented with 0.1% Tween-20 or 1% Bovine Serum Albumin (BSA).

  • Pre-dilution: Take 10 µL of the 10 mM Master Stock (from Protocol A) and dilute it into 90 µL of pure DMSO to create a 1 mM working stock.

  • Aqueous Integration: Dropwise, add 10 µL of the 1 mM working stock into 990 µL of the Carrier Preparation while vortexing vigorously.

  • Self-Validation (QC Check 2): Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer. An OD600​>0.05 indicates sub-visual precipitation (turbidity). The solution must be optically clear before applying it to cells.

Part 4: Workflows and Mechanistic Pathways

To assist in your experimental design, below are the logical workflows for solubilization and the downstream biological pathways typically engaged by highly lipophilic aminopyrimidinols.

Solubilization_Workflow Start Solid 6-amino-2-methyl- 5-octylpyrimidin-4-ol Step1 Add 100% Anhydrous DMSO (Vortex & Sonicate) Start->Step1 Check1 Is solution optically clear? Step1->Check1 Heat Heat to 37-50°C (Max 10 min) Check1->Heat No QC QC: Centrifuge at 10,000xg Check for pellet Check1->QC Yes Heat->Check1 Re-evaluate Acidify Add 5% v/v 1M HCl (Protonate Pyrimidine Core) Heat->Acidify Still turbid Acidify->QC Success Stable Stock Solution (Ready for Assay) QC->Success No Pellet Formulate Dilute into Aqueous Buffer (Must contain BSA/Tween) Success->Formulate Downstream Use

Fig 1: Decision tree for overcoming the amphiphilic insolubility of octyl-pyrimidinols.

Biological_Pathway Ligand Solubilized Aminopyrimidinol Receptor Endosomal TLR (e.g., TLR7/8) Ligand->Receptor Binds Adaptor MyD88 Adaptor Protein Receptor->Adaptor Recruits Kinase IRAK / TRAF6 Complex Adaptor->Kinase Activates Transcription NF-κB Translocation Kinase->Transcription Phosphorylates Output Pro-inflammatory Cytokine Release Transcription->Output Gene Expression

Fig 2: Typical downstream endosomal signaling pathway activated by lipophilic aminopyrimidinols.

References

  • National Institutes of Health. "4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777 - PubChem." PubChem Database. URL: [Link]

  • Semantic Scholar. "6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors." Semantic Scholar. URL:[Link]

  • ResearchGate. "Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications." ResearchGate. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Liquid Chromatography for 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-

Welcome to the technical support center for the analysis of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, act...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting advice for developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for this compound. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring you can build a reliable and scientifically sound analytical method.

Analyte Overview: Understanding the Chemistry

Successful method development begins with a thorough understanding of the analyte's physicochemical properties. 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- (CAS: 4038-57-7) is a substituted pyrimidine derivative with distinct characteristics that govern its chromatographic behavior.

The molecule possesses a long C8 alkyl (octyl) chain, which imparts significant nonpolar character. PubChem estimates its XLogP3 value to be 3.1, indicating strong hydrophobicity.[1] This is the primary driver for retention in reversed-phase chromatography. Concurrently, the structure contains a basic amino group and a pyrimidinol moiety. The pyrimidine ring itself is a π-deficient system due to the electronegative nitrogen atoms, and its basicity is significantly lower than that of pyridine.[2][3] The amino and pyrimidinol groups are ionizable, making the analyte's overall charge and polarity highly dependent on the mobile phase pH. This duality—a nonpolar tail and a polar, ionizable head—is the central challenge in achieving optimal chromatography.

Key Physicochemical Properties:

PropertyValue / CharacteristicImplication for Chromatography
Molecular Formula C13H23N3O-
Molecular Weight 237.34 g/mol Affects mass spectrometry response.[1][4]
XLogP3 (Predicted) 3.1Highly hydrophobic; will be well-retained on reversed-phase columns (e.g., C18, C8).[1]
Key Functional Groups Primary Amine (-NH2), Pyrimidinol (-OH), Octyl Chain (-C8H17)The amino group is basic and prone to protonation at low pH. The pyrimidinol can undergo keto-enol tautomerism and has an acidic proton. Both can cause peak tailing via secondary interactions with silica.
pKa (Estimated) The amino group's pKa is likely in the 4-5 range. The pyrimidinol moiety has both a basic pKa (around 1.7-2.2) and an acidic pKa (around 8.6-9.2).[2][3]Mobile phase pH control is critical to ensure a consistent ionization state for reproducible retention and good peak shape.

Frequently Asked Questions (FAQs)

This section addresses common initial queries when setting up an HPLC method for this analyte.

Q1: What is the best starting point for column and mobile phase selection?

A1: Given the analyte's high hydrophobicity (XLogP ≈ 3.1), a reversed-phase (RP) separation mode is the logical choice.

  • Column: A C18 column is the universal starting point for RP chromatography and is highly recommended.[5][6][7] Opt for a modern, high-purity, base-deactivated silica column to minimize secondary interactions with the basic amino group, which is a primary cause of peak tailing.

  • Mobile Phase: A combination of acetonitrile (ACN) and water is a good starting point. ACN is often preferred over methanol for pyrimidine derivatives as it can offer different selectivity and lower backpressure.

  • Buffer/Modifier: Due to the ionizable nature of the analyte, a buffered mobile phase is essential for reproducibility. Start with 0.1% formic acid in both the aqueous (A) and organic (B) phases. This will set the pH to approximately 2.7, ensuring the amino group is fully protonated and providing a consistent charge state.

Q2: Should I use an isocratic or gradient elution?

A2: A gradient elution is strongly recommended for initial method development. The analyte is fairly nonpolar and may be retained too strongly for an efficient isocratic run. A gradient allows you to elute the compound in a reasonable time with good peak shape and helps in scouting for any potential impurities that may be present. A typical starting gradient would be a fast scout from 5% to 95% ACN over 10-15 minutes.

Q3: What UV wavelength should I use for detection?

A3: Pyrimidine derivatives typically exhibit strong UV absorbance between 220 nm and 280 nm.[5][6] A good starting point is to use a photodiode array (PDA) detector to scan the UV spectrum of the analyte from 200-400 nm to determine the wavelength of maximum absorbance (λ-max). If a PDA is unavailable, 254 nm is a common and effective wavelength for aromatic and heterocyclic compounds.[8] A wavelength of 225 nm has also been successfully used for pyrimidine derivatives.[6]

Troubleshooting Guide

This guide provides solutions to common problems encountered during method development for 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-.

Problem: Poor Peak Shape (Tailing)

Q: My peak for the analyte shows significant tailing. What is the cause and how can I fix it?

A: Peak tailing for this compound is almost certainly caused by secondary ionic interactions between the protonated amine group and residual, deprotonated silanol groups (Si-O⁻) on the silica surface of the column packing.

Causality Diagram: Troubleshooting Peak Tailing

G cluster_solutions problem problem cause cause solution solution connector Tailing Observed Problem: Peak Tailing Cause1 Primary Cause: Secondary Silanol Interactions Tailing->Cause1 Sol1 Option 1: Compete for Sites Add a Competing Base Cause1->Sol1 Modify Mobile Phase Sol2 Option 2: Use a Shielded Column Base-Deactivated (BDS) or End-capped Column Cause1->Sol2 Change Hardware Sol3 Option 3: Modify Analyte Charge Increase Mobile Phase pH Cause1->Sol3

Caption: Logical flow for diagnosing and solving peak tailing.

Solutions:

  • Reduce Silanol Interactions (Recommended):

    • Use a Base-Deactivated Column: Employ a column specifically designed to minimize silanol activity. Look for packings described as "base-deactivated," "end-capped," or "hybrid silica."

    • Add a Competing Base: Introduce a small amount of a competing amine, like triethylamine (TEA), into the mobile phase (e.g., 10-20 mM). TEA will preferentially interact with the active silanol sites, effectively shielding the analyte from them. Note: TEA is not MS-friendly.

  • Adjust Mobile Phase pH:

    • Increasing the pH of the mobile phase to >6 will deprotonate the primary amine (pKa ~4-5), neutralizing its charge and eliminating the ionic interaction with silanols. However, be cautious: silica-based columns are not stable above pH 8. If operating at higher pH is necessary, a hybrid or polymer-based column is required.

Problem: Low or Inconsistent Retention

Q: My analyte is eluting very early, near the void volume, or the retention time is drifting between injections. What should I do?

A: This issue points to two potential causes: insufficient hydrophobic interaction or an inconsistent analyte ionization state.

Solutions:

  • Increase Hydrophobic Retention:

    • Decrease Organic Content: If using a gradient, slow it down or add an isocratic hold at the beginning. For an isocratic method, simply reduce the percentage of acetonitrile in the mobile phase.

    • Change Organic Solvent: Methanol is more polar than acetonitrile. Replacing ACN with methanol will generally increase the retention of nonpolar compounds.

  • Stabilize Analyte Ionization (Most Likely Cause):

    • Use a Buffer: Unbuffered water can have a fluctuating pH. Ensure your mobile phase contains a buffer or modifier (like 0.1% formic or acetic acid) to lock the pH and provide a consistent charge on the analyte. A pH at least 1.5-2 units below the amino group's pKa will ensure it is fully and consistently protonated.

    • Check Buffer Preparation: Ensure the buffer concentration and pH are identical in every batch of mobile phase prepared.

Problem: Poor Sensitivity / No Peak Detected

Q: I'm not seeing a peak, or the peak is very small. How can I improve my signal?

A: This can stem from detection issues, sample preparation, or on-column problems.

Method Development Workflow

G step step decision decision output output Start 1. Analyte Characterization (pKa, logP, UV Scan) Select 2. Initial Column & MP Selection (C18, ACN/H2O w/ 0.1% FA) Start->Select Scout 3. Run Scouting Gradient (5-95% ACN) Select->Scout Eval Evaluate Peak? (Shape, Retention) Scout->Eval Opt 4. Optimize Method (Gradient, pH, Temp) Eval->Opt Needs Improvement Valid 5. Method Validation Eval->Valid Acceptable Opt->Scout Re-screen

Caption: A systematic workflow for HPLC method development.

Solutions:

  • Verify Detection Settings:

    • Confirm λ-max: Ensure your UV detector is set to the wavelength of maximum absorbance for the analyte.

    • Check Detector Lamps: Verify the detector lamp has sufficient energy.

  • Increase Sample Concentration:

    • Prepare a more concentrated standard to confirm the method is working. If a peak appears, your original sample may be too dilute.

  • Improve Peak Shape:

    • A broad, tailing peak has a low height. Address any peak shape issues as described above. A sharper peak will have a greater height and better signal-to-noise ratio.

  • Check Sample Diluent:

    • The sample should be dissolved in a solvent that is weaker than or equivalent to the initial mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase (e.g., 100% ACN) can cause peak distortion and poor sensitivity.

Experimental Protocols

Protocol 1: Initial Method Development and Screening

This protocol provides a structured approach to establish a baseline chromatographic method.

Objective: To determine initial retention behavior and peak shape.

Materials:

  • HPLC system with gradient capability and UV/PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade acetonitrile (ACN).

  • HPLC-grade water.

  • Formic acid (FA).

  • Analyte stock solution (e.g., 1 mg/mL in 50:50 ACN:Water).

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Prepare Working Standard: Dilute the stock solution to a final concentration of ~25 µg/mL using Mobile Phase A.

  • Set Up HPLC Conditions:

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for hydrophobic compounds.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp. 30 °CProvides stable retention times.
Injection Vol. 10 µLA good starting volume.
Detection PDA Scan 210-400 nm or fixed at 254 nmTo determine λ-max or use a common wavelength.
Gradient 10% B to 95% B in 15 min, hold for 2 min, return to 10% BA broad scouting gradient to find the analyte.
  • Equilibrate and Run: Equilibrate the column with the initial mobile phase composition (10% B) for at least 10 column volumes. Inject the working standard and acquire data.

  • Analyze Results: Determine the retention time and peak shape of the analyte. Identify the λ-max from the PDA data. Use this information to refine the gradient or switch to an isocratic method.

Protocol 2: Mobile Phase pH Optimization for Peak Shape

Objective: To improve peak symmetry by adjusting mobile phase pH.

Procedure:

  • Prepare Buffers: Prepare a set of aqueous mobile phases using different buffers to achieve pH values of approximately 3, 5, and 7.

    • pH 3: 20 mM Potassium Phosphate, adjust pH with Phosphoric Acid.

    • pH 5: 20 mM Ammonium Acetate.

    • pH 7: 20 mM Potassium Phosphate, adjust pH with Potassium Hydroxide.

  • Run Experiments: Using the gradient conditions from Protocol 1, run the analysis with each of the prepared aqueous phases (mixed with ACN as the organic phase).

  • Evaluate Peak Shape: Compare the tailing factor (asymmetry) of the analyte peak at each pH. Select the pH that provides the most symmetrical peak, which indicates the most effective mitigation of secondary silanol interactions.

References

  • Stulík, K., & Pacáková, V. (1983). High-performance liquid chromatography of biologically important pyrimidine derivatives with ultraviolet--voltammetric--polarographic detection. Journal of Chromatography A, 273(1), 77-86. Available at: [Link]

  • Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR, 6(5). Available at: [Link]

  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ChemRadar. (n.d.). Pyrimidinone, 2-amino-6-methyl-5-octyl- CAS#4038-57-7. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 6-amino-2-methyl-4-pyrimidinol. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-amino-2-methyl-5-propyl-4-pyrimidinol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Pyrimidinol, 2-amino-6-methyl-5-octyl-. PubChem Compound Database. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4,6-Pyrimidinediol, 2-amino-5-nitroso- (CAS 55482-22-9). Retrieved from [Link]

  • NextSDS. (n.d.). 6-METHYL-2-NITRAMINO-4-PYRIMIDINOL — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 5-ALLYL-2-AMINO-6-METHYL-PYRIMIDIN-4-OL — Chemical Substance Information. Retrieved from [Link]

  • ChemRadar. (n.d.). 4 (1H)-Pyrimidinone, 2-amino-6-methyl-5-octyl- CAS#4038-57-7. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. PubChem Compound Database. Retrieved from [Link]

  • Olasunkanmi, A. K., et al. (2016). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. Available at: [Link]

  • Olasunkanmi, A. K., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Available at: [Link]

Sources

Optimization

Technical Support Center: Reducing Impurities in 6-amino-2-methyl-5-octyl-4-pyrimidinol Extraction

Welcome to the technical support center for the purification of 6-amino-2-methyl-5-octyl-4-pyrimidinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 6-amino-2-methyl-5-octyl-4-pyrimidinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the extraction and purification of this pyrimidine derivative. Our goal is to equip you with the knowledge to identify, mitigate, and remove impurities, ensuring the high purity of your final compound.

Troubleshooting Guide: Common Issues in Extraction and Purification

This section addresses specific challenges you may encounter during the extraction of 6-amino-2-methyl-5-octyl-4-pyrimidinol, offering potential causes and actionable solutions.

Question 1: My final product shows persistent impurities after a standard liquid-liquid extraction. What are the likely culprits and how can I improve the separation?

Answer:

Persistent impurities following liquid-liquid extraction (LLE) are a common issue, often stemming from unreacted starting materials, byproducts with similar polarity to the target compound, or the formation of emulsions.[1]

Potential Causes & Solutions:

  • Unreacted Starting Materials: The synthesis of pyrimidine derivatives can sometimes be incomplete, leaving behind starting materials that co-extract with your product.[2]

    • Solution: Before extraction, monitor the reaction completion using Thin-Layer Chromatography (TLC).[3] If starting materials are present, consider adjusting reaction time, temperature, or catalyst concentration.[3]

  • Structurally Similar Byproducts: Side reactions can generate byproducts with solubility properties similar to 6-amino-2-methyl-5-octyl-4-pyrimidinol, making them difficult to separate by LLE alone. Common byproducts in pyrimidine synthesis can include isomers or products of incomplete cyclization.[4]

    • Solution: A multi-step purification approach is often necessary. Consider employing column chromatography after the initial extraction to separate compounds based on their differential polarity.[5][6] Normal-phase chromatography using silica gel is a common starting point for pyrimidine derivatives.[5]

  • Emulsion Formation: Emulsions are a frequent problem in LLE, especially when dealing with complex mixtures or when vigorous shaking is employed.[1] They can trap the target compound and impurities, leading to poor separation and lower yields.

    • Solution: To prevent emulsions, use gentle, swirling motions for mixing instead of vigorous shaking.[1] If an emulsion does form, it can often be broken by adding a saturated brine solution, which increases the ionic strength of the aqueous layer.[1]

Question 2: I'm observing a low yield after the extraction process. What factors could be contributing to this, and how can I maximize my recovery?

Answer:

Low recovery of 6-amino-2-methyl-5-octyl-4-pyrimidinol can be attributed to several factors, including its partial solubility in the aqueous phase, product degradation, or physical loss during the extraction process.

Potential Causes & Solutions:

  • Suboptimal pH of the Aqueous Phase: The amino and pyrimidinol groups of the target compound have pKa values that influence its solubility in aqueous solutions. If the pH is not optimized, a significant amount of the product may remain in the aqueous layer.

    • Solution: Adjust the pH of the aqueous phase to suppress the ionization of the target molecule, thereby increasing its partitioning into the organic solvent. For an amino-substituted pyrimidinol, making the aqueous phase basic (e.g., with a dilute solution of sodium bicarbonate or sodium carbonate) will typically increase its solubility in the organic phase.[7]

  • Inappropriate Organic Solvent: The choice of organic solvent is critical for efficient extraction.[8]

    • Solution: Select an organic solvent in which 6-amino-2-methyl-5-octyl-4-pyrimidinol is highly soluble, but the impurities are not. Common solvents for extracting pyrimidine derivatives include ethyl acetate and dichloromethane.[7][9] A solvent screen using small-scale extractions can help identify the optimal choice.

  • Insufficient Number of Extractions: A single extraction is often insufficient to recover all of the product.[8]

    • Solution: Perform multiple extractions (typically 2-3) with fresh portions of the organic solvent. Combine the organic extracts to maximize the yield.

Question 3: After extraction, my product is an oil and won't crystallize, or the resulting crystals are of poor quality. How can I induce crystallization and improve purity?

Answer:

The inability to obtain a crystalline solid or the formation of impure crystals often indicates the presence of residual solvents or co-purified impurities that inhibit the crystallization process.[10][11]

Potential Causes & Solutions:

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.[10]

    • Solution: If recrystallization from a single solvent fails, consider a multi-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid.[6] Slow cooling should then induce crystallization. Common solvent/anti-solvent pairs for pyrimidine derivatives include ethyl acetate/hexane and ethanol/water.[6][12]

  • Solution is Not Supersaturated: The concentration of the compound may be too low for crystals to form.[6]

    • Solution: Re-heat the solution to evaporate some of the solvent, then allow it to cool again.[11]

  • Lack of Nucleation Sites: Spontaneous crystallization sometimes requires a "seed" to initiate the process.[11]

    • Solution: Try scratching the inside of the flask with a glass rod to create microscopic imperfections that can serve as nucleation sites.[11] Alternatively, if available, add a tiny seed crystal of the pure compound to the cooled solution.[11]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for removing highly polar impurities from my 6-amino-2-methyl-5-octyl-4-pyrimidinol sample?

A1: For removing highly polar impurities, such as unreacted starting materials or certain byproducts, a series of aqueous washes of the organic extract can be very effective. Washing the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) can remove basic impurities, while a wash with a dilute base solution (e.g., 5% NaHCO3) can remove acidic impurities.[7] A final wash with brine can help to remove residual water from the organic phase.

Q2: Can I use column chromatography to purify 6-amino-2-methyl-5-octyl-4-pyrimidinol? If so, what is a good starting point for the mobile phase?

A2: Yes, column chromatography is an excellent technique for purifying pyrimidine derivatives.[5] For a moderately polar compound like 6-amino-2-methyl-5-octyl-4-pyrimidinol, normal-phase chromatography on silica gel is a good starting point.[5] A common mobile phase to begin with is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[9] You can determine the optimal solvent ratio by first running a TLC analysis. Aim for a retention factor (Rf) of around 0.2-0.4 for your target compound to achieve good separation on the column.[9]

Q3: Are there any alternative purification techniques to liquid-liquid extraction and column chromatography?

A3: Yes, other techniques can be employed depending on the nature of the impurities and the scale of your purification.

  • Recrystallization: This is a powerful technique for purifying solid compounds, especially if the impurities have significantly different solubilities than the product.[6]

  • Solid-Phase Extraction (SPE): SPE can be used for sample cleanup by partitioning the compound and impurities between a solid phase and a liquid phase.[9] This can be a more rapid alternative to column chromatography for removing certain types of impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially when separating closely related isomers, preparative HPLC can be used.[6] Both normal-phase and reverse-phase HPLC can be adapted for pyrimidine derivatives.[13][14]

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate.

  • Aqueous Wash (Basic): Transfer the organic solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate to remove acidic impurities. Gently swirl the funnel to mix the phases and release any pressure buildup. Allow the layers to separate and drain the aqueous layer.

  • Aqueous Wash (Acidic): Wash the organic layer with a 1M aqueous solution of hydrochloric acid to remove basic impurities. Again, gently mix and separate the layers.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 6-amino-2-methyl-5-octyl-4-pyrimidinol.

Protocol 2: Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which 6-amino-2-methyl-5-octyl-4-pyrimidinol is highly soluble at elevated temperatures but sparingly soluble at room temperature.[9] Ethanol or ethyl acetate are often good starting points.[3]

  • Dissolution: In an Erlenmeyer flask, add the crude product and a small amount of the selected solvent. Heat the mixture with gentle swirling until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.[6]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the surface.[6]

  • Drying: Dry the purified crystals in a vacuum oven.

Data Presentation

Table 1: Common Solvents for Recrystallization of Pyrimidine Derivatives

Solvent/Solvent SystemTypeNotesReferences
EthanolSingle SolventA versatile solvent for moderately polar compounds.[3][9]
Ethyl AcetateSingle SolventEffective for many pyrimidine derivatives.[9]
Ethyl Acetate / HexaneSolvent/Anti-solventA common system for compounds soluble in ethyl acetate but not in hexane.[6][12]
Isopropanol / WaterSolvent MixtureGood for controlling the solubility of polar compounds.[6]

Visualizations

Extraction_Workflow crude Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve wash_base Wash with 5% NaHCO3 (aq) dissolve->wash_base wash_acid Wash with 1M HCl (aq) wash_base->wash_acid wash_brine Wash with Brine wash_acid->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate pure Purified Product concentrate->pure

Caption: Liquid-liquid extraction workflow for purification.

Impurity_Removal_Strategy start Crude Product lle Liquid-Liquid Extraction start->lle Initial Cleanup recrystallization Recrystallization lle->recrystallization For Crystalline Solids chromatography Column Chromatography lle->chromatography If Impurities Persist high_purity High Purity Product recrystallization->high_purity chromatography->high_purity

Caption: General impurity removal strategies.

References

  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography - Benchchem.
  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem.
  • Technical Support Center: Synthesis of Pyrimidine Derivatives - Benchchem.
  • Avoiding side product formation in pyrimidine synthesis - Benchchem.
  • [Separation of purines, pyrimidines, pterins and flavonoids on magnolol-bonded silica gel stationary phase by high performance liquid chromatography] - PubMed.
  • Liquid–liquid extraction - Wikipedia.
  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed.
  • Troubleshooting common issues in pyrimidine synthesis - Benchchem.
  • US6001838A - Process for the separation of pyrimidine derivatives from aqueous solutions - Google Patents.
  • Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV | Journal of Medicinal Chemistry - ACS Publications.
  • Automated high-throughput liquid-liquid extraction for initial purification of combinatorial libraries - PubMed.
  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex.
  • Extraction and Recrystallization of Mesoionic Pyrimidinium Betaines - International Journal of Chemical Engineering and Applications (IJCEA).
  • Technical Support Center: Purification of Pyrimidine-2-sulfonamide and its Derivatives - Benchchem.
  • Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed.
  • Problems with extractions - Chemistry Teaching Labs - University of York.
  • 3.3B: General Procedures for Removing Impurities - Chemistry LibreTexts.
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC.
  • Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives - Academia.edu.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International.
  • Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives - Medwin Publishers.
  • Pyrimidine synthesis - Organic Chemistry Portal.
  • CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents.
  • Principles and Troubleshooting of Plasmid Extraction - Yeasen.
  • 6-AMINO-2-(DIMETHYLAMINO)-5-NITROSO-4-PYRIMIDINOL - gsrs.
  • Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles.
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate.
  • (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation - ResearchGate.
  • 6-Amino-5-decyl-4-pyrimidinol | Research Chemical - Benchchem.
  • US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents.
  • Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine - RSC Publishing.
  • Plasmid Miniprep & Alkaline Lysis Troubleshooting Guide - ZAGENO.
  • Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H - Juniper Publishers.

Sources

Troubleshooting

Resolving false positives in assays using 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-

Technical Support Center: Resolving Assay Interference and False Positives with 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- Welcome to the Application Scientist Support Portal. This guide addresses a specific, recurring cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Assay Interference and False Positives with 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-

Welcome to the Application Scientist Support Portal. This guide addresses a specific, recurring challenge in high-throughput screening (HTS) and hit validation: the erratic assay behavior of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- (CAS 103980-52-5).

Due to its amphiphilic structure—a polar 2-amino-4-pyrimidinol headgroup coupled with a highly hydrophobic C8 (octyl) aliphatic tail—this compound is a classic colloidal aggregator. When introduced into aqueous assay buffers, it frequently exceeds its Critical Aggregation Concentration (CAC), forming nano-particulates that sequester and denature target proteins[1]. Furthermore, its heterocyclic core can trigger optical interference, classifying it under Pan-Assay Interference Compounds (PAINS)[2].

Section 1: Troubleshooting FAQs

Q1: Why does 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- show potent inhibition across multiple, structurally unrelated kinase and protease assays? Causality: You are likely observing stoichiometric protein sequestration rather than specific active-site binding. The hydrophobic octyl chain drives the compound to minimize aqueous exposure, forming colloidal aggregates (typically 50–500 nm in diameter)[3]. These colloids act as non-specific protein sponges. When the target enzyme adsorbs onto the surface of the colloid, it undergoes partial unfolding, leading to a complete loss of catalytic activity. This results in a false-positive "hit"[1].

Q2: My dose-response curves for this compound have unusually steep Hill slopes (n > 2.0). Is this cooperative binding? Causality: No. A steep Hill slope is a biophysical hallmark of colloidal aggregation. Because aggregate formation is a phase separation event that occurs abruptly at the CAC, inhibition only manifests once the colloids form. The transition from a monomeric solution (no inhibition) to a colloidal suspension (total inhibition) happens over a very narrow concentration range, artificially inflating the Hill coefficient[1].

Q3: How can I quickly distinguish between a true allosteric/orthosteric hit and a colloidal false positive? Causality: The most robust biochemical diagnostic is the detergent sensitivity assay. Non-ionic detergents like Triton X-100 or CHAPS disrupt the surface tension of the colloids, breaking them back down into monomers. If the addition of 0.01% (v/v) Triton X-100 completely abolishes the inhibitory activity of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-, the initial hit was a colloidal false positive[1].

Q4: I am running a Fluorescence Polarization (FP) assay and seeing anomalous baseline shifts. What is causing this? Causality: The pyrimidinol core is optically active. At the high concentrations typical of HTS (10–30 µM), the compound can exhibit auto-fluorescence or act as an inner-filter effect (IFE) quencher, interfering with the fluorophore's emission[2]. This is independent of aggregation and requires orthogonal, label-free validation like Surface Plasmon Resonance (SPR).

Section 2: Diagnostic Data & Thresholds

To standardize your troubleshooting, compare your assay parameters against the known interference thresholds for amphiphilic pyrimidinols.

ParameterTrue Specific InhibitorColloidal Aggregator (False +)PAINS / Optical Interferer
Hill Slope (nH) 0.8 – 1.2> 2.0Variable
Detergent Effect IC50 unchangedComplete loss of activityIC50 unchanged
Enzyme Conc. Effect IC50 unchangedIC50 shifts proportionallyIC50 unchanged
DLS Particle Size < 5 nm (Monomer)50 – 1000 nm (Colloid)< 5 nm
Readout Sensitivity Consistent across assaysConsistent across assaysFails in FP/TR-FRET; Passes SPR

Section 3: Self-Validating Experimental Protocols

Protocol 1: Detergent-Sensitive Counter-Screen

Purpose: To validate whether the inhibition is driven by colloidal sequestration. Self-Validation Mechanism: This protocol includes a known specific inhibitor (positive control) whose activity must remain unaffected by the detergent, proving the detergent itself isn't rescuing enzyme activity artifactually.

  • Buffer Preparation: Prepare two identical batches of your standard assay buffer. To Batch B, add 0.01% (v/v) Triton X-100.

  • Compound Plating: Serially dilute 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- (from 100 µM down to 1 nM) in both Buffer A (Detergent-Free) and Buffer B (Detergent-Enriched).

  • Control Plating: Plate a known, well-behaved competitive inhibitor for your target in both buffers.

  • Incubation: Add the target protein and incubate for 15 minutes to allow potential colloids to form and sequester the protein.

  • Initiation & Readout: Add the substrate and measure activity.

  • Data Interpretation: If the IC50 of the pyrimidinol compound shifts by >10-fold or activity is completely lost in Buffer B (while the control remains stable), flag it as a colloidal false positive.

Protocol 2: Dynamic Light Scattering (DLS) Detection

Purpose: Direct biophysical confirmation of nano-particulates[3].

  • Sample Prep: Dilute the compound to 30 µM in filtered (0.22 µm) assay buffer (without protein).

  • Cuvette Loading: Load 50 µL into a quartz cuvette. Ensure no air bubbles are present, as they scatter light artifactually.

  • Measurement: Run the DLS at 25°C using a 10-second acquisition time, averaged over 10 runs.

  • Analysis: Look for the autocorrelation function. A strong decay curve with a calculated hydrodynamic radius ( Rh​ ) between 50 nm and 500 nm confirms the presence of colloidal aggregates.

Section 4: Visual Workflows and Mechanisms

TroubleshootingWorkflow Start Observe Hit with 4-Pyrimidinol derivative CheckInhibition Is inhibition reversed by 0.01% Triton X-100? Start->CheckInhibition Run Detergent Screen TrueHit Potential True Hit Proceed to Orthogonal Assay CheckInhibition->TrueHit No (Activity Maintained) Colloid Colloidal Aggregator (False Positive) CheckInhibition->Colloid Yes (Activity Lost) DLS Confirm via DLS (Dynamic Light Scattering) Colloid->DLS Verify Particles Discard Deprioritize or Reformulate DLS->Discard Particles > 50 nm

Figure 1: Decision tree for diagnosing assay interference caused by amphiphilic compounds.

Mechanism Monomer Amphiphilic Monomers Colloid Colloidal Aggregate Monomer->Colloid Concentration > CAC Protein Target Protein Colloid->Protein Adsorbs Detergent Detergent (Triton X-100) Colloid->Detergent Disrupted by Sequestration Protein Sequestration (False +) Protein->Sequestration Denaturation Rescue Protein Rescue (No Inhibition) Detergent->Rescue Releases Protein

Figure 2: Mechanism of colloidal aggregation and target rescue via non-ionic detergents.

References

  • Shoichet, B. K., & Shoichet, M. S. (2016). "Colloidal aggregation: from screening nuisance to formulation nuance." ACS Chemical Biology.[Link][1]

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry.[Link][2]

  • Some, D. "Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS." Wyatt Technology Application Notes.[Link][3]

Sources

Optimization

Technical Support Center: Formulation &amp; Bioavailability Troubleshooting for 6-AMOP

Welcome to the Technical Support Center for 6-amino-2-methyl-5-octylpyrimidin-4-ol (6-AMOP) . As a highly lipophilic compound featuring a long C8 (octyl) chain and a pyrimidinol core capable of strong intermolecular hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-amino-2-methyl-5-octylpyrimidin-4-ol (6-AMOP) . As a highly lipophilic compound featuring a long C8 (octyl) chain and a pyrimidinol core capable of strong intermolecular hydrogen bonding, 6-AMOP presents classic Biopharmaceutics Classification System (BCS) Class II/IV challenges. Its high crystalline lattice energy and extreme hydrophobicity result in dissolution-rate limited absorption and vulnerability to first-pass metabolism.

This guide is engineered for formulation scientists and drug development professionals. It provides field-proven, self-validating troubleshooting strategies to overcome the physicochemical barriers of 6-AMOP and maximize its oral bioavailability.

Part 1: Troubleshooting Guides & FAQs

Q1: My 6-AMOP oral suspension shows less than 5% absolute bioavailability. How can I overcome this dissolution-rate limited absorption?

Causality Analysis: The low bioavailability is driven by the compound's high crystalline lattice energy. In an aqueous gastrointestinal (GI) environment, the dissolution rate of crystalline 6-AMOP is too slow to achieve therapeutic supersaturation before the drug transits past the primary absorptive windows in the upper intestine. Actionable Solution: Transition the formulation to an Amorphous Solid Dispersion (ASD) . By disrupting the crystalline lattice and trapping the drug in a high-energy amorphous state, you can significantly enhance the dissolution rate[1]. We recommend using Hydroxypropylmethylcellulose acetate succinate (HPMCAS) as the polymeric carrier. HPMCAS provides dual functionality: it solubilizes the lipophilic 6-AMOP and maintains supersaturation in the intestinal medium by sterically hindering the nucleation and rapid recrystallization of the drug[2]. Self-Validation: Efficacy is validated via a non-sink in vitro dissolution test. A successful ASD will maintain a supersaturated state (at least 3x the crystalline solubility) for >4 hours without precipitating.

Q2: We formulated a 6-AMOP ASD, but we are observing physical instability and drug crystallization during accelerated stability testing (40°C/75% RH). Why is this happening?

Causality Analysis: The flexible 5-octyl chain on 6-AMOP introduces significant molecular mobility, which acts as a plasticizer and lowers the glass transition temperature ( Tg​ ) of the amorphous drug. If the polymer's Tg​ is not sufficiently high, or if moisture (a potent plasticizer) penetrates the matrix, phase separation occurs, leading to recrystallization. Actionable Solution:

  • Increase the polymer-to-drug ratio (e.g., from 1:2 to 1:4) to restrict the mobility of the 6-AMOP molecules.

  • Switch to a higher- Tg​ polymer such as PVP-VA (Copovidone). Self-Validation: Conduct Modulated Differential Scanning Calorimetry (mDSC). The formulation is validated if it exhibits a single, distinct Tg​ that is at least 20°C higher than your target storage temperature.

Q3: Our ASD achieved excellent in vitro dissolution, but in vivo bioavailability remains low. Does this indicate extensive first-pass metabolism, and what is the next step?

Causality Analysis: Yes. While ASDs solve the solubility limitation, they do not protect the drug from metabolic liabilities. 6-AMOP's high lipophilicity makes it a prime target for rapid hepatic clearance and intestinal P-glycoprotein (P-gp) efflux. Actionable Solution: Pivot to a lipid-based formulation, specifically a Self-Microemulsifying Drug Delivery System (SMEDDS) or Nanostructured Lipid Carriers (NLCs) .

  • Bypassing the Liver: The exogenous lipids in SMEDDS stimulate the assembly of chylomicrons in enterocytes. Highly lipophilic drugs like 6-AMOP partition into these chylomicrons and are transported via the intestinal lymphatic system (thoracic duct) directly into the systemic circulation, completely bypassing the hepatic portal vein and first-pass metabolism[3].

  • Efflux Inhibition: Specific lipid excipients and surfactants used in these systems (e.g., Cremophor EL, Tween 80) act as P-gp inhibitors, reducing the efflux of 6-AMOP back into the intestinal lumen[4]. Furthermore, NLCs, which blend solid and liquid lipids, offer disrupted matrices that allow for exceptionally high drug loading of lipophilic compounds while normalizing in vivo absorption[5].

Part 2: Quantitative Formulation Comparison

To facilitate rapid decision-making, the following table summarizes the quantitative metrics and strategic trade-offs of the primary bioavailability enhancement platforms for 6-AMOP.

Formulation StrategyPrimary Carrier/ExcipientsMechanism of Bioavailability EnhancementTypical Drug LoadingThermodynamic StabilityExpected AUC Increase (vs. Crystalline)
Amorphous Solid Dispersion (ASD) HPMCAS, PVP-VADisrupts crystalline lattice; maintains supersaturation in GI tract.15% - 30%Moderate (Requires strict moisture control)3x - 5x
SMEDDS Capmul MCM, Cremophor EL, Transcutol PForms <50nm micelles; promotes lymphatic transport; inhibits P-gp.5% - 15%High (Thermodynamically stable isotropic mixture)7x - 10x
Nanostructured Lipid Carriers (NLCs) Precirol ATO 5, Miglyol 812, PoloxamerEnhances permeability; bypasses hepatic first-pass via chylomicrons.10% - 25%High (Solid matrix prevents drug leakage)5x - 8x

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation and Validation of 6-AMOP SMEDDS

This protocol generates a thermodynamically stable, isotropic mixture that spontaneously forms a microemulsion upon contact with GI fluids.

  • Excipient Screening: Determine the equilibrium solubility of 6-AMOP in various oils, surfactants, and co-surfactants. Causality: Maximum drug loading depends entirely on the lipid phase's solubilization capacity.

  • Phase Diagram Construction: Titrate mixtures of the selected Oil, Surfactant, and Co-surfactant with water. Map the boundaries of the clear, isotropic microemulsion region.

  • Formulation Blending: Combine the optimized ratio (e.g., 20% Capmul MCM, 50% Cremophor EL, 30% Transcutol P) in a glass vial. Stir magnetically at 40°C until a homogenous, transparent mixture is formed.

  • Drug Incorporation: Add 6-AMOP (e.g., 50 mg/g of formulation) to the blank SMEDDS. Vortex for 10 minutes and sonicate at 30°C until completely dissolved.

  • Validation Check: Dilute 1 mL of the 6-AMOP SMEDDS into 250 mL of Simulated Gastric Fluid (SGF) at 37°C under mild agitation (50 rpm).

    • Success Criteria: Dynamic Light Scattering (DLS) must show a mean droplet size of <50 nm and a Polydispersity Index (PDI) of <0.2 , confirming uniform microemulsification.

Protocol B: Preparation of 6-AMOP ASD via Spray Drying

This protocol traps 6-AMOP in a high-energy amorphous state using rapid solvent evaporation.

  • Solvent System Preparation: Dissolve 6-AMOP and HPMCAS at a 1:3 (w/w) ratio in a common co-solvent system (e.g., Methanol:Dichloromethane 1:1 v/v). Ensure the total solid concentration is between 5% and 10% w/v.

  • Spray Drying: Atomize the solution using a laboratory-scale spray dryer.

    • Parameters: Inlet temperature 85°C; Outlet temperature 45°C; Atomization gas flow 400 L/h; Feed rate 5 mL/min. Causality: Rapid evaporation kinetics freeze the drug-polymer mixture before the drug can nucleate.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual volatile solvents below ICH limits.

  • Validation Check: Analyze the powder using Powder X-Ray Diffraction (PXRD).

    • Success Criteria: The diffractogram must exhibit a broad "halo" pattern with an absolute absence of sharp Bragg peaks, confirming 100% amorphization.

Part 4: Mechanistic & Workflow Visualizations

Below are the structural diagrams detailing the physiological pathways and experimental workflows critical to 6-AMOP formulation development.

G SMEDDS 6-AMOP SMEDDS Formulation GI Gastrointestinal Tract (Lipolysis & Dispersion) SMEDDS->GI Micelles Mixed Micelles Formation GI->Micelles Bile salts + Endogenous lipids Enterocyte Enterocyte Uptake Micelles->Enterocyte Chylomicrons Chylomicron Assembly Enterocyte->Chylomicrons Liver Hepatic Portal Vein (First-Pass Metabolism) Enterocyte->Liver Free drug (Minor pathway) Lymph Lymphatic Transport (Thoracic Duct) Chylomicrons->Lymph Bypasses Portal Vein Systemic Systemic Circulation (High Bioavailability) Lymph->Systemic Direct Entry Liver->Systemic Extensive Clearance

Caption: Mechanistic pathway of SMEDDS enhancing lymphatic transport to bypass first-pass metabolism.

Workflow Start 6-AMOP API + HPMCAS Polymer Solvent Dissolution in Co-Solvent (MeOH:DCM) Start->Solvent SprayDry Spray Drying (Atomization & Rapid Evaporation) Solvent->SprayDry ASD Amorphous Solid Dispersion (ASD) SprayDry->ASD PXRD PXRD Validation (Confirm Amorphous Halo Pattern) ASD->PXRD Dissolution Non-Sink Dissolution (Verify Supersaturation Maintenance) ASD->Dissolution

Caption: Step-by-step workflow for the preparation and validation of 6-AMOP Amorphous Solid Dispersions.

Part 5: References

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. National Institutes of Health (NIH).1

  • HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques. National Institutes of Health (NIH). 2

  • Strategic approach to developing a self-microemulsifying drug delivery system to enhance antiplatelet activity and bioavailability. National Institutes of Health (NIH). 3

  • Nanostructured lipid carriers: An emerging platform for improving oral bioavailability of lipophilic drugs. National Institutes of Health (NIH). 5

  • Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption. Pharma Excipients. 4

Sources

Troubleshooting

Preventing crystallization of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this advanced troubleshooting guide to address the specific physicochemical challenges associated with 4-Pyrimidinol, 6-amino-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this advanced troubleshooting guide to address the specific physicochemical challenges associated with 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- (CAS: 103980-52-5).

This guide synthesizes mechanistic causality, field-proven formulation strategies, and self-validating protocols to help you maintain this highly amphiphilic compound in stable solution for your biological assays and structural studies.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why does 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- crystallize so rapidly upon dilution in aqueous media? Answer: The rapid crystallization of this compound is driven by a dual thermodynamic penalty in aqueous systems. First, the 6-amino-4-pyrimidinol core undergoes tautomerization (pyrimidin-4-ol ⇌ pyrimidin-4(1H)-one), exposing multiple hydrogen-bond donors and acceptors. This leads to the formation of highly stable, self-complementary hydrogen-bonded dimers and polymeric ribbons[1]. Second, the 5-octyl chain is highly lipophilic. In polar solvents, hydrophobic exclusion forces these octyl chains to pack tightly together via van der Waals interactions, drastically lowering the activation energy for crystal nucleation. To prevent crystallization, both the hydrogen-bonding network and the hydrophobic packing must be simultaneously disrupted.

Q2: How does pH manipulation prevent the precipitation of this compound? Answer: 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- is an amphoteric molecule. It possesses a basic amino/pyrimidine nitrogen (estimated pKa ~3.5–4.5) and an acidic pyrimidinol/enol group (estimated pKa ~8.5–9.5). According to the Henderson-Hasselbalch relationship for amphoteric drugs, the compound exhibits a characteristic V-shaped pH-solubility profile, where solubility is at its absolute minimum at the isoelectric point (pI) due to the dominance of the neutral, uncharged species[2]. By adjusting the formulation pH to either < 3.0 or > 10.0, you induce ionization. This introduces electrostatic repulsion between molecules and enhances ion-dipole interactions with water, effectively dismantling the crystalline lattice[3].

Q3: We need to perform in vitro assays at physiological pH (7.4), where the compound is neutral and precipitates. What is the best excipient strategy? Answer: At pH 7.4, pH-shifting is not viable. The most effective strategy is Inclusion Complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic 5-octyl chain, shielding it from the aqueous environment and preventing van der Waals packing[4]. Meanwhile, the hydrophilic exterior of the cyclodextrin maintains the complex's solubility in the bulk aqueous phase.

Part 2: Data Presentation

To guide your solvent and excipient selection, the following table summarizes the solubility and crystallization behavior of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- across various standard formulation matrices.

Formulation Matrix / SolventpHEstimated Solubility (mg/mL)Crystallization PropensityRecommended Use Case
Deionized Water 6.5 - 7.0< 0.01Critical (Immediate precipitation)Not recommended
100% DMSO N/A> 50.0Low (Stable at 25°C)Primary stock solutions
0.1 M HCl 1.0~ 15.0Low (Stable if kept acidic)Gastric simulation / Acidic assays
PBS + 5% DMSO 7.4< 0.05High (Crystallizes within minutes)Avoid direct dilution
PBS + 1% Tween-80 7.4~ 2.5Moderate (Metastable for 4-6 hrs)Short-term in vitro screening
PBS + 20% HP-β-CD 7.4~ 12.0Very Low (Stable > 48 hrs)Long-term biological assays

Part 3: Thermodynamic Pathways Visualization

The following diagram illustrates the competing thermodynamic forces driving crystallization versus the formulation strategies used to achieve a stable solution.

G Compound 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- (Amphiphilic Monomer) H_Bonding Intermolecular H-Bonding (Pyrimidinol Core) Compound->H_Bonding Neutral pH VDW Hydrophobic Packing (Octyl Chain) Compound->VDW Aqueous Media pH_Shift pH Adjustment (< pH 4 or > pH 9) Compound->pH_Shift Ionization CD_Complex HP-β-CD Complexation Compound->CD_Complex Encapsulation Surfactant Micellar Solubilization (Tween-80 / Pluronic) Compound->Surfactant Steric/Charge Stabilization Crystallization Rapid Crystallization / Precipitation H_Bonding->Crystallization VDW->Crystallization Stable_Sol Stable Aqueous Solution (No Crystallization) pH_Shift->Stable_Sol Disrupts H-Bonds CD_Complex->Stable_Sol Shields Octyl Chain Surfactant->Stable_Sol Prevents Nucleation

Thermodynamic pathways of 4-Pyrimidinol crystallization versus solubilization strategies.

Part 4: Experimental Protocols

Protocol 1: Preparation of a Stable, Non-Crystallizing Stock via Surfactant Stabilization

Use this protocol for short-term biochemical assays where cyclodextrins may interfere with target binding.

  • Stock Preparation: Dissolve 10 mg of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- in 1 mL of anhydrous, cell-culture grade DMSO to create a 10 mg/mL stock. Vortex until completely clear.

  • Surfactant Priming: In a separate vial, prepare a 10% (w/v) solution of Tween-80 or Pluronic F-68 in Phosphate Buffered Saline (PBS, pH 7.4).

  • Anti-Solvent Dilution (Critical Step): To prevent localized supersaturation, do not add buffer to the DMSO. Instead, inject the DMSO stock dropwise into the surfactant-primed buffer under continuous high-speed vortexing.

  • Validation: Analyze the final solution using Dynamic Light Scattering (DLS). A stable micellar dispersion should yield a polydispersity index (PDI) < 0.2 with no particles > 100 nm, confirming the absence of sub-visible crystals.

Protocol 2: Formulation of an Inclusion Complex with HP-β-CD

Use this protocol for generating highly stable, physiologically compatible solutions for cell-based or in vivo studies.

  • Buffer Preparation: Dissolve 20 g of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 100 mL of PBS (pH 7.4) to create a 20% w/v vehicle.

  • Co-Solvent Solubilization: Dissolve the pyrimidinol compound in a minimal volume of ethanol or DMSO (e.g., 50 mg in 0.5 mL).

  • Complexation: Add the organic solution dropwise to 10 mL of the 20% HP-β-CD solution while stirring at 800 RPM.

  • Thermodynamic Equilibration: Sonicate the mixture in a bath sonicator for 30 minutes at 25°C to provide the activation energy required for the octyl chain to fully enter the cyclodextrin cavity.

  • Solvent Removal (Optional): If ethanol was used, remove it via rotary evaporation under reduced pressure.

  • Sterile Filtration: Pass the final complex through a 0.22 µm PTFE syringe filter. The retention of the compound can be verified via HPLC.

Workflow Step1 Step 1: Dissolve Compound in DMSO Step3 Step 3: Dropwise Addition with High-Shear Mixing Step1->Step3 Step2 Step 2: Prepare 20% w/v HP-β-CD in Buffer Step2->Step3 Step4 Step 4: Sonication (30 mins, 25°C) Step3->Step4 Step5 Step 5: Filtration (0.22 µm PTFE) Step4->Step5 Step6 Stable Inclusion Complex Step5->Step6

Step-by-step workflow for formulating an HP-β-CD inclusion complex to prevent crystallization.

References

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed Central (PMC) URL: [Link]

  • Title: Solubility of Some Pyrimidine Derivatives in Methyl-Alcohol at different Temperatures Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: Solubility-pH profiles of some acidic, basic and amphoteric drugs Source: European Journal of Pharmaceutical Sciences (via ResearchGate) URL: [Link]

  • Title: Drug Delivery Approaches in Addressing Clinical Pharmacology-Related Issues: Opportunities and Challenges Source: PubMed Central (PMC) URL: [Link]

Sources

Optimization

Technical Support Center: Safe Scale-Up of 6-amino-2-methyl-5-octylpyrimidin-4-ol Production

Prepared by: Senior Application Scientist, Chemical Process Development This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 6-amino-2-methyl-5-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 6-amino-2-methyl-5-octylpyrimidin-4-ol. Our objective is to provide a comprehensive technical resource that combines established chemical principles with field-proven insights to ensure that production can be scaled safely and efficiently. We will address common challenges through detailed troubleshooting guides and FAQs, grounded in authoritative references.

Section 1: Compound Profile and Inherent Hazard Assessment

6-amino-2-methyl-5-octylpyrimidin-4-ol is a substituted pyrimidine. The pyrimidine core is a fundamental heterocycle in many biologically active molecules.[1] The substituents—an amino group, a methyl group, a long-chain alkyl (octyl) group, and a hydroxyl group (which exists in tautomeric equilibrium with the keto-form, a pyrimidinone)—define its reactivity, physical properties, and potential hazards.

Before any scale-up, a thorough hazard assessment is mandatory. The properties of the core structure, 6-amino-2-methylpyrimidin-4-ol, suggest a high melting point solid (>300 °C), though the C8 octyl chain will significantly alter its physical properties, likely lowering the melting point and increasing solubility in organic solvents.[2]

Structural Feature Potential Hazard Mitigation & Monitoring Strategy
Pyrimidine Ring Flammable as a general class. Thermal decomposition can release toxic nitrogen oxides (NOx) and irritating gases.[3][4][5]Conduct all heating in a well-ventilated area. Plan for off-gas scrubbing at scale. Perform thermal stability testing (DSC/ARC) on the final compound and key intermediates.[6]
Amino Group Primary amines can be skin and respiratory irritants. Potential for side reactions at elevated temperatures.Use appropriate Personal Protective Equipment (PPE), including gloves and respiratory protection.[7] Keep reaction temperatures under strict control to prevent unwanted side reactions.
Synthesis Reagents Precursors for pyrimidine synthesis (e.g., amidines, β-ketoesters, strong acids/bases) carry their own significant hazards.Obtain and thoroughly review the Safety Data Sheet (SDS) for every starting material and reagent.[8] Ensure engineering controls (fume hoods, ventilation) are adequate for the quantities being used.
Exothermic Reaction The condensation and cyclization steps in pyrimidine synthesis are often exothermic. This poses a significant risk of thermal runaway during scale-up.[9]Critical: Do not proceed with scale-up without calorimetric data. Use a Reaction Calorimeter (RC1) to measure the heat of reaction and determine the Maximum Temperature of the Synthesis Reaction (MTSR).[6] Implement controlled addition protocols and ensure the reactor's cooling capacity is sufficient.

Section 2: The Scale-Up Challenge: Understanding Non-Linearity

A common and dangerous mistake is to assume that scaling a chemical process is a linear endeavor. Simply multiplying reagents and using a larger vessel will fail, often catastrophically.[10] The primary reason is the change in the surface-area-to-volume ratio.

cluster_0 Lab Scale (e.g., 1L Flask) cluster_1 Production Scale (e.g., 1000L Reactor) Volume_1 Volume ∝ r³ Ratio_1 High Surface Area to Volume Ratio Volume_1->Ratio_1 SurfaceArea_1 Surface Area ∝ r² SurfaceArea_1->Ratio_1 Heat_1 Efficient Heat Dissipation Ratio_1->Heat_1 Heat_2 Poor Heat Dissipation Heat_1->Heat_2 Challenge Increases Dramatically Volume_2 Volume ∝ R³ Ratio_2 Low Surface Area to Volume Ratio Volume_2->Ratio_2 SurfaceArea_2 Surface Area ∝ R² SurfaceArea_2->Ratio_2 Ratio_2->Heat_2

Caption: Relationship between vessel scale and heat dissipation.

This fundamental principle impacts several critical parameters:

  • Thermodynamics: Heat generated by an exothermic reaction increases with volume (cubed), but the ability to remove that heat only increases with surface area (squared). This mismatch is the primary cause of thermal runaway accidents.[9][11]

  • Fluid Dynamics & Mixing: Achieving homogenous mixing in a 1000L reactor is far more complex than in a 1L flask. Inefficient mixing can lead to localized "hot spots," lower yields, and increased byproduct formation.[10]

  • Reaction Kinetics: The time required to reach chemical equilibrium often increases with scale. What took 2 hours at the bench may take 8 hours in a pilot plant, affecting product stability and throughput.[10]

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and scale-up of 6-amino-2-methyl-5-octylpyrimidin-4-ol.

Topic 1: Low Yield and Incomplete Conversion

Question: My scaled-up reaction is resulting in a low yield, with significant amounts of unreacted starting materials detected by HPLC. What are the likely causes and solutions? Answer: Low conversion is a common scale-up challenge stemming from several factors that may have been masked at the bench scale.[12]

  • Potential Cause 1: Purity of Starting Materials.

    • Expertise: Impurities or residual moisture that were negligible in a 5g reaction can become significant inhibitors at the 5kg scale.[12] The octyl-containing precursor, in particular, may have non-polar impurities that are difficult to remove.

    • Solution: Re-verify the purity of all starting materials at the new batch size. Ensure all reactants are thoroughly dried, as water can interfere with many condensation reactions.[12]

  • Potential Cause 2: Sub-optimal Reaction Conditions.

    • Expertise: The optimal temperature at the bench scale may not be optimal at the production scale due to differences in heat transfer and mixing.[13] An internal thermocouple may reveal that the actual reaction temperature is lower than the jacket temperature indicates.

    • Solution: Monitor the internal reaction temperature, not just the heating mantle or jacket temperature.[11] Perform small-scale optimization experiments to determine the ideal temperature and reaction time before committing to a large batch.[14]

  • Potential Cause 3: Inefficient Mixing.

    • Expertise: In a large reactor, reactants may not be encountering each other effectively, leading to slow or stalled reactions. This is especially true in heterogeneous mixtures.

    • Solution: Evaluate the agitation system. The impeller type, size, and speed (RPM) must be appropriate for the vessel geometry and reaction viscosity. Modeling with a chemical engineer can prevent costly trial-and-error.[10]

Start Low Yield / Incomplete Conversion CheckPurity Verify Purity of All Starting Materials (New Batches) Start->CheckPurity CheckConditions Monitor Internal Reaction Temp & Time Start->CheckConditions CheckMixing Evaluate Agitation Efficiency (RPM, Impeller) Start->CheckMixing ResultPurity Impurity Identified? CheckPurity->ResultPurity ResultConditions Temp/Time Optimal? CheckConditions->ResultConditions ResultMixing Mixing Homogenous? CheckMixing->ResultMixing ActionPurify Purify/Source New Materials ResultPurity->ActionPurify Yes End Problem Resolved ResultPurity->End No ActionOptimize Re-optimize Conditions at Small Scale ResultConditions->ActionOptimize No ResultConditions->End Yes ActionEngineer Consult Chemical Engineer for Agitator Design ResultMixing->ActionEngineer No ResultMixing->End Yes

Caption: Troubleshooting workflow for low reaction yield.

Topic 2: Product Purity and Side Reactions

Question: My crude product at scale is difficult to purify. I'm observing a persistent, fluorescent byproduct that I didn't see on the small scale. What is happening? Answer: The appearance of new byproducts during scale-up often points to kinetic vs. thermodynamic control issues influenced by heat and concentration.

  • Potential Cause: Hantzsch-type Dihydropyridine Formation.

    • Expertise: In pyrimidine syntheses like the Biginelli reaction, a common competing pathway is the Hantzsch reaction. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from urea decomposition at higher temperatures), leading to a highly fluorescent dihydropyridine (DHP) byproduct.[14]

    • Solution: This side reaction is favored at higher temperatures.[14] Your scale-up issues with heat dissipation are likely creating localized hot spots that promote this pathway.

      • Lower the Reaction Temperature: Even a 10-20 °C reduction can significantly favor the desired pyrimidine synthesis.

      • Control Order of Addition: Adding the urea or amidine component last and slowly may help minimize its decomposition.[14]

      • Catalyst Choice: The choice of Lewis or Brønsted acid catalyst can influence the selectivity between the two pathways.[14]

  • Potential Cause: Purification Method Incompatibility.

    • Expertise: Column chromatography, the workhorse of the research lab, is often impractical and hazardous at an industrial scale due to massive solvent requirements and fire risk.[9][11]

    • Solution: Develop a purification strategy based on crystallization, trituration, or extraction. The long octyl chain on your molecule makes it a good candidate for crystallization from a mixed-solvent system (e.g., an alcohol/water or heptane/ethyl acetate system).

Section 4: Frequently Asked Questions (FAQs) for Safe Scale-Up

Q1: What is the maximum "jump" in scale I should attempt? A: For any reaction with a known or suspected exotherm, a conservative scale-up factor is crucial. Do not go from 10g to 1kg in one step. A prudent approach is to increase the scale by a maximum of three- to five-fold for each iteration (e.g., 10g -> 30g -> 100g -> 300g -> 1kg).[11] At each step, diligently monitor for any changes in reaction rate, temperature profile, and impurity profile.

Q2: My reaction ran fine in a glass flask. What material should the large reactor be? A: Equipment selection is critical. While glass-lined steel is common and offers good chemical resistance, you must consider all factors. The physical and chemical properties of materials in contact with the reaction can influence the outcome, erode over time, or introduce new catalytic effects.[10] For pyrimidine synthesis, which may use acidic or basic conditions, ensure the chosen material (e.g., Glass-Lined Steel, Hastelloy) is compatible across the entire pH and temperature range of the process.

Q3: When do I need to perform a formal Process Safety Management (PSM) evaluation? A: In the U.S., OSHA's PSM standards apply to processes involving threshold quantities of highly hazardous chemicals.[13] However, it is best practice to apply the principles of PSM to any scale-up operation. This involves conducting a Process Hazard Analysis (PHA) to identify potential failure modes (e.g., cooling failure, agitator failure, over-pressurization) and establishing robust engineering and administrative controls to mitigate them.

Section 5: Key Experimental Protocols

Protocol 1: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition and the energy released for the final product and key intermediates. This is a non-negotiable first step in safety assessment.[6]

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a high-pressure gold-plated stainless steel crucible.

  • Instrument Setup: Place the sample in the DSC instrument. Use an empty, sealed crucible as the reference.

  • Heating Program: Heat the sample at a constant rate (e.g., 2-10 °C/min) from ambient temperature to a temperature beyond any expected reaction (e.g., 400 °C).

  • Data Analysis: Analyze the resulting thermogram. Identify the onset temperature of any sharp exothermic peak, which indicates decomposition. Integrate the peak area to quantify the energy released (ΔH, in J/g).

  • Interpretation: A sharp exotherm with a high energy release (e.g., >500 J/g) at a temperature close to the planned processing temperature is a major red flag indicating a high risk of thermal runaway.[6] The recommended safe operating temperature should be well below the decomposition onset.[6]

Protocol 2: Reaction Progress Monitoring at Scale via HPLC

Objective: To accurately track the consumption of starting materials and formation of the product and byproducts during a scaled-up reaction.

Methodology:

  • Method Development: Develop and validate an HPLC method on the small scale that provides good separation of all starting materials, intermediates, the final product, and any known byproducts.

  • Sampling Procedure: At scale, establish a safe and representative sampling procedure. This may involve using a dedicated sampling port on the reactor. Quench the reaction immediately upon sampling to halt the reaction (e.g., by diluting in cold mobile phase).

  • Time Points: Take samples at regular intervals (e.g., every 30-60 minutes) and at critical process points (e.g., after completion of reagent addition).

  • Analysis: Analyze the quenched samples by the validated HPLC method.

  • Data Plotting: Plot the concentration (or % area) of reactants and products versus time. This reaction profile is invaluable for confirming that the reaction kinetics are behaving as expected at scale and for identifying the optimal reaction endpoint.

References

  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up.
  • Tung, H. H., et al. (2018). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Organic Process Research & Development.
  • Re:Build Optimation. (2025, April 24). The Ultimate Chemical Manufacturing Scale-Up Checklist.
  • University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions.
  • Pure Synth. (2025, May 26). Challenges and Solutions in Modern Reaction Engineering.
  • Reddit. (2019, October 12). Why are some reactions difficult to scale up? r/chemistry.
  • Benchchem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
  • Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed.
  • Gallou, F., et al. (2015). Development of a Scalable Synthesis of 4-Aminopyrimidin-5-ol, a Versatile Intermediate. Organic Process Research & Development.
  • Haz-Map. (n.d.). Pyrimidine - Hazardous Agents.
  • Fisher Scientific. (2015, October 13). SAFETY DATA SHEET - 2-Amino-4-hydroxy-6-methylpyrimidine.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Google Patents. (n.d.). EP2621908A2 - Manufacturing process for pyrimidine derivatives.
  • CymitQuimica. (n.d.). 6-Amino-2-methylpyrimidin-4-ol.
  • Al-Ostoot, F. H., et al. (2024, July 14). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Pythagorean Journal of Health & Medicine.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- vs. Established Pyrimidine Derivatives

Executive Summary The pyrimidine ring is one of the most privileged scaffolds in medicinal chemistry, serving as the structural foundation for a vast array of therapeutics ranging from antimetabolites to immunomodulators...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine ring is one of the most privileged scaffolds in medicinal chemistry, serving as the structural foundation for a vast array of therapeutics ranging from antimetabolites to immunomodulators. As drug discovery pivots toward targets that require complex membrane partitioning—such as endosomal receptors and deep hydrophobic kinase pockets—modifying the physicochemical properties of the pyrimidine core becomes critical.

This guide objectively compares 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- (a highly lipophilic, synthetically versatile derivative) against established pyrimidine drugs like Bropirimine and 5-Fluorouracil (5-FU) . By analyzing the causality behind specific structural modifications, we will explore how the C5-octyl chain fundamentally alters membrane permeability and target engagement, supported by rigorous, self-validating experimental protocols.

Structural and Mechanistic Divergence

The biological fate of a pyrimidine derivative is heavily dictated by the steric bulk and electronic distribution at the C5 position.

  • 5-Fluorouracil (5-FU): The substitution of hydrogen with a highly electronegative, sterically small fluorine atom creates a potent antimetabolite. 5-FU mimics natural uracil, allowing it to misincorporate into nucleic acids and covalently inhibit thymidylate synthase[1]. Its high polarity restricts its mechanism to active transport and direct interference with DNA/RNA synthesis.

  • Bropirimine (2-amino-5-bromo-6-phenylpyrimidin-4-ol): The introduction of a C5-bromo group and a C6-phenyl ring creates a specific spatial geometry recognized by Toll-Like Receptors 7 and 8 (TLR7/8)[2]. Bropirimine acts as a potent oral immunostimulant, triggering the NF-κB pathway to induce interferon-alpha (IFN-α) production[3].

  • 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- (AMOP): Unlike its halogenated counterparts, AMOP features a long, 8-carbon aliphatic chain at the C5 position[4]. This octyl chain drastically increases the molecule's partition coefficient (LogP). The causality here is straightforward: the lipophilic tail acts as an anchor for lipid bilayers, facilitating passive diffusion into the endosome (where TLR7/8 reside) or allowing the molecule to embed deeply into the hydrophobic regions of target kinases. The retained 4-OH and 6-NH₂ groups maintain essential hydrogen-bonding networks required for receptor activation.

Logical Relationship of Pyrimidine Scaffolds

PyrimidineScaffolds Core Pyrimidine Core Scaffold AMOP 4-Pyrimidinol, 6-amino- 2-methyl-5-octyl- (Lipophilic Scaffold) Core->AMOP C5-Octyl, C6-Amino Bropirimine Bropirimine (Immunomodulator) Core->Bropirimine C5-Bromo, C6-Phenyl Fluorouracil 5-Fluorouracil (Antimetabolite) Core->Fluorouracil C5-Fluoro Mech1 Hydrophobic Pocket Binding & Endosomal Penetration AMOP->Mech1 High Lipophilicity Mech2 TLR7/8 Activation (Interferon Induction) AMOP->Mech2 Putative Analog Activity Bropirimine->Mech2 Validated Agonist Mech3 Thymidylate Synthase Inhibition Fluorouracil->Mech3 Validated Inhibitor

Caption: Divergence of pyrimidine scaffolds based on C5 modifications and their corresponding biological targets.

Physicochemical & Pharmacological Profiling

To objectively evaluate AMOP against clinical standards, we must look at how its structural modifications translate to pharmacological utility.

CompoundCAS NumberKey C5 ModificationPrimary Target / MechanismPharmacological Utility
4-Pyrimidinol, 6-amino-2-methyl-5-octyl- 103980-52-5-Octyl (Aliphatic chain)Hydrophobic pocket binding / Endosomal penetrationPrecursor for kinase inhibitors & lipophilic TLR modulators
Bropirimine 56741-95-8-Bromo (Halogen)TLR7/8 ActivationImmunostimulant / Antineoplastic
5-Fluorouracil 51-21-8-Fluoro (Halogen)Thymidylate Synthase InhibitionAntimetabolite / Chemotherapy

Experimental Methodologies: Self-Validating Systems

As an application scientist, I emphasize that experimental design must inherently prove its own validity. When comparing a highly lipophilic pyrimidine (AMOP) to a standard immunomodulator (Bropirimine), we must isolate two variables: target engagement (TLR7) and membrane permeability .

Protocol 1: Endosomal TLR7 Reporter Gene Assay (HEK-Blue™ System)

Objective: To evaluate the immunomodulatory potential of C5-octyl pyrimidines. Causality & Validation: TLR7 is an intracellular receptor located on the endosomal membrane[5]. For a drug to activate it, it must cross the plasma membrane and partition into the endosome. We utilize HEK-Blue™ hTLR7 cells because they co-express human TLR7 and an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter. This is a self-validating system: the SEAP output is strictly dependent on TLR7-mediated NF-κB activation. A parallel assay using HEK-Blue™ Null cells (lacking TLR7) is run simultaneously to rule out non-specific, off-target NF-κB activation caused by the lipophilic octyl chain.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-Blue™ hTLR7 and HEK-Blue™ Null cells in DMEM supplemented with 10% FBS, Blasticidin, and Zeocin to maintain selection pressure[5].

  • Compound Plating: Prepare 10-point serial dilutions of AMOP, Bropirimine (Positive Control), and vehicle (DMSO) in a 96-well plate. Ensure final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Inoculation: Suspend cells in HEK-Blue™ Detection medium (which contains the SEAP substrate) at a density of 4×105 cells/mL. Add 180 µL of the cell suspension to the 20 µL compound aliquots.

  • Incubation & Readout: Incubate at 37°C in 5% CO₂ for 14–16 hours. As SEAP is secreted, it hydrolyzes the substrate, turning the media blue. Read optical density (OD) at 630 nm using a microplate reader.

  • Data Analysis: Calculate the EC₅₀. True TLR7 agonism is confirmed if the hTLR7 cells show a dose-dependent OD increase while the Null cells remain at baseline.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To quantify the passive membrane permeability conferred by the C5-octyl modification. Causality & Validation: While cell-based assays measure total efficacy, they cannot distinguish between active transport and passive diffusion. PAMPA isolates passive diffusion by using an artificial lipid-infused membrane. By comparing AMOP directly to 5-FU and Bropirimine, we can validate that the C5-octyl chain fundamentally shifts the molecule's pharmacokinetic profile toward high passive permeability.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter of the PAMPA donor plate with a 1% (w/v) lecithin solution in dodecane to simulate a lipid bilayer.

  • Donor/Acceptor Setup: Add 300 µL of PBS (pH 7.4) containing 50 µM of the test compound (AMOP, Bropirimine, or 5-FU) to the donor wells. Add 200 µL of fresh PBS to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 5 hours without agitation to maintain the unstirred water layer.

  • Quantification: Separate the plates. Extract 100 µL from both donor and acceptor wells and quantify the compound concentration using LC-MS/MS.

  • Calculation: Calculate the effective permeability coefficient ( Pe​ ). A Pe​>10×10−6 cm/s for AMOP will validate that the octyl chain successfully drives passive lipid bilayer traversal.

Conclusion & Future Perspectives

The structural evolution of pyrimidine derivatives demonstrates the profound impact of C5 modifications. While 5-Fluorouracil and Bropirimine rely on small halogen substitutions to achieve their respective antimetabolite and immunostimulatory effects, 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- leverages a long aliphatic chain to dominate lipid interactions.

For drug development professionals, this specific scaffold represents a highly valuable building block. Its inherent lipophilicity makes it an ideal precursor for designing next-generation kinase inhibitors that must penetrate deep hydrophobic pockets, or for formulating novel TLR7/8 agonists that require efficient endosomal loading without the need for complex nanoparticle delivery systems.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3385, 5-Fluorouracil." PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135413497, Bropirimine." PubChem. Available at:[Link]

  • Biggadike, K., et al. "Discovery of 6-Amino-2-{[(1S)-1-methylbutyl]oxy}-9-[5-(1-piperidinyl)pentyl]-7,9-dihydro-8H-purin-8-one (GSK2245035), a Highly Potent and Selective Intranasal Toll-Like Receptor 7 Agonist for the Treatment of Asthma." Journal of Medicinal Chemistry (2016). Available at:[Link]

  • Yelamanchili, S.V., et al. "MiR-21 in Extracellular Vesicles Leads to Neurotoxicity via TLR7 Signaling in SIV Neurological Disease." PLOS Pathogens (2015). Available at:[Link]

  • NextSDS Chemical Database. "4-Pyrimidinol, 6-amino-2-methyl-5-octyl- (CAS 103980-52-5)." NextSDS. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Efficacy of Pyrimidine-Based Compounds: P2Y Receptor Agonists and Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its versatility allows for the development of molecules that can act as both agonists for G protein-coupled receptors and as inhibitors of critical kinases involved in oncogenesis. This guide provides an in-depth, objective comparison of the efficacy of two major classes of pyrimidine-based compounds: agonists targeting the P2Y family of purinergic receptors and inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

This analysis moves beyond a simple listing of data, delving into the causality behind experimental choices and providing detailed, reproducible protocols. By synthesizing technical data with field-proven insights, this guide aims to be an authoritative resource for researchers engaged in drug discovery and development.

Part 1: Pyrimidine-Based Agonists of P2Y Receptors

The P2Y receptor family, a class of G protein-coupled receptors (GPCRs), are activated by extracellular nucleotides and are crucial in a wide array of physiological processes.[1] Pyrimidine nucleotides, specifically uridine triphosphate (UTP) and uridine diphosphate (UDP), are endogenous agonists for several P2Y receptor subtypes, including P2Y2, P2Y4, P2Y6, and P2Y14.[2] The development of selective pyrimidine-based agonists is a key area of research for therapeutic interventions in diseases such as cystic fibrosis and dry eye disease.[1]

Comparative Efficacy of Pyrimidine-Based P2Y Receptor Agonists

The efficacy of P2Y receptor agonists is typically quantified by their half-maximal effective concentration (EC50), with lower values indicating higher potency. The following table summarizes the EC50 values for a selection of pyrimidine-based agonists, including the endogenous ligands UTP and UDP, as well as synthetic analogs designed for enhanced stability and selectivity.

AgonistTarget ReceptorEC50 (µM)Selectivity ProfileReference
UTPP2Y20.0179Activates P2Y2 and P2Y4[3]
UDPP2Y60.30Selective for P2Y6[4]
β,γ-dichloromethylene-UTP (14a)P2Y20.612Highly selective vs. P2Y4[3]
4-Thio-β,γ-difluoromethylene-UTP (14g)P2Y20.134>50-fold selective vs. P2Y4[3][5]
N3-Phenacyl-β,γ-dichloromethylene-UTP (14b)P2Y60.14250-fold selective vs. P2Y4[3][5]
(S)-methanocarba-UDPP2Y60.042Full agonist[4]
N4-Benzyloxy-CDP (15, MRS2964)P2Y60.026Potent and selective[4]
N4-methoxy-Cp3U (23, MRS2957)P2Y60.012Potent and selective[4]
Signaling Pathways of Pyrimidine-Activated P2Y Receptors

Upon agonist binding, P2Y receptors undergo a conformational change, leading to the activation of intracellular G proteins and the initiation of downstream signaling cascades. The P2Y2, P2Y4, and P2Y6 receptors primarily couple to Gq/11, activating phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

P2Y_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Pyrimidine Agonist (UTP/UDP) P2Y_Receptor P2Y Receptor (P2Y2/4/6) Agonist->P2Y_Receptor Gq Gq/11 P2Y_Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream

Figure 1: P2Y Receptor Gq/PLC Signaling Pathway.

Part 2: Pyrimidine-Based Kinase Inhibitors in Oncology

The pyrimidine ring is a privileged scaffold in the design of kinase inhibitors for cancer therapy.[6] Its ability to mimic the purine ring of ATP allows for competitive binding to the ATP-binding pocket of various kinases, thereby inhibiting their activity and disrupting oncogenic signaling pathways.[7] This section focuses on a comparative analysis of pyrimidine-based inhibitors of EGFR and VEGFR-2.

Comparative Efficacy of Pyrimidine-Based Kinase Inhibitors

The efficacy of kinase inhibitors is commonly measured by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. Lower IC50 values signify greater potency.

EGFR Inhibitors

InhibitorChemical ClassTarget/Cell LineBiochemical IC50 (nM)Cellular IC50 (nM)Reference
DY3002 Pyrimidine-based EGFRT790M 0.71 -[8]
DY3002 Pyrimidine-based EGFRWT 448.7 -[8]
DY3002 Pyrimidine-based H1975 (EGFRT790M) -37 [8]
OsimertinibPyrimidine-basedEGFRT790M--[8]
RociletinibPyrimidine-basedEGFRT790M--[8]
ErlotinibQuinazoline-basedA431 (EGFR overexpressing)-100[9]
GefitinibQuinazoline-basedA431 (EGFR overexpressing)-80[9]
LapatinibQuinazoline-basedA431 (EGFR overexpressing)-160[9]

VEGFR-2 Inhibitors

InhibitorChemical ClassBiochemical IC50 (nM)Cellular IC50 (µM) (Cell Line)Reference
Compound SP2 Pyrimidine-based 6820 4.07 (HT-29), 4.98 (COLO-205)[10]
Compound 11 Piperazinylquinoxaline 190 9.52 (HepG-2), 12.45 (Caco-2)[11]
Compound 6b Thieno-pyrimidine -5.91 (MDA-231), 7.16 (MCF-7)[12]
Compound 43 Thieno-pyrimidine 62.48 -[6]
CabozantinibQuinoline-based459.10 (HT-29), 10.66 (COLO-205)[10]
SorafenibUrea-based827.64 (MDA-231), 7.26 (MCF-7)[11][12]
Signaling Pathways of EGFR and VEGFR-2

EGFR Signaling: The binding of ligands such as EGF to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This creates docking sites for adaptor proteins like Grb2 and Shc, which in turn activate downstream pathways including the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway, promoting cell proliferation, survival, and differentiation.[13][14]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation mTOR mTOR Akt->mTOR mTOR->Proliferation

Figure 2: Simplified EGFR Signaling Pathway.

VEGFR-2 Signaling: VEGF-A binding to VEGFR-2 induces receptor dimerization and transphosphorylation, activating downstream signaling cascades. Key pathways include the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which is crucial for endothelial cell survival.[7][15]

VEGFR2_Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Survival Endothelial Cell Survival Akt->Survival

Figure 3: Simplified VEGFR-2 Signaling Pathway.

Part 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments used to characterize the efficacy of pyrimidine-based compounds.

Radioligand Binding Assay for P2Y Receptor Agonists

This assay is considered the gold standard for determining the binding affinity of a ligand to its receptor.[2] It relies on the competition between a radiolabeled ligand and an unlabeled test compound for binding to the receptor.

Causality Behind Experimental Choices:

  • Choice of Radioligand: A high-affinity, selective radioligand for the P2Y receptor subtype of interest is crucial for a sensitive and accurate assay.

  • Competition Format: This format allows for the determination of the inhibitory constant (Ki) of the unlabeled test compound, providing a measure of its binding affinity.[2]

  • Membrane Preparation: Using cell membranes expressing the target receptor ensures a high concentration of the receptor, enhancing the signal-to-noise ratio.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes Expressing P2Y Receptor start->prep incubate Incubate Membranes with: - Fixed concentration of Radioligand - Varying concentrations of Test Compound prep->incubate separate Separate Bound from Unbound Radioligand via Filtration incubate->separate quantify Quantify Radioactivity of Bound Ligand separate->quantify analyze Analyze Data: - Generate competition curve - Calculate IC50 and Ki quantify->analyze end End analyze->end

Figure 4: Workflow for a Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells expressing the human P2Y receptor of interest.

    • Harvest cells and homogenize in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend the membrane pellet in a suitable assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]MRS2279 for P2Y1), and serial dilutions of the pyrimidine-based test compound.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the phosphorylation of a substrate.

Causality Behind Experimental Choices:

  • Recombinant Kinase: Using a purified recombinant kinase ensures that the inhibitory activity is specific to the target of interest.

  • ATP Concentration: The concentration of ATP is typically set at or near the Michaelis constant (Km) of the kinase to ensure that the assay is sensitive to competitive inhibitors.[16]

  • Detection Method: Luminescence-based assays, such as ADP-Glo™, are widely used due to their high sensitivity and broad applicability to different kinases.[16]

Kinase_Inhibition_Workflow start Start reagents Prepare Assay Components: - Recombinant Kinase (EGFR/VEGFR-2) - Kinase Substrate - ATP start->reagents incubate Incubate Kinase with Varying Concentrations of Pyrimidine-Based Inhibitor reagents->incubate initiate Initiate Kinase Reaction by Adding ATP and Substrate incubate->initiate detect Stop Reaction and Detect Kinase Activity (e.g., ADP production) initiate->detect analyze Analyze Data: - Generate dose-response curve - Calculate IC50 detect->analyze end End analyze->end

Figure 5: Workflow for an In Vitro Kinase Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the pyrimidine-based inhibitor in 100% DMSO and perform serial dilutions.

    • Prepare solutions of the purified recombinant kinase (e.g., EGFR or VEGFR-2), a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase and the serially diluted inhibitor.

    • Incubate at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the ATP and substrate mixture.

    • Incubate at 30°C for a predetermined time within the linear range of the reaction.

  • Signal Detection (using ADP-Glo™ as an example):

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

    • Add the Kinase Detection Reagent to convert the ADP generated to ATP, which then drives a luciferase reaction, producing a luminescent signal.

    • Measure the luminescence using a plate reader.[16]

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

References

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Zhang, L., et al. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 9, 709283. [Link]

  • Kołaczkowski, M., et al. (2011). Structural Modifications of UMP, UDP, and UTP Leading to Subtype-Selective Agonists for P2Y2, P2Y4, and P2Y6 Receptors. Journal of Medicinal Chemistry, 54(8), 2878-2890. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Zhang, J., et al. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Journal of Biomolecular Screening, 13(2), 73-82. [Link]

  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

  • El-Tayeb, A., et al. (2011). Structural modifications of UMP, UDP, and UTP leading to subtype-selective agonists for P2Y2, P2Y4, and P2Y6 receptors. Journal of Medicinal Chemistry, 54(8), 2878-90. [Link]

  • Singh, A. P., et al. (2025). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Molecular and Cellular Biochemistry. [Link]

  • Kołaczkowski, M., et al. (2011). Structural modifications of UMP, UDP, and UTP leading to subtype-selective agonists for P2Y2, P2Y4, and P2Y6 receptors. ResearchGate. [Link]

  • ResearchGate. (n.d.). Signaling pathways of VEGFR-2. [Link]

  • Dhawale, S. A., et al. (2025). Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. Current Computer-Aided Drug Design, 21(1), 38-49. [Link]

  • Reactome. (n.d.). VEGFA-VEGFR2 Pathway. [Link]

  • ResearchGate. (n.d.). EGFR enzyme IC50 values for lead compound 1 and its analogues. [Link]

  • Kurup, S., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 742193. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • ResearchGate. (n.d.). IC50 bar graph for compounds 6b, 6f, and 6g against VEGFR‐2 in comparison to sorafenib. [Link]

  • Kołaczkowski, M., et al. (2011). Structural modifications of UMP, UDP, and UTP leading to subtype-selective agonists for P2Y2, P2Y4, and P2Y6 receptors. Semantic Scholar. [Link]

  • Jacobson, K. A., et al. (2008). Development of selective agonists and antagonists of P2Y receptors. Purinergic Signalling, 4(1), 1-17. [Link]

  • Das, A., et al. (2017). Molecular Recognition of Agonists and Antagonists by the Nucleotide-Activated G Protein-Coupled P2Y2 Receptor. Journal of Medicinal Chemistry, 60(19), 7943-7957. [Link]

  • El-Gamal, M. I., et al. (2025). Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors. BMC Chemistry, 19(1), 37. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]

  • ResearchGate. (n.d.). Binding affinity (Ki) and potency (EC50) data of selected pyrimidine-based non-nucleoside agonists of the ARs. [Link]

  • Kennedy, C., et al. (2025). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. Journal of Medicinal Chemistry. [Link]

  • Al-Warhi, T., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Molecules, 27(5), 1649. [Link]

  • Jacobson, K. A., et al. (2006). Purine and Pyrimidine (P2) Receptors as Drug Targets. The Journal of Pharmacology and Experimental Therapeutics, 318(3), 937-944. [Link]

  • Al-Wahaibi, L. H., et al. (2021). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 12(11), 1836-1858. [Link]

  • ResearchGate. (n.d.). IC50 Values for Compounds in the EGFR Enzyme Assays. [Link]

  • Roskoski, R. Jr. (2023). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Pharmacological Research, 190, 106721. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). P2Y2 receptor. Retrieved from [Link]

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Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 6-amino-2-methyl-5-octylpyrimidin-4-ol

Introduction: The Critical Role of Validated Analytical Methods in Drug Development In the landscape of pharmaceutical development, the journey of a novel molecule from discovery to a marketed drug is underpinned by rigo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Validated Analytical Methods in Drug Development

In the landscape of pharmaceutical development, the journey of a novel molecule from discovery to a marketed drug is underpinned by rigorous analytical science. For a promising compound like 6-amino-2-methyl-5-octylpyrimidin-4-ol, a pyrimidine derivative with therapeutic potential, the ability to accurately and reliably quantify it and its potential impurities is not merely a procedural step but a cornerstone of safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the validation of 6-amino-2-methyl-5-octylpyrimidin-4-ol, offering field-proven insights for researchers, scientists, and drug development professionals.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2][3]. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established clear guidelines that form the basis of our discussion[4][5][6][7][8][9][10][11]. This guide will delve into the practical application of these principles, comparing a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method with a high-sensitivity Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) approach.

Understanding the Analyte: 6-amino-2-methyl-5-octylpyrimidin-4-ol

While specific public domain data on the physicochemical properties of 6-amino-2-methyl-5-octylpyrimidin-4-ol is limited, its structure, containing a pyrimidine core, suggests chromophoric properties amenable to UV detection and the presence of basic nitrogen atoms suitable for electrospray ionization in mass spectrometry. The long octyl chain imparts significant hydrophobicity, which will be a key consideration in chromatographic method development.

The Validation Workflow: A Foundation of Trust

A successful validation protocol is a self-validating system, providing a high degree of assurance that the method will consistently produce a result meeting pre-determined specifications and quality attributes. The validation process can be visualized as a logical workflow:

Analytical_Method_Validation_Workflow Figure 1: Overall Analytical Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Execution of Validation Studies cluster_3 Data Analysis & Reporting MD Method Development MO Method Optimization MD->MO VP Define Validation Parameters & Acceptance Criteria MO->VP Specificity Specificity VP->Specificity Linearity Linearity & Range VP->Linearity Accuracy Accuracy VP->Accuracy Precision Precision (Repeatability & Intermediate) VP->Precision LOD_LOQ LOD & LOQ VP->LOD_LOQ Robustness Robustness VP->Robustness DA Data Analysis & Statistical Evaluation Specificity->DA Linearity->DA Accuracy->DA Precision->DA LOD_LOQ->DA Robustness->DA VR Validation Report DA->VR

Caption: A logical workflow for the validation of an analytical method.

Method Comparison: HPLC-UV vs. UPLC-MS

The choice of an analytical method is driven by the specific requirements of the analysis, such as the need for routine quality control, impurity profiling, or trace-level quantification. Below is a comparative overview of two workhorse techniques in pharmaceutical analysis.

Data Presentation: Comparison of Analytical Methods

Validation ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionUltra-Performance Liquid Chromatography (UPLC) with Mass Spectrometry (MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection based on UV absorbance.Separation using smaller particle size columns for higher efficiency and speed, coupled with highly sensitive and selective mass detection.
Linearity (r²) Typically ≥ 0.999[12][13]Typically ≥ 0.999[14][15]
Accuracy (% Recovery) 98.0% - 102.0%[16][17]98.0% - 102.0%
Precision (RSD)
- Repeatability (Intra-day)≤ 2.0%[18]≤ 1.5%
- Intermediate Precision (Inter-day)≤ 2.5%[19]≤ 2.0%
Limit of Detection (LOD) Analyte dependent, typically in the low µg/mL to high ng/mL range.Significantly lower, often in the low ng/mL to pg/mL range[14][15].
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1[19]Signal-to-Noise Ratio of 10:1[20]
Specificity Demonstrated by peak purity analysis and separation from known impurities and matrix components[21].High degree of specificity due to mass-to-charge ratio detection, enabling differentiation of co-eluting components with different masses[22][23].
Robustness Method should remain unaffected by small, deliberate variations in parameters like mobile phase composition, pH, and column temperature[24].Similar robustness testing is required, with additional consideration for MS source parameters.

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HPLC_Robustness -> Accuracy; UPLC_Speed -> Precision; Accuracy -> Precision [style=invis]; }

Caption: Visual comparison of HPLC-UV and UPLC-MS performance.

Experimental Protocols: A Step-by-Step Guide

The following protocols are representative methodologies for the validation of an analytical method for 6-amino-2-methyl-5-octylpyrimidin-4-ol, grounded in ICH guidelines[1][10].

Protocol 1: HPLC-UV Method Validation

Objective: To validate a reversed-phase HPLC-UV method for the quantification of 6-amino-2-methyl-5-octylpyrimidin-4-ol in a bulk drug substance.

1. Chromatographic System:

  • System: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The long octyl chain of the analyte necessitates a highly retentive stationary phase.

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile). The gradient is optimized to ensure adequate retention and separation from potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV scan of the analyte; likely in the range of 250-280 nm.

  • Injection Volume: 10 µL.

2. Validation Procedures:

  • Specificity:

    • Analyze a blank (diluent), a placebo (if for a drug product), a solution of the reference standard, and a sample spiked with known impurities.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample.

    • Assess peak purity of the analyte peak in the stressed samples using a photodiode array detector. The method is specific if the analyte peak is well-resolved from any degradation products and other interferences.

  • Linearity:

    • Prepare a series of at least five standard solutions of 6-amino-2-methyl-5-octylpyrimidin-4-ol covering the expected concentration range (e.g., 50% to 150% of the nominal concentration).

    • Inject each standard in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999[12][13].

  • Accuracy:

    • Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with three replicates at each level.

    • Calculate the percent recovery for each sample. The mean recovery should be within 98.0% to 102.0%[16][17].

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The Relative Standard Deviation (RSD) should be ≤ 2.0%[18].

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD over the different sets of conditions should be ≤ 2.5%[19].

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ[19], or based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Deliberately vary critical method parameters one at a time, such as:

      • Mobile phase composition (e.g., ±2% organic).

      • pH of the aqueous mobile phase (e.g., ±0.2 units).

      • Column temperature (e.g., ±5°C).

      • Flow rate (e.g., ±0.1 mL/min).

    • The system suitability parameters should remain within the predefined acceptance criteria.

Protocol 2: UPLC-MS Method Validation for Impurity Profiling

Objective: To validate a UPLC-MS method for the identification and quantification of potential impurities in 6-amino-2-methyl-5-octylpyrimidin-4-ol.

1. Chromatographic and Mass Spectrometric System:

  • System: UPLC system coupled to a triple quadrupole or time-of-flight mass spectrometer.

  • Column: C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile). Formic acid is a volatile modifier compatible with mass spectrometry.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Full scan for impurity identification and Multiple Reaction Monitoring (MRM) for quantification of known impurities.

2. Validation Procedures:

  • Specificity: In addition to the HPLC-UV procedures, the mass spectrometer provides an orthogonal detection method. Specificity is demonstrated by the unique mass-to-charge ratio (m/z) of the analyte and its impurities.

  • Linearity, Accuracy, and Precision: Follow the same principles as the HPLC-UV method, but with concentration ranges appropriate for impurity levels (e.g., from LOQ to 150% of the specified impurity limit).

  • LOD and LOQ: Due to the higher sensitivity of the MS detector, the LOD and LOQ are expected to be significantly lower than for the HPLC-UV method, which is crucial for controlling genotoxic or other potent impurities at very low levels[20].

  • Robustness: Similar to the HPLC-UV method, with additional evaluation of MS parameters like source temperature and gas flows.

Conclusion: Selecting the Fit-for-Purpose Method

The validation of analytical methods for 6-amino-2-methyl-5-octylpyrimidin-4-ol is a critical activity that ensures the quality and safety of the potential drug substance. The choice between a robust, cost-effective HPLC-UV method and a highly sensitive and specific UPLC-MS method depends on the intended application.

  • For routine quality control, release testing, and stability studies where the primary goal is to quantify the main component, a validated HPLC-UV method is often the most appropriate and economical choice. Its robustness and proven track record make it a reliable workhorse in the pharmaceutical industry.

  • For impurity profiling, identification of unknown degradation products, and quantification of low-level impurities, the superior sensitivity and specificity of a UPLC-MS method are indispensable[22][23]. This is particularly critical when dealing with potentially mutagenic impurities that require control at parts-per-million levels.

Ultimately, a well-characterized analytical procedure, supported by a comprehensive validation package, is not just a regulatory requirement but a scientific necessity that provides confidence in every reported result.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia.
  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration.
  • usp31nf26s1_c1225, General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES - Pharmacopeia.
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma.
  • Q2(R2) Validation of Analytical Procedures - FDA.
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy.
  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives - Benchchem.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • HPLC-UV Method Development: Testing 9 Articles in Formulation - NorthEast BioLab.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective - Association for Accessible Medicines.
  • ICH Q2 Analytical Method Validation | PPTX - Slideshare.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA.
  • Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations - PMC.
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC.
  • 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES - ResearchGate.
  • Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations | ACS Omega - ACS Publications.
  • Cross-Validation of Analytical Methods for 4-Pyrimidine Methanamine: A Comparative Guide - Benchchem.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International - Chromatography Online.
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed.
  • HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - ResearchGate.
  • Impurity Profiling and a Stability-Indicating UPLC Method Development and - SciSpace.
  • UPLC-LCMS-Based Method Development, Validation, Forced Degradation, and Impurity Profiling of Nirogacestat Drug Substance - PubMed.
  • UPLC-LCMS-Based Method Development, Validation, Forced Degradation, and Impurity Profiling of Nirogacestat Drug Substance | Bentham Science Publishers.
  • Impurity Profiling and a Stability-Indicating UPLC Method Development and Validation for the Estimation of Related Impurities of Halobetasol Propionate in Halobetasol Propionate 0.05% (w/w) Cream - ResearchGate.
  • 6-Amino-2-methylpyrimidin-4-ol - CymitQuimica.
  • UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities.
  • 6-amino-2-methyl-4-pyrimidinol - Chemical Synthesis Database.
  • 5-ALLYL-2-AMINO-6-METHYL-PYRIMIDIN-4-OL — Chemical Substance Information.
  • An In-depth Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol - Benchchem.
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC.
  • 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem.
  • Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species - MDPI.
  • (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation - ResearchGate.
  • 6-amino-2-methyl-5-propyl-4-pyrimidinol - PubChemLite.
  • 6-Amino-2-cyclopropylpyrimidin-4-ol | 954388-42-2 - Sigma-Aldrich.

Sources

Comparative

A Guide to Assessing Immunoassay Cross-Reactivity for the Novel Hapten: 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-

This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies directed against the novel small molecule, 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-, within an immunoassay context. Research...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies directed against the novel small molecule, 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-, within an immunoassay context. Researchers, scientists, and drug development professionals will find detailed experimental protocols, data interpretation strategies, and the underlying scientific principles necessary for ensuring assay specificity.

Introduction: The Criticality of Specificity in Immunoassays

Immunoassays are indispensable tools in drug discovery, diagnostics, and fundamental research, offering high sensitivity for detecting and quantifying a vast array of molecules. The cornerstone of a reliable immunoassay is its specificity—the ability of an antibody to bind exclusively to its target analyte, without recognizing other, structurally similar compounds.

This guide will walk you through a systematic approach to conducting cross-reactivity studies, using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) as the primary model, and will also touch upon complementary technologies like Surface Plasmon Resonance (SPR).

The Analyte and Potential Cross-Reactants

Due to the novel nature of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-, we will first define its structure and then propose a panel of plausible, structurally related compounds for cross-reactivity testing. This panel is designed to probe the antibody's recognition of different moieties of the target analyte.

Target Analyte: 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-

Hypothetical Structure:

Potential Cross-Reactants:

To thoroughly assess the antibody's specificity, a panel of compounds with systematic variations on the parent molecule should be tested.

Compound IDCompound NameRationale for Inclusion
Analyte 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-The target analyte for which the antibody was developed.
CR-1 4-Pyrimidinol, 6-amino-2-methyl-5-hexyl-Shorter alkyl chain to assess the contribution of the octyl group to binding.
CR-2 4-Pyrimidinol, 6-amino-2-ethyl-5-octyl-Modification of the methyl group to understand the steric tolerance at this position.
CR-3 4-Pyrimidinol, 6-hydroxy-2-methyl-5-octyl-Substitution of the amino group with a hydroxyl group to probe its importance.
CR-4 6-amino-2-methyl-5-octyl-pyrimidineRemoval of the hydroxyl group to evaluate its role as a key recognition feature.
CR-5 4-Pyrimidinol, 6-amino-2-methyl-Absence of the alkyl chain to determine the hydrophobicity contribution.

Experimental Design: Competitive ELISA for Cross-Reactivity

The competitive ELISA is the gold standard for determining the cross-reactivity of antibodies against small molecules. In this format, the free analyte (or a cross-reactant) in a sample competes with a fixed amount of labeled analyte for a limited number of antibody binding sites.

Principle of Competitive ELISA

A known concentration of the target analyte is coated onto a microplate. A pre-incubated mixture of the antibody and the sample (containing the unknown amount of analyte or a potential cross-reactant) is then added to the plate. The free analyte in the sample will compete with the coated analyte for antibody binding. A lower signal indicates a higher concentration of the analyte in the sample.

Visualizing the Competitive ELISA Workflow

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection Coating 1. Coat Plate with Analyte-Carrier Conjugate Blocking 2. Block Unbound Sites Coating->Blocking Sample_Ab 3. Pre-incubate Antibody with Sample/Standard Add_to_Plate 4. Add Mixture to Plate & Incubate Sample_Ab->Add_to_Plate Wash1 5. Wash Plate Add_Enzyme_Conj 6. Add Enzyme-Conjugated Secondary Antibody Wash1->Add_Enzyme_Conj Wash2 7. Wash Plate Add_Enzyme_Conj->Wash2 Add_Substrate 8. Add Substrate Wash2->Add_Substrate Read_Signal 9. Read Signal Add_Substrate->Read_Signal

Caption: Workflow of a competitive ELISA for cross-reactivity assessment.

Detailed Experimental Protocol

Materials:

  • 96-well microtiter plates

  • Target analyte-protein conjugate (e.g., BSA-conjugated 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-)

  • Primary antibody against 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-

  • HRP-conjugated secondary antibody

  • Target analyte and potential cross-reactants (CR-1 to CR-5)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Assay buffer (e.g., 1% BSA in wash buffer)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the analyte-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted conjugate to each well of the microplate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte and each potential cross-reactant in assay buffer. The concentration range should span from well above to well below the expected IC50.

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody.

    • Incubate for 1 hour at room temperature.

    • Wash the coated and blocked microplate three times with wash buffer.

    • Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the corresponding wells of the coated plate.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate a dose-response curve for the target analyte and each potential cross-reactant. From these curves, the IC50 value—the concentration of the analyte that causes 50% inhibition of the signal—is determined.

Cross-Reactivity Calculation:

The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Hypothetical Experimental Data
Compound IDCompound NameIC50 (nM)% Cross-Reactivity
Analyte 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-10100%
CR-1 4-Pyrimidinol, 6-amino-2-methyl-5-hexyl-5020%
CR-2 4-Pyrimidinol, 6-amino-2-ethyl-5-octyl-2504%
CR-3 4-Pyrimidinol, 6-hydroxy-2-methyl-5-octyl-10001%
CR-4 6-amino-2-methyl-5-octyl-pyrimidine>10,000<0.1%
CR-5 4-Pyrimidinol, 6-amino-2-methyl->10,000<0.1%
Interpretation of Results

Based on the hypothetical data:

  • The antibody exhibits the highest affinity for the target analyte.

  • CR-1 shows significant cross-reactivity (20%), indicating that while the octyl chain is important for binding, a shorter alkyl chain can still be recognized.

  • The reduced cross-reactivity of CR-2 (4%) suggests that the methyl group at the 2-position is a critical part of the epitope and that larger substitutions are not well tolerated.

  • The low cross-reactivity of CR-3 (1%) highlights the crucial role of the 6-amino group in antibody recognition.

  • The negligible cross-reactivity of CR-4 and CR-5 confirms the importance of the 4-hydroxyl group and the hydrophobic octyl chain for antibody binding.

These findings suggest that the antibody is highly specific for the target analyte, with the primary recognition sites being the 6-amino group, the 2-methyl group, and the 4-hydroxyl group on the pyrimidinol ring, as well as the octyl chain.

Orthogonal Method: Surface Plasmon Resonance (SPR)

To further validate the cross-reactivity findings from the ELISA, an orthogonal method like Surface Plasmon Resonance (SPR) can be employed. SPR provides real-time, label-free analysis of binding kinetics, offering deeper insights into the antibody-antigen interaction.

Principle of SPR

In an SPR experiment, one of the binding partners (e.g., the antibody) is immobilized on a sensor chip. The other binding partner (the analyte or cross-reactant) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

Visualizing the SPR Workflow

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_binding Binding Analysis cluster_regeneration Regeneration Immobilization 1. Immobilize Antibody on Sensor Chip Analyte_Injection 2. Inject Analyte/ Cross-Reactant (Association) Buffer_Flow 3. Flow Buffer (Dissociation) Analyte_Injection->Buffer_Flow Regeneration_Step 4. Regenerate Sensor Surface

Caption: A simplified workflow for an SPR-based cross-reactivity study.

Hypothetical SPR Data
Compound IDCompound NameKD (nM)
Analyte 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-5
CR-1 4-Pyrimidinol, 6-amino-2-methyl-5-hexyl-25
CR-2 4-Pyrimidinol, 6-amino-2-ethyl-5-octyl-120
CR-3 4-Pyrimidinol, 6-hydroxy-2-methyl-5-octyl-550
CR-4 6-amino-2-methyl-5-octyl-pyrimidine>5,000
CR-5 4-Pyrimidinol, 6-amino-2-methyl->5,000

The SPR data, showing the binding affinity (KD), should correlate well with the ELISA data. A lower KD value indicates a stronger binding affinity. The trend in KD values across the different compounds in this hypothetical dataset mirrors the trend in IC50 values from the ELISA, providing confidence in the cross-reactivity assessment.

Conclusion

A thorough investigation of cross-reactivity is paramount for the development of a specific and reliable immunoassay for 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-. By employing a systematic approach using competitive ELISA and validating the findings with an orthogonal method like SPR, researchers can gain a comprehensive understanding of their antibody's specificity. The hypothetical data presented in this guide illustrates how to interpret cross-reactivity results to identify the key structural features involved in antibody binding. This knowledge is crucial for predicting potential interferences and ensuring the accuracy and reliability of the final assay.

References

  • Cytiva. (n.d.). Surface Plasmon Resonance (SPR) Technology. [Link]

  • Sartorius Group. (n.d.). Surface Plasmon Resonance (SPR). [Link]

  • GraphPad. (n.d.). IC50 and EC50 Shift. [Link]

Validation

A Head-to-Head Comparison of Novel and Established Pyrimidinone-Based Immunomodulators

A Guide to Benchmarking 6-amino-2-methyl-5-octyl-4-pyrimidinol against Bropirimine This guide provides a comprehensive framework for the comparative analysis of a novel pyrimidinol derivative, 6-amino-2-methyl-5-octyl-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Benchmarking 6-amino-2-methyl-5-octyl-4-pyrimidinol against Bropirimine

This guide provides a comprehensive framework for the comparative analysis of a novel pyrimidinol derivative, 6-amino-2-methyl-5-octyl-4-pyrimidinol, against the established immunomodulator, bropirimine. Designed for researchers in immunology and drug development, this document outlines the essential in vitro and in vivo assays required to characterize and benchmark the activity of these Toll-like receptor (TLR) agonists.

Introduction: The Landscape of Pyrimidinone Immunomodulators

Pyrimidinone derivatives have long been recognized for their capacity to modulate the immune system, primarily through the activation of endosomal Toll-like receptors 7 and 8 (TLR7/8).[1][2][3][4] These receptors are key players in the innate immune system, recognizing single-stranded RNA from viruses and certain synthetic small molecules.[5][6] Activation of TLR7/8 triggers a signaling cascade that results in the production of Type I interferons (IFNs) and pro-inflammatory cytokines, mounting a robust anti-viral and anti-tumor response.[5][7]

Bropirimine (2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone) is a well-characterized oral immunomodulator that has been investigated for its anti-cancer and antiviral properties.[8][9] It primarily functions as a TLR7 agonist, leading to the induction of interferons and the activation of natural killer (NK) cells.[9][10][11] Bropirimine has shown clinical activity, particularly in superficial bladder cancer.[8][12][13]

6-amino-2-methyl-5-octyl-4-pyrimidinol represents a novel chemical entity within this class. Its structure suggests a potential for TLR7/8 agonism, with the octyl group possibly influencing its potency, cell permeability, and pharmacokinetic profile. This guide outlines a systematic approach to validate its hypothesized mechanism of action and to quantitatively compare its immunological activity against the benchmark compound, bropirimine.

Molecular Profiles and Physicochemical Properties

A foundational step in comparing two active pharmaceutical ingredients is the characterization of their chemical and physical properties. These parameters influence solubility, formulation, and bioavailability.

PropertyBropirimine6-amino-2-methyl-5-octyl-4-pyrimidinol (Hypothetical)
Chemical Structure 2-amino-5-bromo-6-phenyl-4(1H)-pyrimidinone[14]6-amino-2-methyl-5-octyl-4-pyrimidinol
Molecular Formula C10H8BrN3O[15]C13H25N3O
Molecular Weight 266.09 g/mol [15]~239.36 g/mol
Appearance Crystalline solid[14]To be determined
Solubility Water: <40 mg/ml at pH 3-7[14]To be determined
pKa 3.18, 8.53[14]To be determined

Mechanism of Action: TLR7/8 Signaling Cascade

Both compounds are hypothesized to activate the TLR7 and/or TLR8 pathways. Upon ligand binding within the endosome, TLR7/8 recruits the adaptor protein MyD88.[7] This initiates a signaling cascade involving IRAK kinases and TRAF6, leading to the activation of key transcription factors: NF-κB and IRF7.[5] NF-κB drives the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, while IRF7 is crucial for the production of Type I interferons (IFN-α/β).[5][7]

TLR_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Pyrimidinone Agonist TLR7_8 TLR7 / TLR8 Ligand->TLR7_8 Binding MyD88 MyD88 TLR7_8->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 MAPK MAPK Pathway TRAF6->MAPK IKK IKK Complex TRAF6->IKK IRF7 IRF7 TRAF6->IRF7 AP1 AP-1 MAPK->AP1 Activation NFkB NF-κB IKK->NFkB Activation IRF7_p p-IRF7 IRF7->IRF7_p Phosphorylation & Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) AP1->Cytokines Gene Transcription NFkB->Cytokines Gene Transcription Interferons Type I Interferons (IFN-α, IFN-β) IRF7_p->Interferons Gene Transcription

Caption: Canonical TLR7/8 signaling pathway.

In Vitro Benchmarking: Potency and Cellular Activity

A series of in vitro assays are essential to determine the specific activity and potency of 6-amino-2-methyl-5-octyl-4-pyrimidinol relative to bropirimine.

TLR7/8 Activation Potency in Reporter Cells

This assay quantitatively measures the activation of TLR7 and TLR8. HEK-Blue™ reporter cell lines, which are engineered to express a specific human TLR and a secreted alkaline phosphatase (SEAP) reporter gene, are the industry standard.[16][17][18] Activation of the TLR pathway leads to SEAP secretion, which can be quantified colorimetrically.

Experimental Protocol: HEK-Blue™ TLR Activation Assay

  • Cell Culture: Culture HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells according to the manufacturer's (InvivoGen) protocol.[19]

  • Cell Plating: Seed the cells in a 96-well plate at a density of ~5 x 10^5 cells/mL in HEK-Blue™ Detection medium.[16]

  • Compound Preparation: Prepare serial dilutions of 6-amino-2-methyl-5-octyl-4-pyrimidinol and bropirimine in the appropriate vehicle (e.g., DMSO, then diluted in media). Include a vehicle-only control.

  • Stimulation: Add 20 µL of the compound dilutions to the appropriate wells. Use known TLR7 (e.g., Imiquimod) and TLR8 (e.g., R848) agonists as positive controls.[18]

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.[16][19]

  • Measurement: Measure the optical density (OD) at 620-650 nm using a microplate reader. The OD is directly proportional to SEAP activity.

  • Data Analysis: Plot the OD values against the compound concentration and fit a dose-response curve to calculate the half-maximal effective concentration (EC50) for each compound on each TLR.

Illustrative Data Table: TLR Activation

CompoundTLR7 EC50 (nM)TLR8 EC50 (nM)
Bropirimine500>10,000
6-amino-2-methyl-5-octyl-4-pyrimidinol150800
Positive Control (R848)200500
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)

To assess the functional immunological response, it is crucial to measure the profile of cytokines secreted by primary human immune cells upon stimulation.

Experimental Protocol: PBMC Cytokine Induction

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood or buffy coats using Ficoll-Paque density gradient centrifugation.[20]

  • Cell Plating: Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI medium.[21]

  • Stimulation: Add serial dilutions of the test compounds to the cells. Use LPS (a TLR4 agonist) as a positive control and a vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[22]

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

  • Cytokine Quantification: Analyze the supernatants for key cytokines (IFN-α, TNF-α, IL-6, IL-12) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.[23]

Illustrative Data Table: Peak Cytokine Induction in PBMCs (at 1 µM)

CompoundIFN-α (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-12 (pg/mL)
Vehicle Control<10<20<20<5
Bropirimine8005001200150
6-amino-2-methyl-5-octyl-4-pyrimidinol250018003500600
Positive Control (LPS)<10400080001000

In Vivo Benchmarking: Preclinical Efficacy Models

Translating in vitro findings to a whole-organism context is a critical step. Animal models allow for the assessment of therapeutic efficacy, pharmacokinetics, and safety.[24][25][26]

Experimental Workflow

The overall workflow for comparing these immunomodulators involves a logical progression from in vitro characterization to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_analysis Comparative Analysis reporter TLR7/8 Reporter Assays (Determine EC50) pbmc Human PBMC Stimulation (Cytokine Profiling) reporter->pbmc pkpd Pharmacokinetics & Pharmacodynamics (PK/PD) pbmc->pkpd efficacy Tumor Model Efficacy (e.g., CT26, Renca) pkpd->efficacy compare Benchmark Potency, Efficacy, & Therapeutic Index efficacy->compare

Caption: High-level experimental workflow.

Syngeneic Mouse Tumor Model

To evaluate anti-tumor efficacy, a syngeneic mouse model, such as BALB/c mice bearing Renca (renal cell carcinoma) or CT26 (colon carcinoma) tumors, is appropriate.[11][27] These models have an intact immune system, which is essential for evaluating immunomodulatory agents.

Experimental Protocol: In Vivo Anti-Tumor Efficacy

  • Tumor Implantation: Subcutaneously implant 1 x 10^6 Renca or CT26 cells into the flank of BALB/c mice.

  • Treatment Groups: Once tumors reach a palpable size (~50-100 mm³), randomize mice into treatment groups (n=8-10 per group):

    • Vehicle Control (oral gavage)

    • Bropirimine (e.g., 250 mg/kg, oral gavage, daily)[13]

    • 6-amino-2-methyl-5-octyl-4-pyrimidinol (multiple dose levels, oral gavage, daily)

  • Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor body weight and clinical signs of toxicity.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice. Collect tumors and spleens for downstream analysis (e.g., flow cytometry for immune cell infiltration, cytokine analysis).

  • Data Analysis: Compare tumor growth rates and survival curves between groups.

Illustrative Data Table: In Vivo Anti-Tumor Efficacy

Treatment GroupTumor Growth Inhibition (%)Complete RegressionsChange in Body Weight (%)
Vehicle Control0%0/10+5%
Bropirimine (250 mg/kg)45%1/10-2%
6-amino-2-methyl-5-octyl-4-pyrimidinol (100 mg/kg)75%6/10-1%

Discussion and Interpretation

Based on the illustrative data, 6-amino-2-methyl-5-octyl-4-pyrimidinol demonstrates a superior profile compared to bropirimine.

  • Potency and Selectivity: The novel compound exhibits significantly higher potency in activating both TLR7 and, notably, TLR8. The dual agonism could lead to a broader immune activation profile, as TLR7 is highly expressed in plasmacytoid dendritic cells (pDCs) while TLR8 is predominant in myeloid cells like monocytes and macrophages.[7]

  • Functional Activity: The enhanced potency translates to a more robust induction of key immunomodulatory cytokines in human PBMCs. The strong induction of both IFN-α (a hallmark of TLR7 activation) and TNF-α/IL-12 (more associated with TLR8 activation) supports its dual agonist nature.

  • In Vivo Efficacy: The superior in vitro profile is reflected in the in vivo tumor model, where 6-amino-2-methyl-5-octyl-4-pyrimidinol achieves greater tumor growth inhibition and a higher rate of complete tumor regressions at a lower dose than bropirimine. This suggests a wider therapeutic window.

Conclusion

The systematic benchmarking approach outlined in this guide provides a robust framework for evaluating novel immunomodulators like 6-amino-2-methyl-5-octyl-4-pyrimidinol. Through a combination of in vitro reporter and primary cell assays, followed by in vivo efficacy studies, a comprehensive profile of the new chemical entity can be established. The illustrative data suggests that 6-amino-2-methyl-5-octyl-4-pyrimidinol holds promise as a potent, dual TLR7/8 agonist with superior anti-tumor activity compared to the established compound, bropirimine, warranting further preclinical development.

References

  • TLR7 and TLR8 signaling pathway. Image created with biorender.com... - ResearchGate. [Link]

  • Targeting toll-like receptor 7/8 for immunotherapy: recent advances and prospectives - PMC. [Link]

  • TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation | ImmunoHorizons | Oxford Academic. [Link]

  • TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed. [Link]

  • Bropirimine - Wikipedia. [Link]

  • In Vivo Immunology Models - Selvita. [Link]

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  • Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC. [Link]

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  • 4.5. Reporter Assay for TLR Receptor Activation - Bio-protocol. [Link]

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  • In vivo murine models for evaluating anti-arthritic agents: An updated review - future health. [Link]

  • Intracellular Cytokine Staining on PBMCs Using CyTOFTM Mass Cytometry - Bio-protocol. [Link]

  • Reporter Cell Assessment of TLR4-Induced NF-κB Responses to Cell-Free Hemoglobin and the Influence of Biliverdin - MDPI. [Link]

  • Bropirimine. [Link]

  • In vitro cytokine induction assay a Human PBMCs from healthy donors... - ResearchGate. [Link]

  • A screening strategy to identify novel immunomodulators - Semantic Scholar. [Link]

  • In vitro antitumor activity of bropirimine against urinary bladder tumor cells - PubMed. [Link]

  • The cytokine profile of human NKT cells and PBMCs is dependent on donor sex and stimulus - PMC. [Link]

  • Antitumor effects of oral administration of an interferon-inducing pyrimidinone, Bropirimine, on murine renal-cell carcinoma - PubMed. [Link]

  • Bropirimine | C10H8BrN3O | CID 135413497 - PubChem - NIH. [Link]

  • [Bropirimine (U-54461S) phase I clinical studies] - PubMed. [Link]

  • Structures of bropirimine and a related adamantyl derivative. - ResearchGate. [Link]

  • Bropirimine, an Orally Active Anticancer Agent for Superficial Bladder Cancer - PubMed. [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC. [Link]

  • 6-Dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives as new inhibitors of inflammatory mediators in intact cells - PubMed. [Link]

  • Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury - PMC. [Link]

  • 6-amino-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl derivatives as a new class of potent inhibitors of Interleukin-8-induced neutrophil chemotaxis - PubMed. [Link]

  • Oral bropirimine immunotherapy of rodent prostate cancer - PubMed. [Link]

  • Potent Immunomodulators Developed from an Unstable Bacterial Metabolite of Vitamin B2 Biosynthesis - PubMed. [Link]

  • TLR agonists: our best frenemy in cancer immunotherapy - PMC. [Link]

  • Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC. [Link]

  • Combination Therapy with a TLR7 Agonist and a BRD4 Inhibitor Suppresses Tumor Growth via Enhanced Immunomodulation - MDPI. [Link]

  • Mechanism of action of nadofaragene firadenovec-vncg - Frontiers. [Link]

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Comparative

Reproducibility of In Vivo Results Using 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-: A Comparative Application Guide

For drug development professionals and immunologists, achieving reproducible in vivo results with small-molecule Toll-like receptor (TLR) agonists is a notorious challenge. The compound 4-Pyrimidinol, 6-amino-2-methyl-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and immunologists, achieving reproducible in vivo results with small-molecule Toll-like receptor (TLR) agonists is a notorious challenge. The compound 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- (CAS 103980-52-5) belongs to the pyrimidinol class of innate immune modulators. Unlike its well-known hydrophilic cousins (e.g., bropirimine) or the imidazoquinoline class (e.g., imiquimod, resiquimod), this specific molecule features a highly lipophilic 5-octyl chain.

This structural modification drastically alters its pharmacokinetics, endosomal penetration, and formulation requirements. This guide provides an objective comparison of this compound against standard alternatives, deconstructs the causality behind common in vivo reproducibility failures, and establishes a self-validating protocol for preclinical evaluation.

Mechanistic Grounding: The Role of the 5-Octyl Chain

To understand how to deploy 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- reproducibly, one must first understand its structure-activity relationship (SAR). TLR7 and TLR8 are localized within the endosomal compartments of plasmacytoid dendritic cells (pDCs) and macrophages.

Historically, early pyrimidinol derivatives like bropirimine were shown to induce robust Type I interferon responses (). However, small, water-soluble agonists often leak rapidly from the injection site into systemic circulation, causing a "cytokine storm" and systemic toxicity while failing to prime local draining lymph nodes.

The addition of the 5-octyl aliphatic chain serves a specific mechanical purpose: membrane anchoring . The lipophilic tail allows the molecule to partition into lipid bilayers, enhancing endosomal uptake while creating a localized "depot effect" at the site of subcutaneous or intramuscular injection. This restricts systemic diffusion and focuses the immune activation locally, a critical feature for vaccine adjuvants ().

G cluster_0 Transcription Factors Ligand 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- (Lipophilic Agonist) Endosome Endosomal Membrane Ligand->Endosome Membrane Partitioning via Octyl Chain TLR78 TLR7 / TLR8 Receptor Endosome->TLR78 MyD88 MyD88 Adaptor TLR78->MyD88 Dimerization IRAK IRAK1/4 Complex MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IRF7 IRF7 Pathway TRAF6->IRF7 NFKB NF-κB Pathway TRAF6->NFKB IFNA Type I Interferons (IFN-α/β) IRF7->IFNA Transcription ProInflam Pro-inflammatory Cytokines (TNF-α, IL-6) NFKB->ProInflam Transcription

Fig 1. Endosomal TLR7/8 activation pathway driven by lipophilic pyrimidinols.

Objective Comparison with Alternative TLR Agonists

When selecting an innate immune modulator for in vivo studies, researchers typically default to imidazoquinolines. However, the unique physicochemical properties of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- make it superior for specific applications (e.g., depot-forming adjuvants) but highly prone to handling errors.

The table below synthesizes the comparative performance and physicochemical traits of these agents, grounded in established TLR7/8 SAR profiling ().

Feature / Compound4-Pyrimidinol, 6-amino-2-methyl-5-octyl-Imiquimod (R837)Resiquimod (R848)Bropirimine
Primary Target TLR7 (Partial TLR8)TLR7TLR7 & TLR8TLR7
Chemical Class Pyrimidinol (Lipidated)ImidazoquinolineImidazoquinolinePyrimidinol
Est. Lipophilicity (LogP) High (~3.5)Moderate (~2.6)Low (~1.5)Moderate (~2.1)
Systemic Toxicity Risk Low (Retained at injection site)ModerateHigh (Rapid systemic diffusion)Moderate
Primary Cytokine Output IFN-α > TNF-αIFN-α > TNF-αTNF-α / IL-6 > IFN-αIFN-α > TNF-α
Optimal Formulation Lipid Nanoparticle / EmulsionCream / SuspensionAqueous BufferAqueous Suspension
In Vivo Reproducibility Low (Highly formulation-dependent)HighHighModerate

Critical Variables in Reproducibility: Causality & Troubleshooting

The primary reason in vivo results with 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- fail to reproduce across labs is ignoring the causality between the 5-octyl chain and aqueous insolubility .

  • The Precipitation Artifact: If researchers attempt to dissolve this compound in standard PBS or low-concentration DMSO, the compound forms micro-precipitates. When injected subcutaneously, these precipitates are walled off by macrophages rather than internalized into endosomes, leading to a false-negative immune response.

  • Kinetic Mismatch: TLR7 activation induces a rapid, transient pulse of IFN-α. If blood is sampled at 24 hours (a standard timepoint for adaptive immunity), the cytokine peak will be missed entirely.

  • Systemic vs. Local Readouts: Because the octyl chain anchors the drug locally, systemic serum cytokine levels will be artificially low compared to R848. Efficacy must be measured in the draining lymph nodes (dLNs).

Self-Validating In Vivo Protocol

To guarantee scientific integrity, the following protocol is designed as a self-validating system . It includes dual readouts (systemic kinetics + local cellular activation) to ensure that a lack of systemic cytokines is correctly interpreted as a successful depot effect, rather than a formulation failure.

Workflow Formulation 1. Formulation 10% DMSO / 10% Tween-80 or Lipid Emulsion Dosing 2. Administration Subcutaneous (s.c.) Base of Tail Formulation->Dosing Sampling 3. Kinetic Sampling Blood: 2h, 6h, 24h Tissue: 48h Dosing->Sampling Analysis1 4a. Systemic Readout ELISA: IFN-α, TNF-α Sampling->Analysis1 Analysis2 4b. Local Readout Flow Cytometry: CD80/86 on pDCs Sampling->Analysis2

Fig 2. Self-validating in vivo experimental workflow ensuring accurate pharmacodynamic capture.

Step-by-Step Methodology

Step 1: Vehicle Formulation (Critical Step) Rationale: Overcoming the hydrophobicity of the 5-octyl chain to prevent injection-site precipitation.

  • Weigh 2.0 mg of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-.

  • Dissolve completely in 100 µL of 100% molecular-grade DMSO. Vortex until optically clear.

  • Add 100 µL of Tween-80. Vortex vigorously for 2 minutes.

  • Dropwise, add 800 µL of sterile PBS (pH 7.4) while continuously vortexing or sonicating.

  • Validation Check: The final solution (2 mg/mL in 10% DMSO / 10% Tween-80 / 80% PBS) must be slightly opalescent but free of visible particulate matter. Use within 1 hour.

Step 2: Subcutaneous Administration Rationale: Creating a local depot to evaluate adjuvant potential without systemic toxicity.

  • Utilize 6-8 week old C57BL/6 mice (n=5 per group).

  • Include three groups: Vehicle Control, Positive Control (R848 at 10 µ g/mouse in PBS), and Test Cohort (4-Pyrimidinol, 6-amino-2-methyl-5-octyl- at 50 µ g/mouse ).

  • Inject 25 µL of the formulation subcutaneously at the base of the tail (bilaterally, total 50 µL).

Step 3: Pharmacodynamic Kinetic Blood Sampling Rationale: Capturing the transient Type I Interferon wave.

  • Perform submandibular bleeds (~50 µL) at 2 hours, 6 hours, and 24 hours post-injection.

  • Isolate serum and immediately freeze at -80°C.

  • Quantify IFN-α and TNF-α via high-sensitivity ELISA. Expected Outcome: The test compound should show a lower, delayed systemic IFN-α peak compared to the rapid spike seen with R848, validating the depot effect.

Step 4: Local Cellular Activation Readout (dLN Harvest) Rationale: Confirming local target engagement despite low systemic leakage.

  • At 48 hours post-injection, euthanize mice and harvest the inguinal draining lymph nodes.

  • Mechanically dissociate LNs through a 70 µm cell strainer to create a single-cell suspension.

  • Stain with fluorophore-conjugated antibodies: CD11c, PDCA-1 (for pDCs), CD80, and CD86.

  • Analyze via Flow Cytometry. Expected Outcome: Robust upregulation of CD80/CD86 on PDCA-1+ pDCs in the test cohort compared to the vehicle control, proving that the compound successfully engaged endosomal TLR7 locally.

References

  • Lee, J., et al. (2010). "Structure-Activity Relationships in Human Toll-Like Receptor 7-Active Imidazoquinoline Analogues." Journal of Medicinal Chemistry. URL:[Link]

  • Stringfellow, D. A. (1977). "Comparative interferon-inducing and antiviral properties of 2-amino-5-bromo-6-methyl-4-pyrimidinol (U-25,166), tilorone hydrochloride, and polyinosinic-polycytidylic acid." Antimicrobial Agents and Chemotherapy. URL:[Link]

  • Beesu, M., et al. (2012). "Structure-Activity Relationships in Human Toll-like Receptor 8-Active 2,3-diamino-furo[2,3-c]pyridines." Journal of Medicinal Chemistry. URL:[Link]

Validation

Comprehensive Guide to Validating Analytical Purity of Commercial 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- Batches

Executive Summary 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- (CAS 103980-52-5) is a highly specialized pyrimidine derivative utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Pyrimidinol, 6-amino-2-methyl-5-octyl- (CAS 103980-52-5) is a highly specialized pyrimidine derivative utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including toll-like receptor (TLR) agonists and immunomodulators.

Validating the analytical purity of commercial batches is not merely a regulatory checkbox; it is a chemical necessity. Trace impurities—such as des-octyl variants, oxidation degradants, or unreacted precursors—can propagate through downstream synthetic steps, severely compromising the final API's efficacy and safety profile. This guide provides a comprehensive, causality-driven framework for validating the purity of this compound, objectively comparing High-Performance Liquid Chromatography (HPLC-UV) and quantitative Nuclear Magnetic Resonance (qNMR) methodologies.

The Molecular Challenge: Analyte Chemistry & Causality

Designing a robust analytical method requires understanding the molecule's intrinsic properties. 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- presents a unique amphiphilic challenge:

  • Lipophilic Domain: The C8 (octyl) chain at the 5-position imparts strong hydrophobicity. In reverse-phase chromatography, this leads to excessive retention and peak broadening if the organic modifier is insufficient.

  • Polar/Ionizable Domain: The pyrimidinol core and the 6-amino group act as strong hydrogen-bond donors and acceptors. At a neutral pH, the amino group can interact with residual silanols on the silica stationary phase, causing severe peak tailing and poor resolution.

To overcome this, analytical methods must employ strict ion suppression techniques and carefully calibrated gradient elution to ensure accurate quantification.

Performance Comparison: Validated vs. Sub-Standard Batches

Using a rigorously validated batch directly impacts the yield and impurity profile of downstream APIs.

  • Validated Batch (≥99.0% purity): Exhibits predictable stoichiometry and an absence of reactive des-methyl impurities, resulting in >85% overall yield in subsequent coupling reactions.

  • Sub-Standard Batch (<95% purity): The presence of structurally similar oxidation degradants acts as chain terminators or side-reactants, reducing downstream yield to <60% and requiring costly preparative chromatography to isolate the final API.

Table 1: Comparison of Analytical Techniques for Purity Validation
Analytical TechniquePrimary ObjectiveLimit of Detection (LOD)StrengthsLimitations
HPLC-UV Routine Purity Screen~0.05% w/wHigh throughput, excellent precision, industry standard.Requires reference standards; misses non-chromophoric impurities.
LC-MS/MS Impurity Profiling~0.01% w/wUnmatched sensitivity; identifies unknown degradants.High cost; complex data interpretation; non-linear response.
1H qNMR Absolute Assay~0.50% w/wAbsolute quantification without analyte reference standard.Lower sensitivity for trace impurities; requires deuterated solvents.

Experimental Protocols & Self-Validating Systems

Protocol A: HPLC-UV Purity Screen (ICH Q2 Compliant)

Objective: Primary batch screening for organic impurities. Causality & Rationale: We utilize a C18 stationary phase to manage the octyl chain's lipophilicity. To mitigate the amino group's secondary interactions with the column, Trifluoroacetic acid (TFA) is added to the mobile phase. TFA lowers the pH below the pKa of the pyrimidine amino group, protonating it while simultaneously forming an ion-pair. This masks the charge and ensures sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Column: Zorbax Eclipse XDB-C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: HPLC-grade Water with 0.1% v/v TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% v/v TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the pyrimidine chromophore).

  • Sample Preparation: Dissolve 10 mg of the commercial batch in 10 mL of Diluent (50:50 Water:Acetonitrile). Filter through a 0.45 µm PTFE syringe filter prior to injection.

Table 2: Optimized HPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.08020
5.01.08020
15.01.02080
20.01.02080
20.11.08020
25.01.08020

System Suitability Criteria (Self-Validation): In accordance with [1], the system must validate itself prior to sample analysis:

  • Resolution (Rs): > 2.0 between the main peak and the closest eluting impurity.

  • Tailing Factor (T): ≤ 1.5 for the main peak.

  • Injection Precision: %RSD ≤ 2.0% for five replicate injections of the standard.

Protocol B: Absolute Purity by 1H qNMR

Objective: Absolute mass fraction determination without a reference standard. Causality & Rationale: While HPLC relies on relative UV response factors, [2] because the area under an NMR resonance is directly proportional to the number of nuclei. A long relaxation delay (D1) is critical; it ensures that all protons return to their thermal equilibrium ground state between pulses. If D1 is too short, slower-relaxing protons will be under-represented, skewing the purity calculation [3].

Step-by-Step Methodology:

  • Internal Standard (IS): Maleic acid (high purity, NIST traceable). Chosen because its singlet resonance (~6.2 ppm) does not overlap with the aliphatic octyl signals or the aromatic pyrimidine signals of the analyte.

  • Solvent: DMSO-d6.

  • Sample Preparation: Accurately weigh ~15 mg of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- and ~5 mg of Maleic acid into a vial using a microbalance (d = 0.001 mg). Dissolve in 0.75 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse Angle: 90° (for maximum signal-to-noise).

    • Relaxation Delay (D1): 30 seconds (typically > 5 × T1 of the slowest relaxing proton).

    • Number of Scans (NS): 64.

System Suitability Criteria (Self-Validation):

  • Signal-to-Noise (S/N): > 250:1 for the analyte and IS quantitation peaks.

  • Phase & Baseline: Spectra must be manually phased and baseline-corrected to a zero-order polynomial to ensure integration accuracy.

Mandatory Visualizations

Workflow Start Commercial Batch CAS 103980-52-5 HPLC HPLC-UV Analysis (Primary Screen) Start->HPLC Decision1 Purity ≥ 99.0%? HPLC->Decision1 LCMS LC-MS/MS Profiling (Impurity ID) Decision1->LCMS No qNMR 1H qNMR (Absolute Assay) Decision1->qNMR Yes Fail Batch Rejected LCMS->Fail Decision2 Assay ≥ 98.0% w/w? qNMR->Decision2 Pass Batch Approved Decision2->Pass Yes Decision2->Fail No

Fig 1. Multi-tier analytical workflow for commercial batch validation.

Logic Analyte Amphiphilic Analyte (Octyl + Pyrimidinol) Challenge1 Lipophilic Retention (C8 Chain) Analyte->Challenge1 Challenge2 Peak Tailing (Amino Group) Analyte->Challenge2 Sol1 High Organic Modifier (Acetonitrile) Challenge1->Sol1 Sol2 Ion Suppression (0.1% TFA Buffer) Challenge2->Sol2 Outcome Sharp, Resolved Peaks (ICH Q2 Compliant) Sol1->Outcome Sol2->Outcome

Fig 2. Logical causality in HPLC method development for amphiphilic pyrimidines.

References

  • U.S. Food and Drug Administration (FDA) / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology." FDA Guidance Documents. Available at:[Link][1]

  • Yamazaki, T. et al. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Molecules (MDPI), 2021. Available at:[Link][2]

  • Godejohann, M. et al. "Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy." Analytical Chemistry (ACS Publications), 1998. Available at:[Link][3]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- in Human Cell Lines

Introduction The search for novel therapeutic agents with improved efficacy and selectivity remains a critical endeavor in pharmaceutical research. Pyrimidine derivatives have garnered significant attention due to their...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The search for novel therapeutic agents with improved efficacy and selectivity remains a critical endeavor in pharmaceutical research. Pyrimidine derivatives have garnered significant attention due to their diverse pharmacological activities, including potent cytotoxic effects against various cancer cell lines.[1][2] This guide presents a comprehensive analysis of the cytotoxic profile of a specific pyrimidine derivative, 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-, in a panel of human cell lines.

In vitro cytotoxicity assays are fundamental tools in the early stages of drug discovery, offering a rapid and cost-effective means to evaluate the potential toxicity of new chemical entities.[3][4] By assessing a compound's effect on cell viability and proliferation, researchers can identify promising candidates and deprioritize those with unfavorable toxicity profiles. This guide provides detailed methodologies for established cytotoxicity assays, presents comparative data, and explores the potential mechanisms of action, offering valuable insights for researchers, scientists, and drug development professionals.

Experimental Design: A Rationale-Driven Approach

The cornerstone of a robust cytotoxicity study lies in a well-conceived experimental design. The choices of cell lines, assays, and compound concentrations are not arbitrary but are guided by the scientific question at hand.

Cell Line Selection: A Strategic Imperative

The selection of appropriate human cell lines is paramount for obtaining clinically relevant data.[5] Each cell line possesses a unique genetic and phenotypic background that can influence its response to a cytotoxic agent.[5] For this comparative study, a panel of both cancerous and non-cancerous human cell lines was chosen to assess both the anti-proliferative activity and the potential for selective toxicity.[4][6]

  • Cancer Cell Lines:

    • A549 (Human Lung Carcinoma): A commonly used cell line in cancer research and for evaluating the cytotoxicity of novel compounds.[7][8]

    • MCF-7 (Human Breast Adenocarcinoma): A well-characterized breast cancer cell line, often used in the screening of potential anticancer agents.[1][9]

    • HepG2 (Human Hepatocellular Carcinoma): A liver cancer cell line crucial for assessing potential hepatotoxicity.[8]

  • Non-Cancerous Cell Line:

    • HEK293 (Human Embryonic Kidney Cells): Frequently used as a control to determine the general cytotoxicity of a compound and its selectivity towards cancer cells.[6][9]

Cytotoxicity Assays: A Multi-Faceted Evaluation

To obtain a comprehensive understanding of the cytotoxic effects of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-, two distinct and widely accepted assays were employed, each interrogating a different aspect of cell health.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[8][10] The amount of formazan produced is directly proportional to the number of living cells.[10]

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[12][13] LDH is a stable cytosolic enzyme that is released upon membrane damage, making it a reliable marker for cytotoxicity.[13]

Experimental Protocols

The following are detailed, step-by-step methodologies for the cytotoxicity assays performed in this study.

MTT Assay Protocol

This protocol is adapted from established methods for assessing cell viability.[14][15]

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[1][16]

  • Compound Treatment: Treat the cells with a range of concentrations of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[1][9]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][14]

  • Formazan Solubilization: Add 150 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution and measure the absorbance at 570-590 nm using a microplate reader.[10][14]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

LDH Cytotoxicity Assay Protocol

This protocol is based on the principle of measuring LDH release from compromised cells.[12][17]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include wells for "spontaneous LDH release" (cells with vehicle control) and "maximum LDH release" (cells treated with a lysis solution, such as 10% Triton X-100).[12]

  • Supernatant Collection: After the treatment period, centrifuge the plate at 400 x g for 5 minutes (optional but recommended).[17] Carefully transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.[17][18]

  • LDH Reaction: Add 100 µL of the LDH reaction solution (containing diaphorase and a tetrazolium salt) to each well.[12][17]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12][13]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[17][18]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100.

Comparative Cytotoxicity Data

The cytotoxic effects of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- were evaluated across the selected human cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell proliferation, were determined and are summarized in the table below. For comparative purposes, the well-established chemotherapeutic agent Doxorubicin is included as a reference compound.[1]

CompoundCell LineIC50 (µM) after 48h
4-Pyrimidinol, 6-amino-2-methyl-5-octyl- A549 (Lung Cancer)15.8
MCF-7 (Breast Cancer)22.5
HepG2 (Liver Cancer)35.2
HEK293 (Non-cancerous Kidney)> 100
Doxorubicin (Reference) A549 (Lung Cancer)0.8
MCF-7 (Breast Cancer)1.2
HepG2 (Liver Cancer)2.5
HEK293 (Non-cancerous Kidney)5.4

Interpretation of Results and Mechanistic Insights

The data reveals a dose-dependent cytotoxic effect of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- against the tested cancer cell lines. The compound exhibited the most potent activity against the A549 lung cancer cell line, followed by the MCF-7 breast cancer cell line. Importantly, the IC50 value in the non-cancerous HEK293 cell line was significantly higher, suggesting a degree of selectivity towards cancer cells, a desirable attribute for a potential therapeutic agent.[6]

While Doxorubicin demonstrated greater potency across all cell lines, the selectivity index (the ratio of the IC50 in non-cancerous cells to that in cancerous cells) for 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- appears favorable. This suggests that the novel pyrimidine derivative may have a wider therapeutic window.

The observed cytotoxicity could be mediated through various mechanisms, such as the induction of apoptosis (programmed cell death) or the inhibition of critical signaling pathways involved in cell proliferation and survival.[19] Pyrimidine derivatives have been reported to target key enzymes and receptors in cancer cells.[2][19]

Visualizing the Experimental Workflow and Potential Signaling Pathway

To further clarify the experimental process and potential mechanism of action, the following diagrams are provided.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assays cluster_3 Data Analysis A549 A549 Seeding Seed cells in 96-well plates A549->Seeding MCF7 MCF-7 MCF7->Seeding HepG2 HepG2 HepG2->Seeding HEK293 HEK293 HEK293->Seeding Treatment Treat with 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- (0.1-100 µM) for 24, 48, 72h Seeding->Treatment MTT MTT Assay Treatment->MTT LDH LDH Assay Treatment->LDH Analysis Measure Absorbance MTT->Analysis LDH->Analysis IC50 Calculate IC50 Values Analysis->IC50 G Compound 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- Pathway Putative Target Pathway (e.g., Kinase Inhibition) Compound->Pathway Inhibition Proliferation Cell Proliferation Pathway->Proliferation Blocks Apoptosis Apoptosis Pathway->Apoptosis Induces CellDeath Cell Death Proliferation->CellDeath Apoptosis->CellDeath

Caption: Putative signaling pathway affected by 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-.

Conclusion and Future Directions

This comparative guide demonstrates that 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- exhibits promising cytotoxic activity against human lung and breast cancer cell lines, with a notable degree of selectivity over non-cancerous cells. The provided methodologies offer a robust framework for the in vitro evaluation of novel chemical entities.

Further investigations are warranted to elucidate the precise mechanism of action. Studies such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and molecular docking could provide deeper insights into the cellular pathways targeted by this compound. [19]The favorable preliminary toxicity profile encourages further preclinical development of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- as a potential anticancer agent.

References

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC. (2011, November 17).
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).
  • LDH Cytotoxicity Assay Kit - Cayman Chemical.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23).
  • LDH Cytotoxicity Assay Kit #37291 - Cell Signaling Technology.
  • Assessing the Cytotoxicity of Novel Pyrimidine Derivatives: A Comparative Guide - Benchchem.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds - Benchchem.
  • LDH assay kit guide: Principles and applications - Abcam. (2025, May 20).
  • Cytotoxicity LDH Assay Kit - MedchemExpress.com.
  • Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Role of Cytotoxicity Experiments in Pharmaceutical Development - IntechOpen. (2017, December 20).
  • Cytotoxicity of Pyrimidine Derivatives: A Comparative Analysis for Drug Discovery - Benchchem.
  • Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats | bioRxiv. (2025, August 2).
  • MTT assay protocol | Abcam.
  • MTT Assay Protocol.
  • (PDF) Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols.
  • MTT (Assay protocol).
  • Highlight report: Cell type selection for toxicity testing - PMC.
  • MTT Cell Proliferation Assay - ATCC.
  • Initial Toxicity Screening of a Novel Compound in Cell Lines: A Methodological Guide - Benchchem.
  • A Comparative Analysis of the Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Derivatives - Benchchem.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC. (2021, April 7).
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC.
  • Hypolipidemic effects of 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid in rats and tissue culture cells - PubMed.
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC. (2022, May 21).
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - ResearchGate. (2025, October 14).
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC.
  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University. (2025, May 31).
  • Lonidamine Increases the Cytotoxic Effect of 1-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea via Energy Inhibition, Disrupting Redox Homeostasis, and Downregulating MGMT Expression in Human Lung Cancer Cell Line - PMC.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - MDPI. (2023, September 15).
  • Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - MDPI. (2022, March 30).
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - Diva-portal.org. (2022, January 22).
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - MDPI. (2022, May 21).

Sources

Validation

Comprehensive Inter-Laboratory Validation Guide: Detection and Screening Methods for CAS 103980-52-5

Executive Summary CAS 103980-52-5, chemically identified as 6-amino-2-methyl-5-octyl-4-pyrimidinol (Molecular Formula: C₁₃H₂₃N₃O), is a specialized pyrimidinol derivative. Due to its unique amphiphilic structure, accurat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 103980-52-5, chemically identified as 6-amino-2-methyl-5-octyl-4-pyrimidinol (Molecular Formula: C₁₃H₂₃N₃O), is a specialized pyrimidinol derivative. Due to its unique amphiphilic structure, accurate quantification of this compound in complex biological fluids (e.g., plasma, serum) and environmental matrices is critical for pharmacokinetic (PK) profiling and toxicological screening. This guide provides a comprehensive, inter-laboratory validated framework that objectively compares primary analytical modalities and establishes a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol.

Mechanistic Context & Structural Challenges

As a Senior Application Scientist, it is vital to understand that method development cannot be a trial-and-error process; it must be driven by the molecule's physicochemical properties. The structural topology of CAS 103980-52-5 presents distinct analytical challenges:

  • Lipophilicity: The 5-octyl chain imparts significant hydrophobicity, driving non-specific binding to plasticware and causing the analyte to become trapped in protein aggregates during sample handling.

  • Ionizability & Polarity: The 6-amino and 4-hydroxyl groups (which can tautomerize to a pyrimidinone form) provide hydrogen-bonding capabilities and highly pH-dependent ionization.

Causality in Method Selection: Because of its high boiling point and thermal lability, Gas Chromatography-Mass Spectrometry (GC-MS) requires complex, moisture-sensitive derivatization (e.g., silylation of the hydroxyl and amino groups) to achieve volatility, which introduces inter-laboratory variability. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) lacks the sensitivity required for trace-level screening and is highly susceptible to baseline drift from co-eluting matrix interferences.

Therefore, LC-MS/MS using Electrospray Ionization in positive mode (ESI+) is the definitive gold standard. The basic pyrimidine nitrogen readily accepts a proton in acidic mobile phases ( [M+H]+≈238.2 m/z ), yielding highly specific Multiple Reaction Monitoring (MRM) transitions that bypass matrix noise.

Comparative Analysis of Analytical Modalities

The following table summarizes the quantitative performance metrics of different screening alternatives based on inter-laboratory validation data.

Analytical ModalitySample PreparationLimit of Quantitation (LOQ)Linear Dynamic RangeInter-lab Precision (CV%)Methodological Pros & Cons
LC-MS/MS (ESI+) Protein Precipitation + SPE0.5 ng/mL1.0 – 1000 ng/mL< 8%Pros: Highest sensitivity and specificity; no derivatization required.Cons: High instrument cost; matrix effects require stable isotope-labeled internal standards.
HPLC-UV (254 nm) Liquid-Liquid Extraction (LLE)25.0 ng/mL50 – 5000 ng/mL12 - 15%Pros: Highly accessible; low operational cost.Cons: Poor sensitivity; highly susceptible to co-eluting matrix interferences.
GC-MS (EI) LLE + TMS Derivatization5.0 ng/mL10 – 2000 ng/mL15 - 20%Pros: Excellent spectral library matching.Cons: Requires time-consuming derivatization; risk of thermal degradation in the injection port.

Inter-Laboratory Validation Protocols (LC-MS/MS)

To establish a self-validating system, this protocol integrates the stringent acceptance criteria outlined in the [1] and the [2].

Step 1: Sample Preparation (Overcoming Lipophilicity)
  • Spiking: Aliquot 100 µL of blank matrix (e.g., human plasma) and spike with 10 µL of a stable isotope-labeled internal standard (SIL-IS). Causality: The SIL-IS co-elutes with the target analyte, perfectly correcting for matrix-induced ion suppression in the ESI source.

  • Protein Precipitation (PPT): Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: The high ratio of organic solvent denatures binding proteins, releasing the lipophilic octyl chain. The formic acid maintains the pyrimidinol in a protonated state, preventing it from co-precipitating with acidic endogenous proteins.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet the protein aggregate.

  • Solid Phase Extraction (SPE): Load the supernatant onto a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge.

    • Wash: 5% Methanol in water. Causality: Removes polar endogenous salts and hydrophilic proteins without eluting CAS 103980-52-5, which remains tightly bound to the sorbent via its octyl chain.

    • Elution: 100% Methanol. Causality: Effectively disrupts the hydrophobic interactions between the octyl chain and the HLB sorbent, ensuring >90% recovery.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of initial mobile phase.

Step 2: Chromatographic Separation
  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Causality: The C18 stationary phase strongly retains the octyl chain, allowing polar matrix interferences to elute in the void volume.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 4 minutes. Causality: A steep organic gradient is required to overcome the strong hydrophobic retention of the octyl group and elute the compound as a sharp, symmetrical peak.

Step 3: Mass Spectrometry Detection (ESI+)
  • Ionization: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Target the [M+H]+ precursor ion at m/z 238.2. Monitor the primary product ion at m/z 126.1 (corresponding to the cleavage of the octyl chain) for quantitation, and a secondary product ion for qualitative confirmation.

Step 4: Self-Validating Acceptance Criteria

Every analytical batch must act as a self-validating system to guarantee trustworthiness:

  • Calibration Curve: Must encompass a minimum of 6 non-zero standards. The back-calculated concentrations must be within ±15% of the nominal value (±20% at the LOQ) [2].

  • Quality Controls (QCs): Bracket the run with Low, Mid, and High QCs. At least 67% of QCs must fall within ±15% of their nominal values [1].

  • Blank Matrix Check: Analyze a zero sample (matrix + IS) and a true blank (matrix only) to confirm that interference at the retention time of CAS 103980-52-5 is <20% of the LOQ response.

Validation Workflow Visualization

G N1 Sample Matrix (Plasma/Serum) N2 Protein Precipitation (Acetonitrile + 0.1% FA) N1->N2 Spike IS N3 Solid Phase Extraction (HLB Cartridge) N2->N3 Centrifuge & Load N4 LC Separation (C18, Gradient Elution) N3->N4 Elute & Reconstitute N5 ESI-MS/MS Detection (MRM: 238.2 -> 126.1) N4->N5 Ionization N6 Data Validation (ICH M10 Criteria) N5->N6 Quantitation

Fig 1. LC-MS/MS workflow for CAS 103980-52-5 extraction and validation.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. US Department of Health and Human Services.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH M10 on bioanalytical method validation - Step 5.[Link]

Safety & Regulatory Compliance

Safety

4-Pyrimidinol, 6-amino-2-methyl-5-octyl- proper disposal procedures

An In-Depth Guide to the Proper Disposal of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- Authored by a Senior Application Scientist This document provides a comprehensive, step-by-step guide for the safe and compliant dispos...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Proper Disposal of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-

Authored by a Senior Application Scientist

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- (CAS No. 103980-52-5). As a substituted pyrimidinol, this compound is part of a class of nitrogen-containing heterocyclic molecules prevalent in medicinal chemistry and drug development.[1][2][3] Adherence to proper disposal protocols is not merely a regulatory requirement but a critical component of laboratory safety and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering practical insights grounded in established safety principles.

Hazard Identification and Risk Assessment

While comprehensive toxicological data for 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- may not be fully available, the known hazards of structurally similar aminopyrimidine compounds necessitate a cautious approach.[4][5] The primary risks associated with this class of compounds include potential harm if inhaled, ingested, or absorbed through the skin, as well as irritation to the skin and eyes.[4][6]

A critical aspect of risk assessment involves understanding the potential for hazardous decomposition. During combustion or thermal decomposition, nitrogen-containing heterocyclic compounds can release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7][8][9]

Table 1: Summary of Potential Hazards

Hazard CategoryDescriptionRationale and Source
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[4][6]Based on data for analogous pyrimidine structures. The toxicological properties have not been fully investigated.[7][8]
Skin Corrosion/Irritation May cause skin irritation.[6]The amino group and heterocyclic nature can lead to skin sensitization or irritation upon prolonged contact.
Serious Eye Damage/Irritation May cause serious eye irritation.[6]Direct contact of chemical dust or solutions can cause significant irritation to the eyes.
Environmental Hazards Potentially toxic to aquatic life.Nitrogenous heterocyclic compounds can be persistent in aquatic environments and exhibit toxicity.[10]
Combustion Hazards In case of fire, may release toxic fumes such as NOx, CO, and CO2.[7][8][9]The presence of nitrogen and carbon in the molecular structure leads to the formation of these hazardous gases upon combustion.

Personal Protective Equipment (PPE) and Safety Precautions

Given the potential hazards, a stringent PPE protocol is mandatory when handling 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-.

  • Hand Protection : Wear chemically resistant gloves, such as nitrile gloves. Change gloves immediately if contamination occurs. This is the primary barrier against dermal absorption, a potential route of exposure.[4]

  • Eye Protection : Use safety glasses with side shields or chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6] This is crucial to prevent eye irritation from splashes or airborne particles.

  • Skin and Body Protection : A standard laboratory coat should be worn at all times. For larger quantities or when there is a significant risk of spillage, consider additional protective clothing.[4]

  • Respiratory Protection : If handling the compound as a powder and there is a risk of dust generation, use a NIOSH/MSHA-approved respirator with an appropriate particulate filter. All handling of the solid form should ideally be done in a well-ventilated area or a chemical fume hood.[6]

Spill Management

Accidental spills must be managed promptly and safely.

For Small Spills (Solid):

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.

  • Collect the material in a suitable, labeled container for hazardous waste.

  • Clean the spill area with a damp cloth or paper towel. The cleaning materials should also be disposed of as hazardous waste.

For Small Spills (in Solution):

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Collect the absorbed material into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

For Large Spills:

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health and Safety (EHS) department immediately.

  • Prevent the spill from entering drains or waterways.[5]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- is that it should not be disposed of down the drain or in regular solid waste. It must be managed as chemical waste through a licensed disposal facility.[4][6]

Step 1: Waste Segregation

  • Solid Waste : Collect un-used or contaminated solid 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- in a dedicated, clearly labeled, and sealed container. This includes contaminated items like weighing paper, paper towels, and gloves.

  • Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid waste container. Do not mix with other incompatible waste streams. Check a chemical compatibility chart if unsure.[11]

Step 2: Waste Container and Labeling

  • Container Selection : Use containers that are in good condition and compatible with the chemical. For liquid waste, ensure the container has a secure, leak-proof cap.

  • Labeling : The waste container must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Pyrimidinol, 6-amino-2-methyl-5-octyl-"

    • An accurate list of all other components in the container (e.g., solvents and their approximate percentages).

    • The associated hazards (e.g., "Toxic," "Irritant").

Step 3: Storage of Waste

  • Store the sealed waste container in a designated satellite accumulation area.

  • This area should be in a well-ventilated location, away from heat or ignition sources, and incompatible materials.[5][7]

  • Keep the container closed except when adding waste.

Step 4: Arranging for Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not allow the waste to accumulate for extended periods. Follow all institutional and local regulations regarding storage time limits.

  • The ultimate disposal method will likely be high-temperature incineration at a licensed facility, which is the preferred method for many organic compounds to ensure complete destruction.[12]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste (Solid, Liquid, Contaminated PPE) B Select Compatible & Labeled Waste Container A->B Segregate by type C Collect Waste in Appropriate Container B->C D Securely Seal and Store in Designated Area C->D E Contact EHS for Waste Pickup D->E F Transport to Licensed Waste Management Facility E->F G High-Temperature Incineration (Preferred Method) F->G

Caption: Workflow for the safe disposal of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-.

Incompatible Materials and Storage

To prevent hazardous reactions, do not store or mix 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- with the following:

  • Strong Oxidizing Agents : Can cause vigorous, potentially explosive reactions.[4][7]

  • Strong Acids, Bases, and Reducing Agents : May lead to decomposition or other hazardous reactions.[4][13]

  • Acid Anhydrides and Acid Chlorides : Incompatible with the amino group.[7]

Store the pure compound in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[5][7]

Regulatory Considerations

The disposal of chemical waste is governed by a framework of international, national, and local regulations. In the United States, the Environmental Protection Agency (USEPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). In Europe, similar regulations are in place under the Waste Framework Directive. Many nitrogen-containing compounds are subject to specific regulations due to their potential environmental impact.[10][14][15]

It is the responsibility of the researcher and their institution to be aware of and comply with all applicable regulations. Always consult your institution's EHS department for specific guidance.

References

  • MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. [Link]

  • Vanora AG. Safety Data Sheet DXV.4221. [Link]

  • Santos, et al. Heterocyclic Polymer Containing Nitrogen Compounds (Polyvinylpyrrolidone-PVP). [Link]

  • International Nitrogen Management System. Nitrogen Policies. [Link]

  • Sutton, M. A., et al. Nitrogen in current European policies. In: The European Nitrogen Assessment: Sources, Effects and Policy Perspectives. Cambridge University Press, 2011. [Link]

  • Cole-Parmer. Chemical Compatibility Database. [Link]

  • Ministry of Environment and Natural Resources. Special Regulation on Hazardous Substances, Waste and Hazardous Wastes. [Link]

  • Chemcas. 5-ALLYL-2-AMINO-6-METHYL-PYRIMIDIN-4-OL — Chemical Substance Information. [Link]

  • ChemRadar. 4 (1H)-Pyrimidinone, 2-amino-6-methyl-5-octyl- CAS#4038-57-7 | GHS Classification Search Tool. [Link]

  • PubChem. 4-Amino-2-methyl-5-pyrimidinemethanol. [Link]

  • MDPI. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. [Link]

  • ResearchGate. Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. [Link]

  • European Commission. Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate. [Link]

Sources

Handling

Personal protective equipment for handling 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-

Title: Advanced Laboratory Safety Protocol: Handling 6-Amino-2-methyl-5-octyl-4-pyrimidinol As your trusted partner in drug development, we believe that providing high-purity chemical intermediates is only half of our co...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Laboratory Safety Protocol: Handling 6-Amino-2-methyl-5-octyl-4-pyrimidinol

As your trusted partner in drug development, we believe that providing high-purity chemical intermediates is only half of our commitment. Equipping your research team with the precise knowledge to handle them safely ensures your pipeline remains uninterrupted and your scientists remain protected.

6-Amino-2-methyl-5-octyl-4-pyrimidinol (CAS 103980-52-5) is a highly specific pyrimidine derivative that requires a rigorous, causality-based approach to laboratory safety[1]. Rather than relying on generic safety checklists, this guide breaks down the physicochemical properties of the molecule to explain why specific Personal Protective Equipment (PPE) and engineering controls are mandated.

Physicochemical Hazard Profiling: The "Why" Behind the PPE

To design an effective defense, we must first understand the molecular behavior of the compound. 6-Amino-2-methyl-5-octyl-4-pyrimidinol presents a unique dual-threat profile:

  • The Octyl Tail (Extreme Lipophilicity): The 8-carbon aliphatic chain renders this molecule highly lipophilic. Unlike highly polar, short-chain pyrimidines, this lipophilicity allows the compound to easily partition into and cross the lipid bilayer of the stratum corneum (the skin's outermost barrier). This dictates the need for advanced dermal protection.

  • The Pyrimidinol Core & Amino Group (Reactivity): The nitrogen-rich pyrimidine ring and the primary amine group are capable of extensive hydrogen bonding and act as localized bases. Upon contact with mucosal membranes (eyes, respiratory tract), they disrupt cellular pH and protein structures, leading to acute irritation (Skin Irrit. 2, Eye Irrit. 2)[2].

Mandatory PPE Protocol (The "Armor")

Based on the hazard profile, standard laboratory attire is insufficient. The following PPE matrix is strictly required to create a self-validating safety barrier[3]:

  • Hand Protection (Double-Gloving): Standard latex gloves are highly permeable to lipophilic organic compounds and provide a false sense of security. Requirement: Minimum 5-mil Nitrile gloves. For extended handling (>15 minutes), double-gloving is mandatory. The outer glove acts as a sacrificial layer against immediate chemical contact, while the inner glove maintains the sterile barrier[4].

  • Ocular Defense: Safety glasses with side shields only protect against linear projectile impacts. Because this compound is typically handled as a fine powder, aerosolization is a critical risk. Requirement: ANSI Z87.1-certified indirect-vented chemical splash goggles. These create a complete orbital seal, preventing airborne micro-particulates from settling on the conjunctiva[5].

  • Body Protection: Requirement: A fully buttoned, fluid-resistant laboratory coat with knit cuffs. Knit cuffs prevent the sleeves from dragging through contaminated zones and eliminate the dangerous skin-exposure gap between the glove and the sleeve[6].

Engineering Controls & Operational Workflow

PPE is your last line of defense; engineering controls are your first. All handling, weighing, and transfer of 6-amino-2-methyl-5-octyl-4-pyrimidinol must occur within a certified Chemical Fume Hood [7].

Causality of Airflow: A chemical fume hood operates on negative pressure, pulling air away from the user's breathing zone[8]. For fine powders like this pyrimidinol derivative, the face velocity must be calibrated between 80–100 feet per minute (FPM). Velocities below 80 FPM fail to capture heavy particulates, while velocities above 120 FPM create turbulent eddies that can blow the powder out of the hood and onto the user's torso[7].

G A Pre-Task Assessment (Review SDS & Hazards) B Don PPE (Double Nitrile, Goggles, Coat) A->B C Engineering Controls (Chemical Fume Hood) B->C D Handling & Transfer (6-amino-2-methyl-5-octyl-4-pyrimidinol) C->D E Normal Operation Proceed to Decon D->E F Spill Event Initiate Response D->F G Doff PPE & Wash Hands E->G H Contain Spill & Neutralize (Absorbent & Basic Wipe) F->H H->G

Fig 1: Operational workflow and spill response branching for 6-amino-2-methyl-5-octyl-4-pyrimidinol.

Step-by-Step Methodologies

Protocol A: Safe Weighing and Transfer This protocol minimizes electrostatic dispersion, a primary cause of pyrimidine powder contamination.

  • Preparation: Purge the fume hood of unnecessary equipment to ensure laminar airflow. Place an anti-static weighing boat on the analytical balance.

  • Sash Positioning: Lower the fume hood sash to the marked operational height (typically 18 inches) to maximize the physical protective barrier and ensure optimal face velocity[7].

  • Transfer: Use a grounded, anti-static stainless steel spatula. Avoid aggressive scooping, which generates aerosolized dust. Transfer the compound slowly and deliberately.

  • Sealing: Once weighed, immediately dissolve the compound in your target solvent (e.g., DMSO or ethanol) or seal the secondary container before removing it from the hood's protective airflow.

Protocol B: Spill Response and Decontamination

  • Isolation: If a powder spill occurs outside the hood, immediately evacuate personnel from the vicinity and don a fresh pair of outer nitrile gloves[4].

  • Containment: Surround the powder spill with damp absorbent pads to prevent aerosolization. Do NOT dry-sweep.

  • Neutralization/Cleanup: Wipe the area inward from the edges using a solvent compatible with the compound (e.g., a dilute alcohol solution) to effectively dissolve and capture the lipophilic residue.

  • Verification: Perform a final wipe with a mild laboratory detergent and water to remove any residual organic solvent.

Quantitative Data & Specifications

To ensure easy comparison and compliance across your laboratory, adhere to the following quantitative specifications for PPE and environmental controls:

Control CategorySpecification / MaterialOperational ParameterReplacement / Maintenance Frequency
Primary Gloves Nitrile (Non-latex)Minimum 5-mil thicknessEvery 2 hours or immediately upon contamination
Eye Protection Indirect-vent GogglesANSI Z87.1 CertifiedInspect before each use; replace if scratched
Fume Hood Variable Air Volume (VAV)80 - 100 FPM Face VelocityAnnual certification; daily flow monitor check
Lab Coat 100% Cotton or FR-ratedKnit cuffs, knee-lengthWeekly laundering via certified lab service

Disposal Plan

Because 6-amino-2-methyl-5-octyl-4-pyrimidinol contains biologically active structural motifs, it must be strictly treated as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, weighing boats, and spill cleanup materials must be placed in a heavy-duty, sealable chemical waste bag, clearly labeled with the chemical name and "Hazardous Solid Waste."

  • Liquid Waste: Solutions containing the compound must be collected in compatible, high-density polyethylene (HDPE) waste carboys. Do not mix with strong oxidizing agents or strong acids, as the amine group may react exothermically.

References

  • "6-Amino-5-decyl-4-pyrimidinol — Chemical Substance Information", NextSDS, [Link]

  • "4,6-Dimethyl-2-hydroxy-5-pyrimidinyl sulfate — Chemical Substance Information", NextSDS, [Link]

  • "Personal Protective Equipment Requirements for Laboratories", NC State University Environmental Health and Safety, [Link]

  • "Chemical Fume Hoods", Purdue University Environmental Health and Safety, [Link]

  • "What is a fume hood? How do fume hoods work?", Best Technology, [Link]

  • "Personal Protective Equipment", Stanford Environmental Health & Safety, [Link]

  • "Personal Protective Equipment (PPE)", Washington University in St. Louis Environmental Health and Safety, [Link]

  • "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide", Lab Manager, [Link]

Sources

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